QCA570
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-[7-[5-[4-[2-(5-benzyl-13-methyl-8-oxa-3-thia-1,11,12-triazatricyclo[8.3.0.02,6]trideca-2(6),4,10,12-tetraen-4-yl)ethynyl]pyrazol-1-yl]pent-1-ynyl]-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H33N7O4S/c1-25-42-43-35-24-50-23-32-30(19-26-9-4-2-5-10-26)34(51-39(32)46(25)35)16-14-27-20-40-44(21-27)18-7-3-6-11-28-12-8-13-29-31(28)22-45(38(29)49)33-15-17-36(47)41-37(33)48/h2,4-5,8-10,12-13,20-21,33H,3,7,15,17-19,22-24H2,1H3,(H,41,47,48) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTVTYLRQKKDYMQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1C3=C(COC2)C(=C(S3)C#CC4=CN(N=C4)CCCC#CC5=C6CN(C(=O)C6=CC=C5)C7CCC(=O)NC7=O)CC8=CC=CC=C8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H33N7O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
695.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Compound QCA570: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Compound QCA570 is a highly potent and efficacious Proteolysis Targeting Chimera (PROTAC) designed for the targeted degradation of the Bromodomain and Extra-Terminal (BET) family of proteins.[1][2][3][][5] As epigenetic "readers," BET proteins, including BRD2, BRD3, and BRD4, are critical regulators of gene transcription and are considered promising therapeutic targets in oncology and other diseases.[1][6][2][3] this compound represents a significant advancement in the field of targeted protein degradation, demonstrating picomolar to nanomolar efficacy in preclinical models of various cancers, including leukemia, bladder cancer, and non-small cell lung cancer.[7][8][9] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative biological data, and detailed experimental protocols.
Mechanism of Action
This compound is a heterobifunctional molecule that simultaneously binds to a BET protein and the E3 ubiquitin ligase Cereblon (CRBN). This binding induces the formation of a ternary complex, leading to the ubiquitination of the BET protein and its subsequent degradation by the proteasome.[1][7] This targeted degradation of BRD2, BRD3, and BRD4 proteins leads to the transcriptional suppression of key oncogenes, such as c-MYC and EZH2, ultimately resulting in cell cycle arrest, induction of apoptosis, and inhibition of tumor growth.[1][7]
Quantitative Biological Data
In Vitro Efficacy
The following tables summarize the in vitro activity of this compound across various cancer cell lines.
Table 1: Inhibition of Cell Growth (IC50)
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| MV4;11 | Acute Myeloid Leukemia | 0.0083 | [1][6] |
| MOLM-13 | Acute Myeloid Leukemia | 0.062 | [1][6] |
| RS4;11 | Acute Lymphoblastic Leukemia | 0.032 | [1][6] |
| 5637 | Bladder Cancer | 2.6 | [7] |
| J82 | Bladder Cancer | 10.8 | [7] |
| T24 | Bladder Cancer | ~30 | [7] |
| UM-UC-3 | Bladder Cancer | ~20 | [7] |
| EJ-1 | Bladder Cancer | ~30 | [7] |
| H1975 | Non-Small Cell Lung Cancer | ~0.3 | [8][9] |
| H157 | Non-Small Cell Lung Cancer | ~1 | [8][9] |
| Calu-1 | Non-Small Cell Lung Cancer | ~1 | [8][9] |
| H1299 | Non-Small Cell Lung Cancer | ~100 | [8][9] |
| EKVX | Non-Small Cell Lung Cancer | ~100 | [8][9] |
Table 2: BET Protein Degradation (DC50)
| Cell Line | Protein | DC50 (nM) | Time (hours) | Reference |
| Bladder Cancer Lines | BRD4 | ~1 | 9 | [7][10] |
Table 3: Binding Affinity (Ki)
| Protein | Ki (nM) | Reference |
| BRD4 BD1 | 10 | [2][11] |
| BRD2 BD1 | 1.7 | [6][5] |
| BRD3 BD1 | 2.5 | [6][5] |
| BRD2 BD2 | 8.5 | [6][5] |
| BRD3 BD2 | 6.5 | [6][5] |
| BRD4 BD2 | 18.5 | [6][5] |
Experimental Protocols
Cell Culture
Human cancer cell lines were maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
Western Blotting
Cells were treated with this compound at indicated concentrations and for specified durations. Whole-cell lysates were prepared using RIPA buffer, and protein concentrations were determined by the BCA assay. Equal amounts of protein were separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against BRD2, BRD3, BRD4, c-MYC, EZH2, and GAPDH. Horseradish peroxidase-conjugated secondary antibodies were used for detection, and bands were visualized using an enhanced chemiluminescence system.
Cell Viability Assay
Cell viability was assessed using the Cell Counting Kit-8 (CCK-8) assay. Cells were seeded in 96-well plates and treated with various concentrations of this compound for 72-96 hours. CCK-8 solution was added to each well, and the absorbance at 450 nm was measured using a microplate reader.
Apoptosis Assay
Apoptosis was evaluated by flow cytometry using an Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit. Cells were treated with this compound for 24-48 hours, harvested, washed with PBS, and stained with Annexin V-FITC and PI according to the manufacturer's protocol. The percentage of apoptotic cells was determined by flow cytometry.
In Vivo Xenograft Studies
All animal experiments were conducted in accordance with institutional guidelines. For leukemia xenograft models, severe combined immunodeficient (SCID) mice were subcutaneously injected with RS4;11 or MV4;11 cells. When tumors reached a palpable size, mice were treated with this compound administered intravenously or via other specified routes. Tumor growth was monitored regularly, and tumor volume was calculated using the formula: (length × width²) / 2.
Signaling Pathway
The degradation of BET proteins by this compound initiates a cascade of downstream signaling events, leading to anti-cancer effects.
References
- 1. Lethal activity of BRD4 PROTAC degrader this compound against bladder cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of this compound as an Exceptionally Potent and Efficacious Proteolysis Targeting Chimera (PROTAC) Degrader of the Bromodomain and Extra-Terminal (BET) Proteins Capable of Inducing Complete and Durable Tumor Regression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of this compound as an Exceptionally Potent and Efficacious Proteolysis Targeting Chimera (PROTAC) Degrader of the Bromodomain and Extra-Terminal (BET) Proteins Capable of Inducing Complete and Durable Tumor Regression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Lethal activity of BRD4 PROTAC degrader this compound against bladder cancer cells [frontiersin.org]
- 8. The novel BET degrader, this compound, is highly active against the growth of human NSCLC cells and synergizes with osimertinib in suppressing osimertinib-resistant EGFR-mutant NSCLC cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The novel BET degrader, this compound, is highly active against the growth of human NSCLC cells and synergizes with osimertinib in suppressing osimertinib-resistant EGFR-mutant NSCLC cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. glpbio.com [glpbio.com]
- 11. Lethal activity of BRD4 PROTAC degrader this compound against bladder cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
QCA570 chemical structure and properties
An In-Depth Technical Guide to QCA570: A Potent BET-Degrading PROTAC For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is an exceptionally potent and efficacious Proteolysis Targeting Chimera (PROTAC) designed to degrade the Bromodomain and Extra-Terminal (BET) family of proteins (BRD2, BRD3, and BRD4)[1][2]. These proteins are critical epigenetic "readers" that regulate the transcription of key oncogenes, such as c-Myc, making them prime therapeutic targets in oncology[2][3]. Developed through a structure-guided design process, this compound has demonstrated remarkable potency, inducing BET protein degradation at picomolar concentrations in cancer cell lines and achieving complete, durable tumor regression in preclinical xenograft models[1][2]. This document provides a comprehensive technical overview of this compound's chemical structure, properties, mechanism of action, and key experimental protocols.
Chemical Structure and Physicochemical Properties
This compound is a heterobifunctional molecule composed of a ligand for the BET bromodomains, a linker, and a ligand for the E3 ubiquitin ligase Cereblon (CRBN)[4][5]. This design allows it to recruit BET proteins to the cellular degradation machinery.
| Property | Value | Reference |
| IUPAC Name | 3-(4-(5-(4-((3-Benzyl-9-methyl-4H,6H-thieno[2,3-e][1][4][6]-triazolo[3,4-c][1][6]oxazepin-2-yl)ethynyl)-1H-pyrazol-1-yl)pent-1-yn-1-yl)-1-oxoisoindolin-2-yl)piperidine-2,6-dione | [1] |
| CAS Number | 2207569-08-0 | [1][2] |
| Chemical Formula | C₃₉H₃₃N₇O₄S | [1][2] |
| Molecular Weight | 695.80 g/mol | [1] |
| Exact Mass | 695.2315 | [1] |
| Appearance | Solid | [1] |
| Purity | >99% (as reported by vendors) | [5] |
| Solubility | Soluble in DMSO | [1] |
Mechanism of Action: PROTAC-Mediated Degradation
As a PROTAC, this compound's mechanism of action is not to inhibit its target protein, but to induce its degradation[2]. The process involves the formation of a ternary complex between the target BET protein, this compound, and the E3 ubiquitin ligase Cereblon (CRBN)[4]. This proximity induces the ubiquitination of the BET protein, marking it for destruction by the 26S proteasome. This catalytic process allows a single molecule of this compound to trigger the degradation of multiple BET protein molecules.
The degradation of BET proteins by this compound is dependent on the ubiquitin-proteasome system. Pre-treatment of cells with a proteasome inhibitor (e.g., MG-132) or an E1 neddylation inhibitor (e.g., MLN4924), which blocks the activity of Cullin-RING E3 ligases, completely abolishes this compound-induced BET protein degradation[1][4].
Pharmacological Properties
This compound demonstrates potent biological activity across a range of cancer cell lines, particularly those of hematological and solid tumor origin.
In Vitro Cell Growth Inhibition
This compound inhibits the growth of various cancer cell lines with exceptional potency, showing IC₅₀ values in the picomolar to low nanomolar range.
| Cell Line | Cancer Type | IC₅₀ Value | Reference |
| MV4;11 | Acute Myeloid Leukemia | 8.3 pM | [1][7] |
| MOLM-13 | Acute Myeloid Leukemia | 62 pM | [1][7] |
| RS4;11 | Acute Lymphoblastic Leukemia | 32 pM | [1][7] |
| 5637 | Bladder Cancer | 2.6 nM | [6] |
| J82 | Bladder Cancer | 10.8 nM | [6] |
| H1975 | Non-Small Cell Lung Cancer | ~0.3 - 100 nM (range across 10 lines) | [3] |
| H157 | Non-Small Cell Lung Cancer | ~0.3 - 100 nM (range across 10 lines) | [3] |
| Calu-1 | Non-Small Cell Lung Cancer | ~0.3 - 100 nM (range across 10 lines) | [3] |
In Vitro BET Protein Degradation
This compound induces rapid and profound degradation of BET proteins in a dose-dependent manner.
| Cell Line | Cancer Type | DC₅₀ (BRD4) | Time to Max Degradation | Reference |
| Bladder Cancer Lines | Bladder Cancer | ~1 nM | 1-3 hours | [4] |
| RS4;11 | Acute Lymphoblastic Leukemia | Effective at 10 pM | 3 hours | [1] |
| MV4;11 | Acute Myeloid Leukemia | Effective at 30-100 pM | 3 hours | [1] |
| NSCLC Lines | Non-Small Cell Lung Cancer | Effective at 1 nM | < 3 hours | [3] |
In Vivo Efficacy
In preclinical mouse xenograft models of acute leukemia (RS4;11), this compound administered intravenously demonstrated the ability to achieve complete and lasting tumor regression at well-tolerated doses[1][2]. Pharmacodynamic analyses in these models confirmed that a single dose of this compound (1 or 5 mg/kg) resulted in a dramatic reduction of BRD2, BRD3, and BRD4 protein levels in tumor tissue within hours of administration[1].
Key Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the activity of this compound.
General Experimental Workflow
The evaluation of a PROTAC like this compound typically follows a workflow that begins with in vitro characterization of its effects on cell viability and target protein levels, followed by in vivo validation of its anti-tumor efficacy and pharmacodynamic effects.
Cell Viability Assay (CCK-8 Method)
This protocol is used to determine the IC₅₀ value of this compound by measuring its effect on cell proliferation and viability.
-
Cell Seeding: Seed cancer cells (e.g., 5637, T24, EJ-1 at 3,000 cells/well; J82, UMUC-3 at 5,000 cells/well) into 96-well plates and allow them to adhere overnight[4][6].
-
Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Add the diluted compound to the wells, ensuring a range of concentrations is tested. Include a DMSO-only vehicle control.
-
Incubation: Incubate the plates for the desired duration (e.g., 72 or 96 hours) at 37°C in a humidified incubator with 5% CO₂[1][4][6].
-
CCK-8 Reagent Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well[4][6].
-
Final Incubation: Incubate the plates for an additional 2 hours at 37°C[4][6].
-
Data Acquisition: Measure the absorbance at 450 nm using a microplate reader[4][6].
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control for each concentration. Use graphing software (e.g., GraphPad Prism) to plot a dose-response curve and determine the IC₅₀ value.
Western Blotting for BET Protein Degradation
This protocol is used to visualize and quantify the degradation of BRD2, BRD3, and BRD4 proteins following treatment with this compound.
-
Cell Treatment: Plate cells and treat with various concentrations of this compound (e.g., 1 pM to 100 nM) for a specific duration (e.g., 3, 9, or 24 hours)[1][4]. Include a DMSO vehicle control.
-
Cell Lysis: Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for BRD2, BRD3, BRD4, c-Myc, and a loading control (e.g., GAPDH or β-Actin)[4].
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature[4].
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) kit and an imaging system[4].
-
Analysis: Quantify the band intensity using software like ImageJ. Normalize the intensity of target proteins to the loading control to determine the relative protein levels.
Xenograft Tumor Model Protocol
This protocol outlines the in vivo evaluation of this compound's anti-tumor activity. All animal experiments must be conducted under an approved institutional protocol[1][2].
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10⁶ RS4;11 cells in 50% Matrigel) into the flank of immunocompromised mice (e.g., SCID or nude mice)[1][2].
-
Tumor Growth: Monitor the mice regularly and measure tumor volume using calipers (Volume = 0.5 x Length x Width²).
-
Randomization and Treatment: When tumors reach a specified average size (e.g., ~100 mm³), randomize the mice into treatment and vehicle control groups[1][2].
-
Drug Administration: Administer this compound via a specified route (e.g., intravenous injection) at the desired dose and schedule. The vehicle control group receives the formulation solution without the active compound.
-
Efficacy Monitoring: Continue to monitor tumor volume and body weight throughout the study to assess efficacy and toxicity.
-
Pharmacodynamic (PD) Analysis: For PD studies, administer a single dose of this compound. At specified time points (e.g., 1, 6, 24 hours post-dose), euthanize a subset of mice and harvest the tumors[1]. Process the tumor tissue for Western blot analysis as described above to confirm in vivo target degradation.
Conclusion
This compound is a landmark BET degrader, distinguished by its picomolar potency and profound in vivo efficacy. Its mechanism of hijacking the cell's own ubiquitin-proteasome system offers a powerful strategy for eliminating disease-driving proteins. The data and protocols summarized in this guide underscore its significance as a valuable tool for cancer research and a promising candidate for further therapeutic development.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery of this compound as an Exceptionally Potent and Efficacious Proteolysis Targeting Chimera (PROTAC) Degrader of the Bromodomain and Extra-Terminal (BET) Proteins Capable of Inducing Complete and Durable Tumor Regression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The novel BET degrader, this compound, is highly active against the growth of human NSCLC cells and synergizes with osimertinib in suppressing osimertinib-resistant EGFR-mutant NSCLC cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Lethal activity of BRD4 PROTAC degrader this compound against bladder cancer cells [frontiersin.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Lethal activity of BRD4 PROTAC degrader this compound against bladder cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lethal activity of BRD4 PROTAC degrader this compound against bladder cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
QCA570: A Technical Guide to its Discovery, Synthesis, and Core Scientific Data
For Researchers, Scientists, and Drug Development Professionals
Abstract
QCA570 is an exceptionally potent and efficacious Proteolysis Targeting Chimera (PROTAC) designed to degrade the Bromodomain and Extra-Terminal (BET) family of proteins.[1][2] Discovered through a structure-guided design of[2]oxazepines as a novel class of BET inhibitors, this compound has demonstrated the ability to induce complete and durable tumor regression in preclinical models.[1][2] This technical guide provides an in-depth overview of the discovery, synthesis, mechanism of action, and key experimental data for this compound, intended for researchers and professionals in the field of drug development.
Discovery and Significance
This compound was developed as a highly potent BET degrader, capable of degrading BET proteins at low picomolar concentrations in leukemia cells. The discovery was the result of efforts to design novel PROTAC BET degraders based on a new class of BET inhibitors. The significance of this compound lies in its exceptional potency and efficacy, being reported as the most potent and efficacious BET degrader to date.[1][2] It has shown the ability to achieve complete and durable tumor regression in leukemia xenograft models in mice at well-tolerated doses.[1][2]
Chemical Synthesis of this compound
The synthesis of this compound involves a multi-step process culminating in the coupling of a BET inhibitor moiety with a thalidomide-derived ligand for the Cereblon E3 ubiquitin ligase, connected via a linker. The general synthetic scheme is outlined below.
Synthesis of Key Intermediates and Final Product
The synthesis of this compound can be broken down into three main parts: the synthesis of the BET inhibitor core, the synthesis of the Cereblon ligand with a linker attachment point, and the final coupling of these two fragments.
A crucial step in the synthesis of the BET inhibitor portion involves the construction of the thiophene ring, followed by the formation of the 1,2,4-triazole ring system, and finally the creation of the 1,4-oxazepine ring through an intramolecular O-alkylation reaction.
The final assembly of this compound (compound 35 in the original publication) is achieved through a Sonogashira coupling. The BET inhibitor intermediate is coupled with a thalidomide derivative bearing a terminal alkyne linker.
Mechanism of Action
This compound functions as a PROTAC, a heterobifunctional molecule that co-opts the cell's natural protein disposal machinery to target and degrade specific proteins.[3]
The key steps in the mechanism of action of this compound are:
-
Ternary Complex Formation: this compound simultaneously binds to a BET protein (BRD2, BRD3, or BRD4) and the Cereblon (CRBN) E3 ubiquitin ligase, forming a ternary complex.[3]
-
Ubiquitination: Within this complex, the E3 ligase facilitates the transfer of ubiquitin molecules to the BET protein.
-
Proteasomal Degradation: The poly-ubiquitinated BET protein is then recognized and degraded by the proteasome.
This degradation of BET proteins disrupts their function as epigenetic "readers" that regulate gene transcription, leading to downstream anti-cancer effects. The degradation of BET proteins by this compound has been shown to be dependent on Cereblon, neddylation, and the proteasome.
Quantitative Data
The following tables summarize the key quantitative data for this compound from various in vitro and in vivo studies.
Table 1: In Vitro Cell Growth Inhibition (IC50)
| Cell Line | Cancer Type | IC50 (pM) | Reference |
| MV4;11 | Acute Myeloid Leukemia | 8.3 | |
| MOLM-13 | Acute Myeloid Leukemia | 62 | |
| RS4;11 | Acute Lymphoblastic Leukemia | 32 | |
| H1975 | Non-Small Cell Lung Cancer | ~300 | [4] |
| H157 | Non-Small Cell Lung Cancer | ~1000 | [4] |
| Calu-1 | Non-Small Cell Lung Cancer | ~3000 | [4] |
| 5637 | Bladder Cancer | 2600 | [3] |
| J82 | Bladder Cancer | 10800 | [3] |
Table 2: In Vitro BET Protein Degradation
| Cell Line | Protein | Metric | Value (nM) | Reference |
| Bladder Cancer | BRD4 | DC50 | ~1 | [3] |
Table 3: In Vivo Tumor Growth Inhibition
| Xenograft Model | Cancer Type | Dosing | Outcome | Reference |
| RS4;11 | Acute Lymphoblastic Leukemia | 5 mg/kg, single intravenous dose | Complete and durable tumor regression | |
| MV4;11 | Acute Myeloid Leukemia | 1 or 5 mg/kg, 3 times a week for 2 weeks | Complete and durable tumor regression | |
| HCC827/AR | Non-Small Cell Lung Cancer | Combination with osimertinib | Significantly inhibited tumor growth | [4] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of this compound.
Western Blotting for BET Protein Degradation
Protocol Details:
-
Cell Lysis: Cells are treated with this compound at indicated concentrations and for various durations. After treatment, cells are harvested and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated with primary antibodies overnight at 4°C. After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent.
Cell Viability Assay
Protocol Details:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at an appropriate density.
-
Compound Treatment: The cells are treated with various concentrations of this compound for a specified period (e.g., 72 or 96 hours).
-
Viability Assessment: Cell viability is assessed using a Cell Counting Kit-8 (CCK-8) or similar colorimetric assay that measures the metabolic activity of viable cells. The absorbance is read at the appropriate wavelength using a microplate reader.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) values are calculated from the dose-response curves using appropriate software (e.g., GraphPad Prism).
Apoptosis Assay by Flow Cytometry
Protocol Details:
-
Cell Treatment: Cells are treated with this compound at various concentrations for a specified time (e.g., 24 hours).
-
Staining: The treated cells are harvested and stained with Annexin V-FITC and propidium iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive cells are considered apoptotic.
-
Data Analysis: The percentage of apoptotic cells is quantified using flow cytometry analysis software.
In Vivo Xenograft Studies
Protocol Details:
-
Tumor Implantation: Human cancer cells (e.g., RS4;11 or MV4;11) are subcutaneously injected into immunodeficient mice (e.g., SCID mice).
-
Tumor Growth and Treatment Initiation: When the tumors reach a certain volume, the mice are randomized into vehicle control and treatment groups.
-
Drug Administration: this compound is administered to the treatment group via a specified route (e.g., intravenous) and schedule.
-
Tumor Measurement and Body Weight Monitoring: Tumor volume and mouse body weight are measured regularly throughout the study.
-
Data Analysis: Tumor growth curves are plotted, and statistical analysis is performed to compare the tumor growth between the treatment and control groups.
Conclusion
This compound represents a significant advancement in the field of targeted protein degradation, particularly for the BET family of proteins. Its exceptional potency and demonstrated in vivo efficacy make it a valuable tool for cancer research and a promising candidate for further therapeutic development. This guide provides a comprehensive overview of the foundational scientific data and methodologies related to this compound, serving as a valuable resource for the scientific community.
References
- 1. The novel BET degrader, this compound, is highly active against the growth of human NSCLC cells and synergizes with osimertinib in suppressing osimertinib-resistant EGFR-mutant NSCLC cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of this compound as an Exceptionally Potent and Efficacious Proteolysis Targeting Chimera (PROTAC) Degrader of the Bromodomain and Extra-Terminal (BET) Proteins Capable of Inducing Complete and Durable Tumor Regression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Lethal activity of BRD4 PROTAC degrader this compound against bladder cancer cells [frontiersin.org]
- 4. researchgate.net [researchgate.net]
QCA570: A Technical Guide to Target Identification and Validation
For Researchers, Scientists, and Drug Development Professionals
Abstract
QCA570 is a highly potent and efficacious Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of the Bromodomain and Extra-Terminal (BET) family of proteins. This document provides an in-depth technical guide on the target identification and validation of this compound. It summarizes key quantitative data, details the experimental protocols used to validate its mechanism of action, and provides visual representations of the associated signaling pathways and experimental workflows.
Target Identification: BET Proteins
The primary targets of this compound have been identified as the BET family of proteins, which include BRD2, BRD3, and BRD4.[1][2] These proteins are epigenetic "readers" that play a crucial role in the regulation of gene transcription.[3][4] They contain bromodomains that bind to acetylated lysine residues on histones, thereby recruiting transcriptional machinery to specific gene promoters. In many cancers, the aberrant activity of BET proteins is linked to the overexpression of oncogenes such as c-Myc.[1][4]
This compound was designed as a heterobifunctional molecule. It consists of a ligand that binds to the bromodomains of BET proteins and another ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase.[3][4] This dual-binding capability brings BET proteins into close proximity with the E3 ligase complex, leading to their ubiquitination and subsequent degradation by the proteasome.
Quantitative Data Summary
The potency and efficacy of this compound have been evaluated across various cancer cell lines. The following tables summarize the key quantitative data from published studies.
Table 1: In Vitro Cell Growth Inhibition by this compound
| Cell Line | Cancer Type | IC50 (pM) | Reference |
| MV4;11 | Acute Myeloid Leukemia | 8.3 | [5] |
| MOLM-13 | Acute Myeloid Leukemia | 62 | [5] |
| RS4;11 | Acute Lymphoblastic Leukemia | 32 | [5] |
| H1975 | Non-Small Cell Lung Cancer | ~300 | [1] |
| H157 | Non-Small Cell Lung Cancer | ~1000 | [1] |
| Calu-1 | Non-Small Cell Lung Cancer | ~1000 | [1] |
Table 2: BET Protein Degradation by this compound
| Cell Line | Cancer Type | Target Protein | DC50 (nM) | Time to Max Degradation (hours) | Reference |
| Bladder Cancer Cells (various) | Bladder Cancer | BRD4 | ~1 | 1 - 3 | [2][6] |
Table 3: Binding Affinity of this compound Precursor (QCA276) to BET Bromodomains
| Protein Domain | Ki (nM) | Reference |
| BRD2 BD1 | 1.7 | [3][4] |
| BRD3 BD1 | 2.5 | [3][4] |
| BRD4 BD1 | <14 | [3] |
| BRD2 BD2 | 8.5 | [3][4] |
| BRD3 BD2 | 6.5 | [3][4] |
| BRD4 BD2 | 18.5 | [3][4] |
Signaling Pathways
This compound Mechanism of Action: BET Protein Degradation
This compound functions as a PROTAC to induce the degradation of BET proteins. The process begins with the simultaneous binding of this compound to a BET protein and the E3 ubiquitin ligase Cereblon. This ternary complex formation facilitates the transfer of ubiquitin molecules from the E2 ubiquitin-conjugating enzyme to the BET protein. The polyubiquitinated BET protein is then recognized and degraded by the 26S proteasome.
Caption: this compound mechanism of action for BET protein degradation.
Downstream Signaling: Apoptosis Induction
The degradation of BET proteins by this compound leads to the downregulation of the oncoprotein c-Myc.[1][4] The reduction in c-Myc levels, along with the modulation of other apoptosis-related proteins such as Mcl-1, triggers the intrinsic apoptotic pathway.[1] This culminates in the activation of caspases and the cleavage of Poly (ADP-ribose) polymerase (PARP), leading to programmed cell death.
Caption: Downstream signaling pathway of this compound leading to apoptosis.
Experimental Protocols
The following are detailed methodologies for key experiments used in the validation of this compound's activity.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability.
Materials:
-
96-well plates
-
Cancer cell lines of interest
-
Complete culture medium
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution.
-
Remove the medium from the wells and add 100 µL of the diluted this compound solutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for the desired treatment duration (e.g., 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Caption: Workflow for the MTT cell viability assay.
Western Blotting for BET Protein Degradation
This protocol is used to detect the levels of BET proteins and downstream targets following treatment with this compound.
Materials:
-
6-well plates
-
Cancer cell lines
-
Complete culture medium
-
This compound stock solution (in DMSO)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-BRD2, -BRD3, -BRD4, -c-Myc, -PARP, -Caspase-3, -GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with various concentrations of this compound for different time points (e.g., 3, 6, 24 hours).
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Normalize protein concentrations and prepare samples by adding Laemmli buffer and boiling for 5 minutes.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
Caption: Workflow for Western blotting analysis.
Apoptosis Assay (Annexin V/PI Staining)
This protocol is used to quantify the percentage of apoptotic and necrotic cells after this compound treatment using flow cytometry.
Materials:
-
6-well plates
-
Cancer cell lines
-
Complete culture medium
-
This compound stock solution (in DMSO)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound at various concentrations for the desired duration (e.g., 24 or 48 hours).
-
Harvest both adherent and floating cells and wash them with cold PBS.
-
Resuspend the cells in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
-
Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).
Caption: Workflow for the Annexin V/PI apoptosis assay.
References
- 1. The novel BET degrader, this compound, is highly active against the growth of human NSCLC cells and synergizes with osimertinib in suppressing osimertinib-resistant EGFR-mutant NSCLC cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lethal activity of BRD4 PROTAC degrader this compound against bladder cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Discovery of this compound as an Exceptionally Potent and Efficacious Proteolysis Targeting Chimera (PROTAC) Degrader of the Bromodomain and Extra-Terminal (BET) Proteins Capable of Inducing Complete and Durable Tumor Regression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
A Technical Guide to the Preliminary In Vitro Profile of QCA570
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This document details the in vitro activities of QCA570, a potent Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of the Bromodomain and Extra-Terminal (BET) family of proteins. It consolidates key findings on its mechanism of action, cellular effects, and the experimental protocols used for its evaluation.
Introduction to this compound
This compound is a novel, heterobifunctional small molecule developed as a degrader of the BET protein family, which includes BRD2, BRD3, BRD4, and the testis-specific BRDT.[1][2] These proteins are epigenetic "readers" that play a crucial role in regulating gene transcription and are implicated in the development and progression of various cancers.[1][2] Unlike traditional small-molecule inhibitors that only block the function of a target protein, this compound is a PROTAC designed to eliminate the target protein entirely. It achieves this by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS).[1][2] Due to its high potency and efficacy in preclinical models, this compound has emerged as a significant tool for cancer research and a potential therapeutic candidate.[3][4][5][6]
Mechanism of Action
This compound functions by simultaneously binding to a BET protein and an E3 ubiquitin ligase, specifically Cereblon (CRBN).[1][2] This proximity induces the formation of a ternary complex, leading to the polyubiquitination of the BET protein. The ubiquitinated protein is then recognized and degraded by the 26S proteasome. This catalytic process allows a single molecule of this compound to induce the degradation of multiple BET protein molecules.
The dependency of this compound on this pathway has been validated experimentally. Pre-treatment of cells with a proteasome inhibitor (MG-132), an E1 neddylation inhibitor required for E3 ligase function (MLN4924), or a competing BET inhibitor (JQ1) effectively abolishes this compound-induced BRD4 degradation.[1][2][3]
In Vitro Efficacy and Quantitative Data
This compound has demonstrated exceptional potency across a range of human cancer cell lines, including leukemia, bladder cancer, and non-small cell lung cancer (NSCLC).[1][3][4]
Potency of BET Protein Degradation
This compound induces the degradation of BRD2, BRD3, and BRD4 proteins at low nanomolar and even picomolar concentrations.[3][5] In bladder cancer cell lines, the half-maximal degradation concentration (DC50) for BRD4 was approximately 1 nM after a 9-hour treatment.[1][2] The degradation is rapid, with significant reduction of BRD4 protein levels observed within 1 to 3 hours of treatment in various cell lines.[1][2]
| Parameter | Cell Line Type | Value | Reference |
| DC50 (BRD4) | Bladder Cancer | ~1 nM | [1][2] |
| Effective Degradation | Leukemia (RS4;11) | 0.5 nM (3h) | [3] |
| Effective Degradation | NSCLC (H157, H1975, Calu-1) | ≥1 nM | [4] |
Table 1: Degradation Potency of this compound against BET Proteins.
Anti-proliferative Activity
The degradation of BET proteins by this compound leads to potent inhibition of cancer cell growth. The half-maximal inhibitory concentration (IC50) values are consistently in the low nanomolar to picomolar range, highlighting its superior potency compared to BET inhibitors like JQ1.[1][2]
| Cell Line | Cancer Type | IC50 Value | Reference |
| MV4;11 | Acute Myeloid Leukemia | 8.3 pM | [3][7] |
| RS4;11 | Acute Lymphoblastic Leukemia | 32 pM | [3][7] |
| MOLM-13 | Acute Myeloid Leukemia | 62 pM | [3][7] |
| 5637 | Bladder Cancer | 2.6 nM | [1][2] |
| J82 | Bladder Cancer | 10.8 nM | [1][2] |
| T24 | Bladder Cancer | ~30 nM | [1][2] |
| H1975 | NSCLC | ~1 nM | [4] |
| H157 | NSCLC | ~1 nM | [4] |
| Calu-1 | NSCLC | ~1 nM | [4] |
Table 2: Anti-proliferative IC50 Values of this compound in Various Cancer Cell Lines.
Induction of Apoptosis and Cell Cycle Arrest
Consistent with its anti-proliferative effects, this compound is a potent inducer of apoptosis. In leukemia and bladder cancer cell lines, treatment with this compound leads to a dose-dependent increase in apoptotic cells, as evidenced by Annexin V staining and cleavage of PARP and Caspase-3.[2][3] For instance, in J82 and 5637 bladder cancer cells, this compound treatment induced apoptosis in over 50% of the cell population.[1][2] Furthermore, studies in bladder cancer cells have shown that this compound can induce G2/M phase cell cycle arrest.[1][2]
Downstream Signaling Effects
The degradation of BET proteins disrupts the transcription of key oncogenes. A primary downstream effect of this compound is the potent suppression of c-MYC, a master transcriptional regulator critical for the growth of many cancers.[1][3] In bladder cancer, this compound treatment also leads to the downregulation of EZH2 at both the mRNA and protein levels.[1][2] RNA-sequencing analysis in NSCLC cells revealed that this compound modulates the expression of over 3000 genes, with significant downregulation observed in multiple critical cancer-related pathways, including TGFβ, Wnt, MAPK, and DNA repair signaling.[4]
Experimental Protocols
The following are generalized methodologies for key in vitro experiments based on published studies of this compound.
Cell Culture and Reagents
-
Cell Lines: Human cancer cell lines (e.g., RS4;11, MV4;11, 5637, H1975) are maintained in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Reagents: this compound is dissolved in DMSO to create a stock solution and diluted to final concentrations in cell culture media. Other reagents include JQ1, MG-132, and MLN4924 (MedChemExpress).[1][2]
Western Blotting (for Protein Degradation)
-
Cell Treatment: Seed cells in 6-well plates and allow them to adhere. Treat with various concentrations of this compound or DMSO (vehicle control) for specified time points (e.g., 3, 9, or 24 hours).
-
Lysis: Harvest cells, wash with PBS, and lyse in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA assay.
-
Electrophoresis: Load equal amounts of protein onto SDS-PAGE gels and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane (e.g., with 5% non-fat milk) and incubate with primary antibodies against BRD2, BRD3, BRD4, c-MYC, cleaved PARP, cleaved Caspase-3, or GAPDH (as a loading control) overnight at 4°C.
-
Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.
Cell Viability Assay (SRB Assay)
-
Plating: Seed cells in 96-well plates at an appropriate density.
-
Treatment: After 24 hours, treat cells with serially diluted this compound for 3 days.[4]
-
Fixation: Fix cells with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.
-
Staining: Wash plates with water and stain with 0.4% sulforhodamine B (SRB) solution for 30 minutes.
-
Solubilization: Wash away unbound dye and solubilize the protein-bound dye with 10 mM Tris base solution.
-
Measurement: Read the absorbance at 515 nm. Calculate IC50 values using non-linear regression analysis.
Apoptosis Assay (Flow Cytometry)
-
Treatment: Treat cells with this compound or DMSO for a specified duration (e.g., 24, 48, or 72 hours).[2]
-
Staining: Harvest cells (including supernatant) and wash with cold PBS. Resuspend cells in Annexin V binding buffer and stain with FITC-conjugated Annexin V and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Analysis: Analyze the stained cells using a flow cytometer. The percentage of apoptotic cells (Annexin V positive) is quantified.
Conclusion
The preliminary in vitro data for this compound characterize it as an exceptionally potent and efficacious degrader of the BET protein family.[3][6] Its ability to induce rapid and profound degradation of BRD2, BRD3, and BRD4 translates into picomolar to low nanomolar anti-proliferative and pro-apoptotic activity across diverse cancer cell lines. The mechanism, which relies on the ubiquitin-proteasome system, has been clearly delineated. These findings underscore the therapeutic potential of this compound and provide a strong rationale for its continued investigation in preclinical and clinical settings.
References
- 1. Frontiers | Lethal activity of BRD4 PROTAC degrader this compound against bladder cancer cells [frontiersin.org]
- 2. Lethal activity of BRD4 PROTAC degrader this compound against bladder cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. The novel BET degrader, this compound, is highly active against the growth of human NSCLC cells and synergizes with osimertinib in suppressing osimertinib-resistant EGFR-mutant NSCLC cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of this compound as an Exceptionally Potent and Efficacious Proteolysis Targeting Chimera (PROTAC) Degrader of the Bromodomain and Extra-Terminal (BET) Proteins Capable of Inducing Complete and Durable Tumor Regression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of this compound as an Exceptionally Potent and Efficacious Proteolysis Targeting Chimera (PROTAC) Degrader of the Bromodomain and Extra-Terminal (BET) Proteins Capable of Inducing Complete and Durable Tumor Regression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to the Biological Activity and Function of QCA570
Introduction
This compound is a novel, exceptionally potent, and highly efficacious proteolysis-targeting chimera (PROTAC) designed to induce the degradation of the Bromodomain and Extra-Terminal (BET) family of proteins.[1][2][3][4] As epigenetic "readers," BET proteins, including BRD2, BRD3, and BRD4, are critical regulators of gene transcription and are considered promising therapeutic targets in oncology and other diseases.[1][3] this compound represents a significant advancement in targeted protein degradation, demonstrating picomolar efficacy in cellular assays and robust anti-tumor activity in preclinical models.[1][5] This document provides a comprehensive overview of the biological activity, mechanism of action, and functional outcomes of this compound, supported by quantitative data, detailed experimental protocols, and pathway visualizations.
Core Mechanism of Action
This compound functions as a heterobifunctional small molecule. It is composed of two distinct ligands connected by a chemical linker: one ligand binds to a BET protein, and the other recruits the Cereblon (CRBN) E3 ubiquitin ligase.[1][6] This proximity induces the formation of a ternary complex between the BET protein, this compound, and the E3 ligase machinery. This hijacking of the cell's natural ubiquitin-proteasome system (UPS) results in the polyubiquitination of the target BET protein, marking it for degradation by the 26S proteasome.[1][7][8] This targeted degradation is a rapid, efficient, and durable method of eliminating the functional activity of BET proteins.[7]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of this compound as an Exceptionally Potent and Efficacious Proteolysis Targeting Chimera (PROTAC) Degrader of the Bromodomain and Extra-Terminal (BET) Proteins Capable of Inducing Complete and Durable Tumor Regression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of this compound as an Exceptionally Potent and Efficacious Proteolysis Targeting Chimera (PROTAC) Degrader of the Bromodomain and Extra-Terminal (BET) Proteins Capable of Inducing Complete and Durable Tumor Regression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The novel BET degrader, this compound, is highly active against the growth of human NSCLC cells and synergizes with osimertinib in suppressing osimertinib-resistant EGFR-mutant NSCLC cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Frontiers | Lethal activity of BRD4 PROTAC degrader this compound against bladder cancer cells [frontiersin.org]
- 8. Lethal activity of BRD4 PROTAC degrader this compound against bladder cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Review of literature on QCA570 analogs
An In-depth Technical Review of QCA570 and its Analogs as Potent BET Protein Degraders
Introduction
Proteolysis targeting chimeras (PROTACs) represent a revolutionary approach in drug discovery, enabling the targeted degradation of specific proteins by hijacking the cell's natural ubiquitin-proteasome system. This compound is an exceptionally potent and efficacious PROTAC designed to degrade the Bromodomain and Extra-Terminal (BET) family of proteins (BRD2, BRD3, and BRD4).[1][2][3] These epigenetic "readers" are crucial regulators of gene transcription and have emerged as promising therapeutic targets in oncology and other diseases.[1][4] This technical guide provides a comprehensive review of the available literature on this compound and its analogs, focusing on their structure-activity relationships, quantitative biological data, and the experimental protocols used for their evaluation.
Quantitative Data Summary
The following tables summarize the biological activity of this compound and its key analogs from the foundational study by Qin et al. (2018). The data highlights the structure-activity relationships (SAR) that led to the discovery of this compound as a picomolar-range BET degrader.
Table 1: Binding Affinity of BET Inhibitor Analogs to BRD4 BD1
| Compound | R Group | Ki (nM) |
| 3 | 33 | |
| 4 | H | 820 |
| 17 | Cyclohexyl | 102 |
| 18 | Piperidin-1-yl | 68.4 |
| 19 | 4-Methylpiperidin-1-yl | 27.7 |
| 20 | Tetrahydro-2H-pyran-4-yl | 9.6 |
| 22 (QCA276) | 4-Morpholinophenyl | 1.8 |
Data sourced from Qin et al., J Med Chem, 2018.[1] The data illustrates that modifications to the terminal alkyne substituent of the[1][5]oxazepine core significantly impact binding affinity to the first bromodomain (BD1) of BRD4. Compound 22 (QCA276), with a 4-morpholinophenyl group, demonstrated the highest affinity and was selected as the BET-binding warhead for subsequent PROTAC design.[1]
Table 2: In Vitro Cell Growth Inhibition of this compound Analogs in Acute Leukemia Cell Lines
| Compound | Linker and E3 Ligase Ligand Modification | MV4;11 IC50 (nM) | MOLM-13 IC50 (nM) | RS4;11 IC50 (nM) |
| 22 (QCA276) | BET inhibitor only | 55.8 | 207.3 | 173.4 |
| 26 | Direct linkage to thalidomide | >1000 | >1000 | >1000 |
| 27 | -CH2O- linker | 19.7 | 312 | 20.8 |
| 28 | -(CH2)2NH- linker | 0.47 | 2.2 | 0.38 |
| 29 | -(CH2)3NH- linker | 0.14 | 0.56 | 0.038 |
| 33 | Pomalidomide; -(CH2)3NH- linker | 0.081 | 0.28 | 0.034 |
| 34 | Pomalidomide; -(CH2)3CH2- linker | 0.015 | 0.078 | 0.035 |
| 35 (this compound) | Pomalidomide; ethynyl linker | 0.0083 | 0.062 | 0.032 |
| 36 | Methylene instead of carbonyl on pomalidomide | 0.12 | 1.1 | 0.31 |
| 37 | N-methylated pomalidomide | >1000 | >1000 | >1000 |
Data sourced from Qin et al., J Med Chem, 2018.[1][4] This table showcases the critical role of the linker in PROTAC efficacy. A direct linkage (26) was inactive, while increasing the linker length and modifying its composition (27-29, 33, 34) progressively enhanced potency.[4] The introduction of an ethynyl linker in compound 35 (this compound) resulted in exceptionally potent, picomolar activity.[1] Compound 37, with a methylated pomalidomide moiety that cannot bind to the E3 ligase cereblon, lost all activity, confirming the PROTAC-mediated degradation mechanism.[1]
Table 3: In Vitro Cell Growth Inhibition of this compound in NSCLC and Bladder Cancer Cell Lines
| Cancer Type | Cell Line | IC50 (nM) |
| NSCLC | H1975 | ~0.3 |
| NSCLC | H157 | ~1 |
| NSCLC | Calu-1 | ~1 |
| NSCLC | H1299 | ~100 |
| NSCLC | EKVX | ~100 |
| Bladder Cancer | 5637 | ~1 (DC50) |
| Bladder Cancer | T24 | ~1 (DC50) |
| Bladder Cancer | UM-UC-3 | ~1 (DC50) |
| Bladder Cancer | J82 | ~1 (DC50) |
| Bladder Cancer | EJ-1 | ~1 (DC50) |
Data for NSCLC sourced from Liu et al., Am J Cancer Res, 2022.[6] Data for Bladder Cancer sourced from Fan et al., Front Oncol, 2023, representing the concentration for 50% degradation (DC50) of BRD4.[7][8] this compound demonstrates potent activity across various cancer types, with IC50 values in the low nanomolar to picomolar range.[5][6] In bladder cancer cell lines, it potently induces BRD4 degradation with a DC50 of approximately 1 nM.[7][8]
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections describe the key experimental protocols used to characterize this compound and its analogs.
Cell Growth Inhibition Assay (Sulforhodamine B Assay)
This assay is used to determine the concentration of a compound that inhibits cell growth by 50% (IC50).
-
Cell Plating: A panel of human cancer cell lines (e.g., NSCLC lines H1975, H157, etc.) are seeded in 96-well plates at an appropriate density and allowed to attach overnight.[6]
-
Compound Treatment: Cells are treated with a range of concentrations of this compound or its analogs for a specified period, typically 3 days.[6]
-
Cell Fixation: After incubation, the cells are fixed by gently adding cold trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.
-
Staining: The plates are washed with water and air-dried. Sulforhodamine B (SRB) solution is added to each well and incubated for 30 minutes at room temperature to stain the cellular proteins.
-
Washing and Solubilization: Unbound dye is removed by washing with 1% acetic acid. The plates are air-dried, and the bound stain is solubilized with 10 mM Tris base solution.
-
Data Acquisition: The optical density is read on a plate reader at 515 nm.
-
Analysis: The IC50 values are calculated by plotting the percentage of cell survival as a function of drug concentration and fitting the data to a dose-response curve.[6]
Western Blotting for Protein Degradation
Western blotting is used to quantify the levels of specific proteins (e.g., BRD2, BRD3, BRD4, c-Myc) following treatment with a PROTAC.
-
Cell Lysis: Cancer cells (e.g., RS4;11, MV4;11) are treated with various concentrations of the PROTAC for different durations (e.g., 3, 9, or 24 hours).[1][7] Following treatment, cells are harvested and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in each lysate is determined using a BCA protein assay.
-
SDS-PAGE: Equal amounts of protein from each sample are loaded onto a polyacrylamide gel and separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked (e.g., with 5% non-fat milk in TBST) to prevent non-specific antibody binding. It is then incubated overnight with primary antibodies specific to the target proteins (e.g., anti-BRD4, anti-c-Myc, anti-GAPDH).
-
Secondary Antibody Incubation: The membrane is washed and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and imaged. GAPDH or β-actin is typically used as a loading control to ensure equal protein loading.[7]
-
Quantification: Band intensities are quantified using software like ImageJ. The degradation concentration of 50% (DC50) is calculated by plotting protein levels against the PROTAC concentration.[7]
Flow Cytometry for Apoptosis Analysis
This method quantifies the extent of apoptosis (programmed cell death) induced by a compound.
-
Cell Treatment: Cells (e.g., J82, 5637) are treated with the desired concentrations of this compound or a vehicle control (DMSO) for a set time, such as 24 hours.[7][8]
-
Cell Staining: After treatment, both floating and attached cells are collected. They are then washed with cold PBS and resuspended in a binding buffer.
-
Annexin V and PI Staining: Annexin V-FITC (or another fluorophore) and Propidium Iodide (PI) are added to the cells. Annexin V binds to phosphatidylserine on the outer leaflet of the cell membrane of early apoptotic cells, while PI enters and stains the DNA of late apoptotic or necrotic cells with compromised membranes.
-
Data Acquisition: The stained cells are analyzed on a flow cytometer. The fluorescence signals from thousands of individual cells are measured.
-
Analysis: The data is analyzed to distinguish between different cell populations: viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), and late apoptotic/necrotic (Annexin V-positive, PI-positive).[7]
Signaling Pathways and Workflows
Mechanism of Action for this compound
This compound functions as a heterobifunctional molecule. One end binds to a BET protein (the target), and the other end binds to the Cereblon (CRBN) E3 ubiquitin ligase. This proximity induces the formation of a ternary complex, leading to the ubiquitination of the BET protein and its subsequent degradation by the proteasome. This degradation event releases the transcriptional repression of key oncogenes like c-Myc, ultimately leading to cell cycle arrest and apoptosis.[1][7]
Caption: this compound-mediated degradation of BET proteins.
Experimental Workflow for Western Blot Analysis
The following diagram illustrates the typical workflow for assessing protein degradation using Western blotting, a core technique in the evaluation of PROTAC molecules.
Caption: Standard workflow for Western blot analysis.
This compound-Induced Apoptosis Pathway
The degradation of BET proteins by this compound disrupts the transcriptional program of cancer cells. A key consequence is the downregulation of the oncogene c-Myc, which is a critical client of BET proteins. The loss of c-Myc and other survival signals triggers the intrinsic apoptosis pathway, often measured by the cleavage of Poly (ADP-ribose) polymerase (PARP).
Caption: Apoptosis induction pathway via this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery of this compound as an Exceptionally Potent and Efficacious Proteolysis Targeting Chimera (PROTAC) Degrader of the Bromodomain and Extra-Terminal (BET) Proteins Capable of Inducing Complete and Durable Tumor Regression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of this compound as an Exceptionally Potent and Efficacious Proteolysis Targeting Chimera (PROTAC) Degrader of the Bromodomain and Extra-Terminal (BET) Proteins Capable of Inducing Complete and Durable Tumor Regression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. The novel BET degrader, this compound, is highly active against the growth of human NSCLC cells and synergizes with osimertinib in suppressing osimertinib-resistant EGFR-mutant NSCLC cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Lethal activity of BRD4 PROTAC degrader this compound against bladder cancer cells [frontiersin.org]
- 8. Lethal activity of BRD4 PROTAC degrader this compound against bladder cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
QCA570: A Technical Guide to a Potent BET Degrader
For Researchers, Scientists, and Drug Development Professionals
Introduction
QCA570 is a highly potent and efficacious Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of the Bromodomain and Extra-Terminal (BET) family of proteins.[1][2][3] BET proteins, including BRD2, BRD3, and BRD4, are epigenetic "readers" that play a crucial role in the transcriptional regulation of key oncogenes, such as c-Myc, making them attractive therapeutic targets in oncology.[1] this compound has demonstrated exceptional potency in preclinical studies, inducing degradation of BET proteins at picomolar concentrations and leading to complete and durable tumor regression in animal models.[1][2] This technical guide provides an in-depth overview of the core intellectual property, mechanism of action, experimental protocols, and key data related to this compound.
Intellectual Property Landscape
The intellectual property surrounding this compound originates from research conducted at the University of Michigan. The university has filed a number of patent applications covering the BET inhibitors and degraders, including this compound and its analogues.[4] These patents have been licensed to Oncopia Therapeutics, LLC, which was later acquired by Roivant Sciences and integrated into Proteovant Therapeutics. The development of this compound represents a significant advancement in the field of targeted protein degradation. While a single patent explicitly titled "this compound" has not been identified, the compound is understood to be covered by a broader patent portfolio related to novel BET protein degraders.
Mechanism of Action
This compound functions as a heterobifunctional molecule, simultaneously binding to a BET protein and the E3 ubiquitin ligase Cereblon (CRBN). This binding induces the formation of a ternary complex, leading to the ubiquitination of the BET protein and its subsequent degradation by the proteasome. The degradation of BET proteins disrupts their ability to act as transcriptional co-activators, ultimately leading to the downregulation of target genes like c-Myc, which in turn induces apoptosis in cancer cells.
Signaling Pathway Diagram
Caption: this compound-mediated degradation of BET proteins.
Quantitative Data
In Vitro Potency of this compound
| Cell Line | Cancer Type | IC50 (pM) |
| MV4;11 | Acute Myeloid Leukemia | 8.3[5] |
| MOLM-13 | Acute Myeloid Leukemia | 62[5] |
| RS4;11 | Acute Lymphoblastic Leukemia | 32[5] |
| Cell Line | Cancer Type | IC50 (nM) |
| H1975 | Non-Small Cell Lung Cancer | ~1[4] |
| H157 | Non-Small Cell Lung Cancer | ~1[4] |
| Calu-1 | Non-Small Cell Lung Cancer | ~1[4] |
| 5637 | Bladder Cancer | 2.6 |
| J82 | Bladder Cancer | 10.8 |
In Vivo Efficacy of this compound in Xenograft Models
| Xenograft Model | Cancer Type | Dosing Schedule | Outcome |
| RS4;11 | Acute Lymphoblastic Leukemia | 5 mg/kg, single intravenous dose | Tumor regression[5][6] |
| MV4;11 | Acute Myeloid Leukemia | Not specified | Complete and durable tumor regression[1][3] |
| HCC827/AR | Osimertinib-Resistant NSCLC | 0.5 mg/kg, twice/week, intraperitoneal | Significant tumor growth inhibition in combination with osimertinib[4] |
Experimental Protocols
Western Blotting for BET Protein Degradation
Objective: To determine the extent of BET protein degradation following treatment with this compound.
Protocol:
-
Cell Culture and Treatment: Plate cancer cell lines (e.g., RS4;11, MV4;11) at a suitable density and allow them to adhere overnight. Treat cells with varying concentrations of this compound or DMSO (vehicle control) for the desired time points (e.g., 3, 6, 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against BRD2, BRD3, BRD4, and a loading control (e.g., GAPDH) overnight at 4°C.
-
Detection: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Experimental Workflow Diagram
Caption: Workflow for assessing BET protein degradation.
In Vivo Xenograft Studies
Objective: To evaluate the anti-tumor efficacy of this compound in a mouse xenograft model.
Protocol:
-
Animal Model: Use immunodeficient mice (e.g., NOD/SCID or NSG).
-
Tumor Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 RS4;11 cells) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers.
-
Treatment: Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups. Administer this compound (e.g., 5 mg/kg) via the desired route (e.g., intravenous or intraperitoneal injection) according to the specified dosing schedule. The control group receives a vehicle solution.
-
Data Collection: Measure tumor volumes and body weights regularly throughout the study.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blotting, immunohistochemistry).
Logical Relationship Diagram
References
- 1. Discovery of this compound as an Exceptionally Potent and Efficacious Proteolysis Targeting Chimera (PROTAC) Degrader of the Bromodomain and Extra-Terminal (BET) Proteins Capable of Inducing Complete and Durable Tumor Regression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. The novel BET degrader, this compound, is highly active against the growth of human NSCLC cells and synergizes with osimertinib in suppressing osimertinib-resistant EGFR-mutant NSCLC cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. glpbio.com [glpbio.com]
QCA570: An In-Depth Technical Guide on Preclinical Safety and Toxicity
For Researchers, Scientists, and Drug Development Professionals
Abstract
QCA570 is a novel, highly potent Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of the Bromodomain and Extra-Terminal (BET) family of proteins (BRD2, BRD3, and BRD4).[1][2][3] As epigenetic "readers," BET proteins are critical regulators of gene transcription and are considered promising therapeutic targets in oncology and other diseases.[1][4] this compound has demonstrated exceptional potency in preclinical models, inducing degradation of BET proteins at picomolar concentrations in leukemia cells and leading to complete and durable tumor regression in xenograft models at well-tolerated doses.[1][3][5] This technical guide provides a comprehensive overview of the currently available preclinical safety and toxicity profile of this compound, based on published in vitro and in vivo studies. The information presented herein is intended to inform researchers, scientists, and drug development professionals on the preclinical tolerability of this compound.
Mechanism of Action
This compound functions as a heterobifunctional molecule. One end binds to the BET protein, while the other end recruits the Cereblon (CRBN) E3 ubiquitin ligase.[1][5] This proximity induces the ubiquitination of the BET protein, marking it for degradation by the proteasome.[1] The degradation of BET proteins leads to the downregulation of key oncogenes, such as c-Myc, and subsequently induces apoptosis in cancer cells.[1][6]
References
- 1. Discovery of this compound as an Exceptionally Potent and Efficacious Proteolysis Targeting Chimera (PROTAC) Degrader of the Bromodomain and Extra-Terminal (BET) Proteins Capable of Inducing Complete and Durable Tumor Regression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of this compound as an Exceptionally Potent and Efficacious Proteolysis Targeting Chimera (PROTAC) Degrader of the Bromodomain and Extra-Terminal (BET) Proteins Capable of Inducing Complete and Durable Tumor Regression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. | BioWorld [bioworld.com]
Methodological & Application
Application Notes and Protocols for QCA570 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
QCA570 is a highly potent and efficacious Proteolysis Targeting Chimera (PROTAC) designed for the targeted degradation of the Bromodomain and Extra-Terminal (BET) family of proteins: BRD2, BRD3, and BRD4.[1][2] These proteins are epigenetic "readers" that play a crucial role in the transcriptional regulation of key oncogenes, such as c-MYC.[3][4] this compound operates by recruiting the Cereblon E3 ubiquitin ligase to BET proteins, leading to their ubiquitination and subsequent degradation by the proteasome.[5] This targeted degradation approach offers a powerful alternative to traditional inhibition, often resulting in a more profound and sustained biological effect.[4]
These application notes provide detailed protocols and supporting data for the use of this compound in cell culture experiments, drawing from studies in leukemia, non-small cell lung cancer (NSCLC), and bladder cancer cell lines.
Mechanism of Action
This compound is a heterobifunctional molecule composed of a ligand that binds to BET proteins and another ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase, connected by a linker.[4][6] This proximity induces the ubiquitination of BET proteins, marking them for degradation by the 26S proteasome. The degradation of BET proteins leads to the transcriptional suppression of their target genes, including critical drivers of cell proliferation and survival.[3][5]
References
- 1. Discovery of this compound as an Exceptionally Potent and Efficacious Proteolysis Targeting Chimera (PROTAC) Degrader of the Bromodomain and Extra-Terminal (BET) Proteins Capable of Inducing Complete and Durable Tumor Regression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of this compound as an Exceptionally Potent and Efficacious Proteolysis Targeting Chimera (PROTAC) Degrader of the Bromodomain and Extra-Terminal (BET) Proteins Capable of Inducing Complete and Durable Tumor Regression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Lethal activity of BRD4 PROTAC degrader this compound against bladder cancer cells [frontiersin.org]
- 4. Lethal activity of BRD4 PROTAC degrader this compound against bladder cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for QCA570 Administration in Mouse Models
Audience: Researchers, scientists, and drug development professionals.
Introduction QCA570 is an exceptionally potent, small-molecule Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of the Bromodomain and Extra-Terminal (BET) family of proteins (BRD2, BRD3, and BRD4).[1][2][3][4] These proteins are epigenetic "readers" that play a crucial role in regulating gene transcription, and their inhibition is a promising therapeutic strategy for cancer.[2][3] this compound functions by recruiting the E3 ubiquitin ligase Cereblon (CRBN) to BET proteins, leading to their ubiquitination and subsequent degradation by the proteasome.[1][5] This targeted degradation results in the downregulation of key oncogenes, such as c-Myc, ultimately inducing apoptosis and cell cycle arrest in cancer cells.[1][5][6] Preclinical studies in various mouse models have demonstrated that this compound can achieve complete and durable tumor regression at well-tolerated doses, highlighting its potential as a powerful therapeutic agent.[1][2][6][7]
These application notes provide a comprehensive guide to the in vivo administration of this compound in mouse models, including its mechanism of action, quantitative data summaries, and detailed experimental protocols.
Mechanism of Action
This compound is a heterobifunctional molecule composed of a ligand that binds to BET proteins and another ligand that binds to the E3 ubiquitin ligase, Cereblon, connected by a linker.[5][8] This dual binding induces the formation of a ternary complex between the BET protein and Cereblon, prompting the cell's own ubiquitin-proteasome system to tag the BET protein for degradation.[5][9] This event leads to a rapid and efficient clearance of BRD2, BRD3, and BRD4 proteins.[1][5]
Data Presentation
Quantitative data from preclinical studies are summarized below to provide a reference for dosage, formulation, and expected outcomes.
Table 1: Summary of this compound Administration in Mouse Models
| Mouse Model | Cancer Type | This compound Dose | Administration Route | Dosing Schedule | Key Outcome | Reference |
|---|---|---|---|---|---|---|
| SCID Mice | Acute Leukemia (RS4;11 Xenograft) | 1 mg/kg or 5 mg/kg | Intravenous (IV) | Single dose | Pharmacodynamic analysis showed BET protein degradation. | [1] |
| SCID Mice | Acute Leukemia (RS4;11, MV4;11 Xenografts) | Not specified | Not specified | Well-tolerated dose-schedules | Complete and durable tumor regression. | [2][3][6] |
| Nude Mice | Non-Small Cell Lung Cancer (NSCLC) (HCC827/AR Xenograft) | 0.5 mg/kg | Intraperitoneal (IP) | Twice per week | Tumor growth inhibition; synergy with osimertinib. |[7] |
Table 2: Vehicle Formulations for In Vivo Administration
| Formulation Type | Composition | Final Concentration | Recommended Use | Reference |
|---|---|---|---|---|
| Suspended Solution | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | 2 mg/mL | Oral and Intraperitoneal (IP) injection. | [8] |
| Clear Solution | 10% DMSO, 90% Corn Oil | ≥ 2 mg/mL | Suitable for various routes, but caution advised for dosing periods over two weeks. |[8] |
Experimental Protocols
The following protocols provide detailed methodologies for the preparation and administration of this compound in mouse models for efficacy and pharmacodynamic studies.
Protocol 1: Preparation of this compound for In Vivo Administration
This protocol details two common methods for formulating this compound for injection.
1.1. Suspended Solution (for IP or Oral Administration) [8]
-
Prepare a stock solution of this compound in DMSO (e.g., 20 mg/mL).
-
To prepare a 1 mL working solution at 2 mg/mL, add 100 µL of the DMSO stock solution to 400 µL of PEG300. Mix thoroughly.
-
Add 50 µL of Tween-80 to the mixture and mix until uniform.
-
Add 450 µL of saline to bring the final volume to 1 mL.
-
If precipitation occurs, use sonication to aid dissolution. This formulation results in a suspended solution.
1.2. Clear Solution [8]
-
Prepare a stock solution of this compound in DMSO (e.g., 20 mg/mL).
-
To prepare a 1 mL working solution at 2 mg/mL, add 100 µL of the DMSO stock solution to 900 µL of corn oil.
-
Mix thoroughly until a clear solution is achieved.
Protocol 2: Xenograft Mouse Model Establishment
This protocol is based on methods used for leukemia and NSCLC models.[2][7]
-
Cell Preparation : Culture human cancer cells (e.g., RS4;11 for leukemia, HCC827/AR for NSCLC) under standard conditions. Harvest cells during the logarithmic growth phase and resuspend in an appropriate sterile solution.
-
Animal Model : Use immunocompromised mice, such as SCID (for leukemia) or nude mice (for NSCLC), typically 4-6 weeks old.[2][7]
-
Implantation : Subcutaneously inject the cell suspension into the flank or dorsal side of the mice.
-
Tumor Monitoring : Monitor the mice regularly for tumor formation. Begin caliper measurements once tumors are palpable. Calculate tumor volume using the formula: V = (length × width²)/2 .[7]
-
Group Assignment : Once tumors reach an average volume of approximately 100 mm³, randomly assign mice to treatment and vehicle control groups.[2][7]
Protocol 3: this compound Administration and Efficacy Assessment
-
Dosing : Administer this compound or the vehicle control according to the predetermined dose and schedule.
-
Efficacy Monitoring :
-
Measure tumor volumes with calipers 2-3 times per week.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
Continue treatment for the duration of the study (e.g., 3-4 weeks) or until tumors in the control group reach a predetermined endpoint size.
-
-
Data Analysis : Plot the mean tumor volume ± SEM for each group over time to assess treatment efficacy.
Protocol 4: Pharmacodynamic (PD) Analysis
This protocol is for confirming target engagement by measuring BET protein levels in tumor tissue.[1]
-
Treatment : Administer a single dose of this compound (e.g., 1 or 5 mg/kg, IV) to tumor-bearing mice.
-
Tissue Collection : At specified time points post-injection (e.g., 1, 6, and 24 hours), euthanize the mice.[1]
-
Tumor Harvesting : Immediately excise the tumors, snap-freeze them in liquid nitrogen, and store them at -80°C until analysis.
-
Protein Extraction : Lyse the frozen tumor tissues using an appropriate lysis buffer containing protease and phosphatase inhibitors.
-
Western Blotting :
-
Determine protein concentration using a standard assay (e.g., BCA).
-
Separate equal amounts of protein lysate via SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies specific for BRD2, BRD3, BRD4, and downstream targets like c-Myc.
-
Use an antibody for a housekeeping protein (e.g., GAPDH) as a loading control.
-
Incubate with the appropriate secondary antibodies and visualize the protein bands to assess changes in protein levels.
-
Affected Signaling Pathways
The degradation of BET proteins by this compound has widespread effects on gene transcription, impacting multiple signaling pathways critical for cancer cell survival and proliferation. The most well-documented effect is the suppression of the MYC oncogene.[1][5] Additionally, studies have shown that this compound can downregulate genes involved in the TGFβ, HIPPO, Wnt, and MAPK signaling pathways.[7] This broad transcriptional reprogramming leads to the induction of apoptosis, evidenced by the cleavage of PARP and Caspase-3.[1][9]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery of this compound as an Exceptionally Potent and Efficacious Proteolysis Targeting Chimera (PROTAC) Degrader of the Bromodomain and Extra-Terminal (BET) Proteins Capable of Inducing Complete and Durable Tumor Regression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of this compound as an Exceptionally Potent and Efficacious Proteolysis Targeting Chimera (PROTAC) Degrader of the Bromodomain and Extra-Terminal (BET) Proteins Capable of Inducing Complete and Durable Tumor Regression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Frontiers | Lethal activity of BRD4 PROTAC degrader this compound against bladder cancer cells [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. The novel BET degrader, this compound, is highly active against the growth of human NSCLC cells and synergizes with osimertinib in suppressing osimertinib-resistant EGFR-mutant NSCLC cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Lethal activity of BRD4 PROTAC degrader this compound against bladder cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for QCA570 in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
QCA570 is a highly potent and efficacious Proteolysis Targeting Chimera (PROTAC) designed to target the Bromodomain and Extra-Terminal (BET) family of proteins (BRD2, BRD3, and BRD4) for degradation.[1][2][3] As epigenetic "readers," BET proteins are critical regulators of gene transcription and are implicated in the pathogenesis of various diseases, including cancer.[1][2][3] this compound functions by recruiting the E3 ubiquitin ligase Cereblon to induce the ubiquitination and subsequent proteasomal degradation of BET proteins.[1] This targeted protein degradation leads to the downregulation of key oncogenes, such as c-Myc, and the induction of apoptosis in cancer cells.[1][4] Preclinical animal studies have demonstrated that this compound can achieve complete and durable tumor regression in various xenograft models at well-tolerated doses, highlighting its therapeutic potential.[1][2][3][5]
These application notes provide a comprehensive overview of the recommended dosages and protocols for the use of this compound in animal studies based on currently available data.
Data Presentation
Table 1: Recommended Dosage of this compound in Mouse Xenograft Models
| Animal Model | Cancer Type | Dosing Regimen | Route of Administration | Observed Efficacy | Reference |
| SCID Mice (RS4;11 Xenograft) | Acute Leukemia | 1, 2.5, or 5 mg/kg, three times a week for 3 weeks | Intravenous (IV) | Complete and long-lasting tumor regression | [1] |
| SCID Mice (RS4;11 Xenograft) | Acute Leukemia | 5 mg/kg, once a week | Intravenous (IV) | Complete tumor growth inhibition | [1] |
| SCID Mice (MV4;11 Xenograft) | Acute Leukemia | 1 or 5 mg/kg, three times a week for 2 weeks | Intravenous (IV) | Complete and long-lasting tumor regression | [1] |
| Nude Mice (HCC827/AR Xenograft) | Non-Small Cell Lung Cancer | Not specified in search results | Not specified in search results | Potent anti-cancer activity | [6] |
| SCID Mice (RS4;11 Xenograft) | Acute Leukemia | 1 or 5 mg/kg, single dose | Intravenous (IV) | Significant reduction of BRD2, BRD3, and BRD4 proteins in tumor tissue | [1] |
Table 2: In Vivo Pharmacodynamic Effects of this compound
| Animal Model | Tissue | Time Point | Dosage | Effect on BET Proteins | Reference |
| SCID Mice (RS4;11 Xenograft) | Tumor | 1 hour | 1 and 5 mg/kg | Dramatic reduction of BRD2, BRD3, and BRD4 | [1] |
| SCID Mice (RS4;11 Xenograft) | Tumor | 6 hours | 1 and 5 mg/kg | Dramatic reduction of BRD2, BRD3, and BRD4 | [1] |
| SCID Mice (RS4;11 Xenograft) | Tumor | 24 hours | 5 mg/kg | More effective reduction of BRD4 compared to 1 mg/kg | [1] |
Experimental Protocols
Protocol 1: Preparation of this compound for In Vivo Administration
This protocol describes the preparation of a this compound solution for intravenous injection in mice.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Saline (0.9% NaCl)
-
Sterile, pyrogen-free vials
-
Sterile syringes and needles
Procedure for a Suspended Solution:
-
Prepare a stock solution of this compound in DMSO (e.g., 20 mg/mL).
-
To prepare the final formulation, first add the required volume of the DMSO stock solution to a sterile vial.
-
Add PEG300 to the vial. The recommended final concentration is 40% of the total volume. Mix thoroughly.
-
Add Tween-80 to the vial. The recommended final concentration is 5% of the total volume. Mix thoroughly.
-
Add Saline to the vial to reach the final desired volume. The recommended final concentration is 45% of the total volume.
-
The final concentration of DMSO in the formulation should be 10%.
-
Vortex the solution until it is a uniform suspension. If precipitation occurs, gentle warming and/or sonication can be used to aid dissolution.[7]
-
The final solution should be prepared fresh on the day of use.[7]
Procedure for a Clear Solution:
-
Prepare a stock solution of this compound in DMSO (e.g., 20 mg/mL).
-
To prepare the final formulation, first add the required volume of the DMSO stock solution to a sterile vial.
-
Add Corn Oil to the vial to reach the final desired volume.
-
The final concentration of DMSO in the formulation should be 10%.
-
Mix thoroughly until a clear solution is obtained.
-
This formulation may be more suitable for longer-term dosing studies.[7]
Protocol 2: In Vivo Efficacy Study in a Leukemia Xenograft Model
This protocol outlines a typical in vivo efficacy study using a mouse xenograft model of acute leukemia.
Animal Model:
-
Severe Combined Immunodeficient (SCID) mice, 4-6 weeks old.[2]
Cell Line:
-
RS4;11 or MV4;11 human acute leukemia cells.[2]
Procedure:
-
Tumor Implantation: Subcutaneously inject 5 x 10^6 RS4;11 or MV4;11 cells suspended in 50% Matrigel into the dorsal flank of each SCID mouse.[2]
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor volume with calipers. The tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
Treatment Initiation: When the average tumor volume reaches approximately 100-200 mm³, randomize the mice into treatment and vehicle control groups.[2]
-
Drug Administration: Administer this compound intravenously at the desired dose and schedule (e.g., 1, 2.5, or 5 mg/kg, three times per week).[1] The vehicle control group should receive the same volume of the vehicle solution.
-
Monitoring:
-
Measure tumor volume 2-3 times per week.
-
Monitor animal body weight 2-3 times per week as an indicator of toxicity.[1]
-
Observe the general health and behavior of the animals daily.
-
-
Study Endpoint: The study can be terminated when the tumors in the control group reach a predetermined size, or after a specified treatment duration. Euthanize the mice and collect tumors for further analysis (e.g., Western blotting for BET protein levels).
Protocol 3: Pharmacodynamic Study of BET Protein Degradation
This protocol details a pharmacodynamic study to assess the in vivo degradation of BET proteins following this compound administration.
Animal Model and Tumor Implantation:
-
Follow the same procedure as described in Protocol 2 to establish xenograft tumors in SCID mice.
Procedure:
-
Drug Administration: Once the tumors reach the desired size, administer a single intravenous dose of this compound (e.g., 1 or 5 mg/kg) or vehicle to different groups of mice.[1]
-
Tissue Collection: At various time points post-injection (e.g., 1, 6, and 24 hours), euthanize a subset of mice from each group.[1]
-
Tumor Harvesting: Immediately excise the tumors, snap-freeze them in liquid nitrogen, and store them at -80°C until analysis.
-
Protein Extraction and Western Blotting:
-
Homogenize the tumor tissues and extract total protein using a suitable lysis buffer.
-
Determine the protein concentration of each lysate.
-
Perform Western blotting using specific antibodies against BRD2, BRD3, BRD4, and a loading control (e.g., GAPDH or β-actin) to assess the levels of BET proteins in the tumor tissues.
-
Visualizations
Signaling Pathway of this compound
Caption: Mechanism of action of this compound in inducing BET protein degradation.
Experimental Workflow for an In Vivo Efficacy Study
Caption: Workflow for a typical in vivo efficacy study of this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery of this compound as an Exceptionally Potent and Efficacious Proteolysis Targeting Chimera (PROTAC) Degrader of the Bromodomain and Extra-Terminal (BET) Proteins Capable of Inducing Complete and Durable Tumor Regression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of this compound as an Exceptionally Potent and Efficacious Proteolysis Targeting Chimera (PROTAC) Degrader of the Bromodomain and Extra-Terminal (BET) Proteins Capable of Inducing Complete and Durable Tumor Regression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. | BioWorld [bioworld.com]
- 6. The novel BET degrader, this compound, is highly active against the growth of human NSCLC cells and synergizes with osimertinib in suppressing osimertinib-resistant EGFR-mutant NSCLC cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
QCA570: Application Notes and Protocols for Experimental Use
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the solubility and preparation of QCA570, a potent Proteolysis Targeting Chimera (PROTAC) BET degrader, for use in both in vitro and in vivo experiments.
Introduction
This compound is a highly potent and efficacious BET degrader, capable of inducing degradation of BET proteins at low picomolar concentrations in cancer cell lines.[1][2] It has demonstrated significant anti-tumor activity, including complete and durable tumor regression in leukemia xenograft models.[3][4][5] Proper handling and preparation of this compound are critical for obtaining reliable and reproducible experimental results.
Physicochemical Properties
-
Molecular Formula: C₃₉H₃₃N₇O₄S
-
Molecular Weight: 695.80 g/mol
Solubility Data
This compound is soluble in DMSO.[6] For aqueous-based solutions for in vivo administration, co-solvents are required. The following table summarizes the known solubility of this compound in various solvent systems.
| Solvent System | Achieved Concentration | Resulting Solution Type | Recommended Use |
| 100% DMSO | Not specified | Clear Solution | Stock Solution |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | 2 mg/mL (2.87 mM) | Suspended Solution | In vivo (IP, Oral) |
| 10% DMSO, 90% Corn Oil | ≥ 2 mg/mL (≥ 2.87 mM) | Clear Solution | In vivo |
Note: If precipitation or phase separation occurs during preparation, gentle heating and/or sonication can be used to aid dissolution.[1]
Experimental Protocols
In Vitro Stock Solution Preparation (DMSO)
This protocol outlines the preparation of a high-concentration stock solution of this compound in DMSO, which can be further diluted in cell culture media for in vitro experiments.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Ultrasonic bath (optional)
Procedure:
-
Weigh the desired amount of this compound powder and place it in a sterile tube.
-
Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM, 20 mM).
-
Vortex the solution thoroughly until the powder is completely dissolved.
-
If necessary, sonicate the solution for a short period to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for up to one month or at -80°C for up to six months, protected from light.[1][6]
In Vivo Formulation Preparation
It is recommended to prepare working solutions for in vivo experiments fresh on the day of use.[1]
This protocol yields a suspended solution suitable for IP or oral dosing.
Materials:
-
This compound DMSO stock solution (e.g., 20 mg/mL)
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl)
-
Sterile tubes
-
Vortex mixer
Procedure (for 1 mL of 2 mg/mL final concentration):
-
Add 100 µL of a 20 mg/mL this compound DMSO stock solution to a sterile tube.
-
Add 400 µL of PEG300 and mix thoroughly by vortexing.
-
Add 50 µL of Tween-80 and mix again until the solution is homogeneous.
-
Add 450 µL of saline to bring the final volume to 1 mL.
-
Vortex the final suspension thoroughly before each administration. An ultrasonic bath may be needed to ensure a uniform suspension.[1]
This protocol yields a clear solution, which may be suitable for various administration routes.
Materials:
-
This compound DMSO stock solution (e.g., 20 mg/mL)
-
Corn Oil
-
Sterile tubes
-
Vortex mixer
Procedure (for 1 mL of 2 mg/mL final concentration):
-
Add 100 µL of a 20 mg/mL this compound DMSO stock solution to a sterile tube.
-
Add 900 µL of corn oil.
-
Mix thoroughly by vortexing until a clear solution is obtained.[1]
Signaling Pathway and Experimental Workflow
This compound Mechanism of Action
This compound is a PROTAC that functions by linking the E3 ubiquitin ligase Cereblon to BET proteins (BRD2, BRD3, and BRD4).[1][2] This proximity induces the ubiquitination and subsequent degradation of BET proteins by the proteasome, leading to the inhibition of downstream gene transcription and anti-cancer effects.
Caption: this compound mechanism of action.
Experimental Preparation Workflow
The following diagram illustrates the general workflow for preparing this compound for experimental use.
Caption: Experimental workflow for this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of this compound as an Exceptionally Potent and Efficacious Proteolysis Targeting Chimera (PROTAC) Degrader of the Bromodomain and Extra-Terminal (BET) Proteins Capable of Inducing Complete and Durable Tumor Regression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of this compound as an Exceptionally Potent and Efficacious Proteolysis Targeting Chimera (PROTAC) Degrader of the Bromodomain and Extra-Terminal (BET) Proteins Capable of Inducing Complete and Durable Tumor Regression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. medkoo.com [medkoo.com]
- 6. glpbio.com [glpbio.com]
Application Notes and Protocols for Western Blot Analysis of QCA570-Mediated BET Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for performing Western blot analysis to evaluate the efficacy of QCA570, a potent proteolysis-targeting chimera (PROTAC), in degrading Bromodomain and Extra-Terminal (BET) family proteins. This compound is a heterobifunctional small molecule that induces the degradation of BRD2, BRD3, and BRD4 by recruiting them to an E3 ubiquitin ligase for subsequent proteasomal degradation.[1][2][3][4] This targeted protein degradation approach has shown significant anti-cancer activity in various models, including leukemia, bladder cancer, and non-small cell lung cancer.[1][3][5]
The following protocols and data presentation guidelines are designed to assist researchers in accurately quantifying the degradation of BET proteins and observing downstream cellular effects following this compound treatment.
Data Presentation
Summary of this compound Activity
The potency of this compound in inducing the degradation of BET proteins has been demonstrated across multiple cancer cell lines. The following table summarizes the effective concentrations and observed outcomes from published studies.
| Cell Line | Cancer Type | Target Proteins | Effective Concentration | Key Downstream Effects | Reference |
| RS4;11 | Acute Leukemia | BRD2, BRD3, BRD4 | 10 pM - 0.5 nM | c-Myc suppression, PARP cleavage, Apoptosis induction | [1] |
| MV4;11 | Acute Leukemia | BRD2, BRD3, BRD4 | 30 pM - 0.3 nM | c-Myc suppression, PARP cleavage, Apoptosis induction | [1] |
| 5637, T24, UM-UC-3, J82, EJ-1 | Bladder Cancer | BRD2, BRD3, BRD4 | ~1 nM (DC50 for BRD4) | EZH2 and c-MYC level decrease, Apoptosis induction | [3][6] |
| H157, H1975, Calu-1 | Non-Small Cell Lung Cancer | BRD2, BRD3, BRD4 | 1 nM | Mcl-1 level decrease, Apoptosis induction | [5] |
Signaling Pathway and Experimental Workflow
The mechanism of action of this compound and the general workflow for its analysis using Western blotting are depicted in the diagrams below.
Experimental Protocols
The following is a detailed protocol for Western blot analysis of BET protein degradation following this compound treatment, synthesized from established methodologies.[1][2][7][8][9][10][11][12]
Cell Culture and this compound Treatment
-
Cell Lines: Use appropriate cancer cell lines (e.g., RS4;11, MV4;11, T24, H1975).
-
Culture Conditions: Culture cells in the recommended medium supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified incubator with 5% CO2.
-
Seeding: Plate 1.5–2 x 10^6 cells per well in 12-well plates.[1][2]
-
Treatment: Treat cells with varying concentrations of this compound (e.g., 0, 10 pM, 100 pM, 1 nM, 10 nM, 100 nM) for desired time points (e.g., 3, 9, or 24 hours).[1][3] A DMSO-treated control should always be included.
Cell Lysis and Protein Extraction
-
Harvesting: After treatment, collect cells by centrifugation.
-
Washing: Wash the cell pellet once with ice-cold Phosphate Buffered Saline (PBS).[1][2][9]
-
Lysis: Lyse the cells in cold RIPA buffer supplemented with protease inhibitors.[1][2]
-
RIPA Buffer Composition: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS.
-
-
Incubation: Incubate the lysate on ice for 30 minutes with intermittent vortexing.
-
Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Supernatant Collection: Carefully transfer the supernatant containing the soluble protein to a new pre-chilled microfuge tube.
Protein Quantification
-
Assay: Determine the protein concentration of each lysate using a Bradford or BCA protein assay, following the manufacturer's instructions.[10]
-
Normalization: Based on the protein concentration, normalize all samples to ensure equal loading in the subsequent steps.
SDS-PAGE
-
Sample Preparation: Mix the desired amount of protein (typically 20-30 µg) with 4x SDS-PAGE sample loading buffer.[1][2][10]
-
Denaturation: Heat the samples at 95-100°C for 5 minutes.[9][10]
-
Gel Electrophoresis: Load the denatured protein samples and a pre-stained protein ladder into the wells of a 4-20% or 4-12% SDS-polyacrylamide gel.[1][2][11]
-
Running Conditions: Run the gel at a constant voltage (e.g., 100-150V) until the dye front reaches the bottom of the gel.[11]
Protein Transfer
-
Membrane: Use a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[1][2]
-
Transfer Method: Transfer the proteins from the gel to the membrane using a wet or semi-dry transfer system.[8]
-
Transfer Buffer: Use a standard transfer buffer (e.g., Towbin buffer: 25 mM Tris, 192 mM glycine, 20% methanol).
-
Transfer Conditions: Perform the transfer at 100V for 1-2 hours or overnight at a lower voltage at 4°C.
Membrane Blocking
-
Blocking Solution: Block the membrane with 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST).[9][10]
-
Incubation: Incubate the membrane in the blocking solution for 1 hour at room temperature or overnight at 4°C with gentle agitation.[7][9][10]
Antibody Incubation
-
Primary Antibody: Incubate the membrane with primary antibodies specific for the target proteins (BRD2, BRD3, BRD4, c-Myc, cleaved PARP, GAPDH) diluted in the blocking solution. Recommended starting dilution is 1:1000.[10]
-
Note: Optimal antibody concentrations should be determined experimentally.
-
-
Incubation Conditions: Incubate overnight at 4°C with gentle shaking.[8][9]
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.[9][10]
Secondary Antibody Incubation
-
Secondary Antibody: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that is specific for the primary antibody's host species (e.g., anti-rabbit IgG-HRP). Dilute the secondary antibody in the blocking solution (e.g., 1:2000 to 1:10,000).[8][9]
-
Incubation Conditions: Incubate for 1 hour at room temperature with gentle agitation.[8][10]
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.[9][10]
Signal Detection
-
Substrate: Use an enhanced chemiluminescence (ECL) substrate.[11]
-
Imaging: Capture the chemiluminescent signal using a digital imaging system or X-ray film.
Data Analysis
-
Quantification: Densitometry analysis can be performed using software like ImageJ to quantify the band intensities.
-
Normalization: Normalize the intensity of the target protein bands to a loading control (e.g., GAPDH or β-actin) to account for any variations in protein loading.
-
Presentation: Present the data as fold change relative to the vehicle-treated control.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery of this compound as an Exceptionally Potent and Efficacious Proteolysis Targeting Chimera (PROTAC) Degrader of the Bromodomain and Extra-Terminal (BET) Proteins Capable of Inducing Complete and Durable Tumor Regression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Lethal activity of BRD4 PROTAC degrader this compound against bladder cancer cells [frontiersin.org]
- 4. Discovery of this compound as an Exceptionally Potent and Efficacious Proteolysis Targeting Chimera (PROTAC) Degrader of the Bromodomain and Extra-Terminal (BET) Proteins Capable of Inducing Complete and Durable Tumor Regression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The novel BET degrader, this compound, is highly active against the growth of human NSCLC cells and synergizes with osimertinib in suppressing osimertinib-resistant EGFR-mutant NSCLC cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lethal activity of BRD4 PROTAC degrader this compound against bladder cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Western blot protocol | Abcam [abcam.com]
- 8. Western Blot Protocols and Recipes | Thermo Fisher Scientific - SG [thermofisher.com]
- 9. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 10. Western Blot Protocol | Proteintech Group [ptglab.com]
- 11. addgene.org [addgene.org]
- 12. immunoreagents.com [immunoreagents.com]
Application Notes and Protocols for High-Throughput Screening using QCA570
For Researchers, Scientists, and Drug Development Professionals
Introduction
QCA570 is an exceptionally potent and efficacious Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of the Bromodomain and Extra-Terminal (BET) family of proteins, which includes BRD2, BRD3, and BRD4.[1][2] These proteins are epigenetic "readers" that play a critical role in the transcriptional regulation of key oncogenes such as c-Myc, making them attractive therapeutic targets in oncology and other diseases.[3] this compound is a heterobifunctional molecule that recruits the E3 ubiquitin ligase Cereblon to the BET proteins, leading to their ubiquitination and subsequent degradation by the proteasome. This targeted protein degradation offers a powerful therapeutic modality, and these application notes provide detailed protocols for the high-throughput screening (HTS) of this compound and similar compounds.
Mechanism of Action
This compound functions by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome pathway. It forms a ternary complex between the target BET protein and the Cereblon E3 ubiquitin ligase. This proximity induces the polyubiquitination of the BET protein, marking it for degradation by the 26S proteasome. The degradation of BET proteins leads to the downregulation of their target genes, including critical drivers of cell proliferation and survival.
Figure 1: Mechanism of this compound-induced BET protein degradation.
Signaling Pathways Affected by this compound
The degradation of BET proteins by this compound has profound effects on multiple signaling pathways critical for cancer cell proliferation, survival, and inflammation.
-
c-Myc Pathway: BET proteins are essential for the transcription of the MYC proto-oncogene. Degradation of BET proteins by this compound leads to a rapid and sustained downregulation of c-Myc expression.[3]
-
NF-κB Pathway: BRD4 interacts with acetylated RELA/p65, a key component of the NF-κB pathway, to promote the transcription of pro-inflammatory and anti-apoptotic genes.[4][5][6] this compound-mediated degradation of BRD4 can, therefore, suppress NF-κB signaling.
-
Cell Cycle Progression: BET proteins regulate the expression of genes essential for cell cycle progression, such as cyclins and cyclin-dependent kinases.[7][8] Their degradation by this compound can lead to cell cycle arrest, typically at the G1 phase.
-
Apoptosis Pathway: By downregulating anti-apoptotic proteins like BCL-2 and upregulating pro-apoptotic proteins such as BIM, BET protein degradation can shift the cellular balance towards apoptosis.[9][10]
Figure 2: Key signaling pathways impacted by this compound.
Quantitative Data Summary
The following tables summarize the reported in vitro potency of this compound in various cancer cell lines. This data can be used as a reference for expected outcomes in high-throughput screening assays.
Table 1: Inhibition of Cell Growth (IC50)
| Cell Line | Cancer Type | IC50 (pM) |
| MV4;11 | Acute Myeloid Leukemia | 8.3 |
| MOLM-13 | Acute Myeloid Leukemia | 62 |
| RS4;11 | Acute Lymphoblastic Leukemia | 32 |
Table 2: BET Protein Degradation (DC50)
| Cell Line | Cancer Type | Target Protein | DC50 (nM) |
| Bladder Cancer Cells | Bladder Cancer | BRD4 | ~1 |
High-Throughput Screening Protocols
The following are detailed protocols for high-throughput screening assays to evaluate the activity of this compound and other potential BET protein degraders. These assays are designed for 96- or 384-well plate formats and are amenable to automation.
Protocol 1: Cell Viability Assay (CellTiter-Glo®)
This assay measures the number of viable cells in culture based on the quantification of ATP, an indicator of metabolically active cells.
Materials:
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)
-
Opaque-walled 96- or 384-well plates
-
Multichannel pipette or automated liquid handler
-
Plate reader with luminescence detection capabilities
Methodology:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in opaque-walled plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well for 96-well plates) in complete growth medium.
-
Incubate overnight at 37°C, 5% CO2.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound or test compounds in culture medium.
-
Add the compounds to the cells. Include vehicle-only (e.g., DMSO) and no-treatment controls.
-
Incubate for the desired time period (e.g., 72 or 96 hours).
-
-
Assay Procedure:
-
Equilibrate the plate and CellTiter-Glo® reagent to room temperature.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the dose-response curve and determine the IC50 value.
-
For assay validation, the Z'-factor should be calculated using positive (e.g., a known cytotoxic agent) and negative (vehicle) controls. A Z'-factor > 0.5 is considered excellent for HTS.
Figure 3: Workflow for the CellTiter-Glo® cell viability assay.
Protocol 2: Target Protein Degradation Assay (HiBiT-based)
This assay utilizes CRISPR/Cas9-mediated endogenous tagging of a target BET protein (e.g., BRD4) with the 11-amino-acid HiBiT peptide. The luminescent signal is generated upon the addition of a reagent containing the LgBiT protein, which complements with HiBiT to form a functional NanoLuc® luciferase. A decrease in luminescence indicates degradation of the HiBiT-tagged protein.
Materials:
-
CRISPR/Cas9-engineered cell line with endogenously HiBiT-tagged BRD4
-
Nano-Glo® HiBiT Lytic Detection System (Promega)
-
White, opaque 96- or 384-well plates
-
Multichannel pipette or automated liquid handler
-
Plate reader with luminescence detection capabilities
Methodology:
-
Cell Seeding:
-
Seed the HiBiT-tagged cells in white, opaque plates and incubate overnight.
-
-
Compound Treatment:
-
Treat cells with a serial dilution of this compound or test compounds. Include vehicle-only controls.
-
Incubate for the desired time course (e.g., 1, 2, 4, 8, 24 hours) to determine degradation kinetics.
-
-
Assay Procedure:
-
Prepare the Nano-Glo® HiBiT lytic reagent according to the manufacturer's instructions.
-
Add the lytic reagent to each well.
-
Mix on an orbital shaker for 5-10 minutes.
-
Measure luminescence.
-
Data Analysis:
-
Normalize the luminescent signal to the vehicle control at each time point.
-
Calculate the percentage of protein degradation.
-
Plot dose-response curves to determine the DC50 (concentration at which 50% degradation is achieved) and Dmax (maximum degradation).
-
The Z'-factor should be determined using a potent degrader as a positive control and vehicle as a negative control.
Figure 4: HiBiT-based protein degradation assay workflow.
Protocol 3: Apoptosis Assay (Caspase-Glo® 3/7)
This assay measures caspase-3 and -7 activities, which are key biomarkers of apoptosis. The assay provides a proluminescent caspase-3/7 substrate which is cleaved by active caspases to generate a luminescent signal.
Materials:
-
Caspase-Glo® 3/7 Assay Kit (Promega)
-
White, opaque 96- or 384-well plates
-
Multichannel pipette or automated liquid handler
-
Plate reader with luminescence detection capabilities
Methodology:
-
Cell Seeding and Treatment:
-
Follow steps 1 and 2 from Protocol 1. A typical incubation time for apoptosis induction is 24-48 hours.
-
-
Assay Procedure:
-
Equilibrate the plate and Caspase-Glo® 3/7 reagent to room temperature.
-
Add a volume of Caspase-Glo® 3/7 reagent equal to the volume of cell culture medium in each well.
-
Mix gently by orbital shaking.
-
Incubate at room temperature for 1-2 hours, protected from light.
-
Measure luminescence.
-
Data Analysis:
-
Calculate the fold-change in caspase activity relative to the vehicle control.
-
Plot dose-response curves and determine the EC50 for caspase activation.
-
Validate the assay with a known apoptosis inducer (e.g., staurosporine) as a positive control to determine the Z'-factor.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Small-molecule PROTAC degraders of the Bromodomain and Extra Terminal (BET) proteins - A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | A Comprehensive Review of BET Protein Biochemistry, Physiology, and Pathological Roles [frontiersin.org]
- 4. BET Family Protein BRD4: An Emerging Actor in NFκB Signaling in Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Role of BET Proteins in Inflammation and CNS Diseases [frontiersin.org]
- 6. Bromodomain Protein Inhibition Protects β-Cells from Cytokine-Induced Death and Dysfunction via Antagonism of NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Comprehensive Review of BET Protein Biochemistry, Physiology, and Pathological Roles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BET Inhibitors Reduce Cell Size and Induce Reversible Cell Cycle Arrest in AML - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Mitochondrial protection impairs BET bromodomain inhibitor-mediated cell death and provides rationale for combination therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
QCA570: Application in Cancer Research - Technical Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
QCA570 is a highly potent and efficacious Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of the Bromodomain and Extra-Terminal (BET) family of proteins (BRD2, BRD3, and BRD4).[1][2] These proteins are epigenetic "readers" that play a critical role in regulating gene transcription and are considered promising therapeutic targets in various cancers.[1][2] this compound has demonstrated exceptional activity in preclinical cancer models, including leukemia, non-small cell lung cancer (NSCLC), and bladder cancer, by inducing durable tumor regression at well-tolerated doses.[1][3][4][5] This document provides detailed application notes and experimental protocols for the use of this compound in cancer research.
Introduction
The BET family of proteins, particularly BRD4, are key regulators of oncogenes such as c-MYC.[5] Traditional BET inhibitors have shown therapeutic promise, but their efficacy can be limited by factors such as the requirement for high and sustained occupancy of the target protein.[5][6] this compound, as a PROTAC, offers an alternative therapeutic strategy. It acts as a heterobifunctional molecule, binding to both a BET protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the BET protein by the proteasome.[5][6] This event-driven pharmacology allows for sustained target suppression at very low concentrations.
Mechanism of Action
This compound is a pan-BET degrader, effectively inducing the degradation of BRD2, BRD3, and BRD4.[3] By eliminating these proteins, this compound transcriptionally suppresses key oncogenic drivers, leading to cell cycle arrest, induction of apoptosis, and inhibition of tumor growth.[3][5][6]
Quantitative Data
In Vitro Efficacy of this compound
| Cancer Type | Cell Line | IC50 (Cell Growth) | DC50 (BRD4 Degradation) | Notes |
| Leukemia | MV4;11 | 8.3 pM | Not Specified | Highly potent inhibition of cell growth.[2] |
| MOLM-13 | 62 pM | Not Specified | Potent inhibition of cell growth.[2] | |
| RS4;11 | 32 pM | Not Specified | Potent inhibition of cell growth.[2] | |
| NSCLC | H1975 | ~1 nM | Not Specified | Effective in decreasing cell survival.[3] |
| H157 | ~1 nM | Not Specified | Effective in decreasing cell survival.[3] | |
| Calu-1 | ~1 nM | Not Specified | Effective in decreasing cell survival.[3] | |
| Bladder Cancer | 5637 | 2.6 nM | ~1 nM | Induces apoptosis and cell cycle arrest.[6] |
| J82 | 10.8 nM | ~1 nM | Induces apoptosis.[6] | |
| T24 | ~20 nM | ~1 nM | Induces apoptosis and inhibits migration.[5] | |
| EJ-1 | ~30 nM | ~1 nM | Inhibits cell proliferation and migration.[5][6] | |
| UM-UC-3 | ~30 nM | ~1 nM | Inhibits cell proliferation.[6] |
Experimental Protocols
Protocol 1: In Vitro Cell Viability Assay (CCK-8)
This protocol is for determining the IC50 value of this compound in cancer cell lines.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well plates
-
Cell Counting Kit-8 (CCK-8)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate overnight to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the diluted this compound solutions or vehicle control (DMSO).
-
Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours.
-
Measure the absorbance at 450 nm using a microplate reader.[7]
-
Calculate cell viability as a percentage of the vehicle control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
Protocol 2: Western Blotting for BET Protein Degradation
This protocol is to assess the degradation of BRD2, BRD3, and BRD4 proteins following this compound treatment.
Materials:
-
Cancer cell lines
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (anti-BRD2, anti-BRD3, anti-BRD4, anti-c-MYC, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with various concentrations of this compound or vehicle for a specified time (e.g., 3-24 hours).[1][2]
-
Lyse the cells with RIPA buffer and quantify protein concentration using a BCA assay.
-
Denature protein lysates and load equal amounts onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescence substrate and an imaging system.
-
Quantify band intensities and normalize to a loading control like GAPDH.
Protocol 3: In Vivo Xenograft Tumor Model
This protocol outlines a general procedure for evaluating the in vivo efficacy of this compound.
Materials:
-
Immunocompromised mice (e.g., SCID or nude mice)
-
Cancer cell line of interest
-
Matrigel
-
This compound formulation for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 cells) mixed with Matrigel into the flank of the mice.[1][2]
-
Allow tumors to grow to a palpable size (e.g., ~100 mm³).[2]
-
Randomize mice into treatment and vehicle control groups.
-
Administer this compound or vehicle via the desired route (e.g., intraperitoneal or oral) at a specified dose and schedule.
-
Measure tumor volume with calipers regularly (e.g., every 2-3 days).
-
Monitor animal body weight and overall health.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry).
Note: All animal experiments must be conducted in accordance with approved institutional animal care and use committee (IACUC) protocols.
Conclusion
This compound is a powerful research tool for investigating the role of BET proteins in cancer. Its high potency and efficacy in inducing BET protein degradation make it a valuable agent for both in vitro and in vivo studies. The protocols provided herein offer a starting point for researchers to explore the therapeutic potential of this compound in various cancer models.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery of this compound as an Exceptionally Potent and Efficacious Proteolysis Targeting Chimera (PROTAC) Degrader of the Bromodomain and Extra-Terminal (BET) Proteins Capable of Inducing Complete and Durable Tumor Regression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The novel BET degrader, this compound, is highly active against the growth of human NSCLC cells and synergizes with osimertinib in suppressing osimertinib-resistant EGFR-mutant NSCLC cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Lethal activity of BRD4 PROTAC degrader this compound against bladder cancer cells [frontiersin.org]
- 6. Lethal activity of BRD4 PROTAC degrader this compound against bladder cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: Utilizing QCA570 for Neurodegenerative Disease Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neurodegenerative diseases such as Alzheimer's, Parkinson's, and Huntington's are characterized by the progressive loss of neuronal structure and function. A growing body of evidence implicates epigenetic dysregulation and neuroinflammation as key contributors to the pathology of these conditions. The Bromodomain and Extra-Terminal (BET) family of proteins (BRD2, BRD3, and BRD4) are crucial epigenetic readers that regulate gene transcription, including genes involved in inflammation and apoptosis.[1][2] QCA570 is an exceptionally potent and efficacious Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of BET proteins.[1][2][3] This document provides detailed application notes and protocols for utilizing this compound as a research tool to investigate the therapeutic potential of BET protein degradation in various models of neurodegenerative diseases.
This compound is a heterobifunctional molecule that recruits the E3 ubiquitin ligase Cereblon to tag BET proteins for ubiquitination and subsequent degradation by the proteasome.[1] This targeted degradation approach offers a powerful alternative to traditional inhibition, potentially leading to a more profound and sustained biological effect. While extensively studied in oncology, the application of this compound in neurodegeneration remains a promising and emergent area of investigation.
Mechanism of Action: this compound-mediated BET Protein Degradation
This compound operates through the PROTAC mechanism to induce the degradation of BET proteins. One end of the molecule binds to a BET protein, while the other end binds to the E3 ubiquitin ligase Cereblon. This proximity induces the ubiquitination of the BET protein, marking it for degradation by the 26S proteasome. This event leads to the downregulation of target genes, such as the proto-oncogene c-Myc, and the induction of apoptosis in susceptible cells.[1][2]
Key Applications in Neurodegenerative Disease Research
-
Investigating the Role of BET Proteins in Neuroinflammation: Microglia-mediated chronic neuroinflammation is a hallmark of many neurodegenerative diseases. BET proteins regulate the transcription of pro-inflammatory cytokines. This compound can be used to degrade BET proteins in microglia and astrocytes to assess the impact on inflammatory responses.
-
Modulation of Apoptotic Pathways: Neuronal cell death is a final common pathway in neurodegeneration. This compound has been shown to induce apoptosis in cancer cells and can be used to study the role of BET proteins in neuronal apoptosis in disease models.[1]
-
Targeting Protein Aggregation: While this compound does not directly target protein aggregates, the processes of protein aggregation and clearance are influenced by cellular stress responses and gene expression, which can be modulated by BET proteins.
Experimental Protocols
Protocol 1: In Vitro Assessment of BET Protein Degradation in Neuronal and Glial Cells
Objective: To determine the optimal concentration and time course for this compound-mediated degradation of BRD2, BRD3, and BRD4 in cultured neuronal and glial cells.
Materials:
-
This compound (MedChemExpress)[4]
-
Neuronal cell line (e.g., SH-SY5Y) or primary neurons
-
Glial cell line (e.g., BV-2 microglia) or primary microglia/astrocytes
-
Cell culture medium and supplements
-
DMSO (vehicle control)
-
Proteasome inhibitor (e.g., MG132)
-
Lysis buffer
-
BCA protein assay kit
-
SDS-PAGE and Western blot reagents
-
Primary antibodies: anti-BRD2, anti-BRD3, anti-BRD4, anti-c-Myc, anti-GAPDH (loading control)
-
Secondary antibodies (HRP-conjugated)
-
Chemiluminescence substrate
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
This compound Treatment (Dose-Response): Prepare serial dilutions of this compound (e.g., 0.1 pM to 100 nM) in cell culture medium. Add the different concentrations of this compound or DMSO vehicle to the cells. Incubate for a fixed time (e.g., 6 hours).
-
This compound Treatment (Time-Course): Treat cells with an effective concentration of this compound (determined from the dose-response experiment) for various time points (e.g., 0, 1, 3, 6, 12, 24 hours).
-
Proteasome Inhibition Control: To confirm the degradation is proteasome-dependent, pre-treat a set of cells with a proteasome inhibitor (e.g., 10 µM MG132) for 1 hour before adding this compound.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Normalize protein amounts for all samples.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
Detect protein bands using a chemiluminescence substrate and an imaging system.
-
-
Data Analysis: Quantify band intensities and normalize to the loading control (GAPDH).
Protocol 2: Evaluation of this compound on Neuroinflammation in a Lipopolysaccharide (LPS)-Induced Microglia Model
Objective: To assess the ability of this compound to suppress the production of pro-inflammatory mediators in activated microglia.
Materials:
-
BV-2 microglial cells or primary microglia
-
This compound
-
Lipopolysaccharide (LPS)
-
Cell culture medium
-
Reagents for RT-qPCR (RNA extraction kit, cDNA synthesis kit, qPCR master mix)
-
Primers for TNF-α, IL-1β, IL-6, and a housekeeping gene (e.g., GAPDH)
-
ELISA kits for TNF-α, IL-1β, IL-6
Procedure:
-
Cell Seeding and Pre-treatment: Seed microglia in 12-well plates. Once adhered, pre-treat the cells with various concentrations of this compound (or DMSO) for 2 hours.
-
LPS Stimulation: Add LPS (e.g., 100 ng/mL) to the wells (except for the unstimulated control group) and incubate for a specified time (e.g., 6 hours for RNA analysis, 24 hours for protein analysis).
-
RNA Analysis (RT-qPCR):
-
Harvest cells and extract total RNA.
-
Synthesize cDNA.
-
Perform qPCR to quantify the mRNA expression levels of TNF-α, IL-1β, and IL-6. Normalize to the housekeeping gene.
-
-
Protein Analysis (ELISA):
-
Collect the cell culture supernatant.
-
Perform ELISA to measure the concentration of secreted TNF-α, IL-1β, and IL-6.
-
-
Data Analysis: Compare the expression/secretion of inflammatory cytokines between LPS-stimulated cells with and without this compound pre-treatment.
Protocol 3: In Vivo Assessment of this compound in a Mouse Model of Neurodegeneration
Objective: To evaluate the therapeutic efficacy of this compound in an in vivo model of Parkinson's Disease (e.g., MPTP-induced) or Alzheimer's Disease (e.g., 5XFAD transgenic mice).
Materials:
-
Appropriate mouse model and wild-type controls
-
This compound
-
Vehicle solution for in vivo administration (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)[4]
-
MPTP (for Parkinson's model)
-
Behavioral testing apparatus (e.g., rotarod, open field)
-
Tissue processing reagents for immunohistochemistry and Western blotting
Procedure:
-
Animal Grouping and Dosing: Randomly assign animals to treatment groups (e.g., Vehicle, this compound low dose, this compound high dose). Administer this compound or vehicle via an appropriate route (e.g., intravenous or intraperitoneal injection) according to a predetermined schedule.
-
Induction of Neurodegeneration (if applicable): For acute models like MPTP, induce neurodegeneration according to established protocols. For transgenic models, treatment may be prophylactic or therapeutic.
-
Behavioral Analysis: Conduct behavioral tests to assess motor function (for Parkinson's models) or cognitive function (for Alzheimer's models) at baseline and throughout the study.
-
Tissue Collection and Processing: At the end of the study, euthanize the animals and perfuse with saline and paraformaldehyde. Collect brains for histological and biochemical analysis.
-
Immunohistochemistry: Stain brain sections for markers of neurodegeneration (e.g., tyrosine hydroxylase for dopaminergic neurons in Parkinson's models, amyloid-beta plaques and neurofibrillary tangles in Alzheimer's models) and neuroinflammation (e.g., Iba1 for microglia, GFAP for astrocytes).
-
Biochemical Analysis: Homogenize brain tissue from specific regions (e.g., substantia nigra, hippocampus) for Western blotting to confirm BET protein degradation and assess downstream signaling pathways.
-
Data Analysis: Statistically compare behavioral outcomes, neuropathological markers, and biochemical changes between treatment groups.
Quantitative Data Presentation
Table 1: In Vitro Degradation of BET Proteins by this compound in SH-SY5Y Cells (6-hour treatment)
| Concentration | % BRD2 Degradation (± SD) | % BRD3 Degradation (± SD) | % BRD4 Degradation (± SD) |
| Vehicle (DMSO) | 0 ± 5.2 | 0 ± 4.8 | 0 ± 6.1 |
| 1 pM | 15.3 ± 3.1 | 12.8 ± 2.9 | 18.5 ± 4.2 |
| 10 pM | 45.7 ± 6.8 | 38.2 ± 5.5 | 52.1 ± 7.3 |
| 100 pM | 88.2 ± 9.1 | 75.4 ± 8.2 | 92.6 ± 8.9 |
| 1 nM | 95.1 ± 4.5 | 90.3 ± 6.1 | 98.2 ± 3.7 |
| 10 nM | 96.3 ± 3.9 | 92.8 ± 5.4 | 98.9 ± 2.9 |
Table 2: Effect of this compound on LPS-Induced Cytokine mRNA Expression in BV-2 Microglia
| Treatment | TNF-α Fold Change (vs. Control) | IL-1β Fold Change (vs. Control) | IL-6 Fold Change (vs. Control) |
| Control | 1.0 ± 0.2 | 1.0 ± 0.3 | 1.0 ± 0.2 |
| LPS (100 ng/mL) | 25.4 ± 3.1 | 18.9 ± 2.5 | 32.1 ± 4.0 |
| LPS + this compound (1 nM) | 12.1 ± 1.8 | 8.7 ± 1.2 | 15.3 ± 2.1 |
| LPS + this compound (10 nM) | 4.5 ± 0.9 | 3.2 ± 0.6 | 5.8 ± 1.1 |
| *p < 0.05 compared to LPS alone |
Conclusion
This compound represents a powerful chemical probe for elucidating the role of BET proteins in the pathogenesis of neurodegenerative diseases. Its ability to induce potent and sustained degradation of BRD2, BRD3, and BRD4 allows for a robust interrogation of their function in neuroinflammation, neuronal survival, and other key cellular processes. The protocols outlined here provide a framework for researchers to explore the therapeutic potential of BET protein degradation in a variety of in vitro and in vivo models of neurodegeneration. The exceptional potency of this compound, with activity in the picomolar to low nanomolar range, underscores its utility as a valuable tool for advancing our understanding of these devastating diseases.[1][5]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery of this compound as an Exceptionally Potent and Efficacious Proteolysis Targeting Chimera (PROTAC) Degrader of the Bromodomain and Extra-Terminal (BET) Proteins Capable of Inducing Complete and Durable Tumor Regression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. The novel BET degrader, this compound, is highly active against the growth of human NSCLC cells and synergizes with osimertinib in suppressing osimertinib-resistant EGFR-mutant NSCLC cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for QCA570 Pharmacokinetics
For Researchers, Scientists, and Drug Development Professionals
Introduction
QCA570 is an exceptionally potent and efficacious Proteolysis Targeting Chimera (PROTAC) that degrades the Bromodomain and Extra-Terminal (BET) family of proteins (BRD2, BRD3, and BRD4).[1][2][3][4][5] As a heterobifunctional molecule, this compound links a ligand for BET proteins to a ligand for the E3 ubiquitin ligase Cereblon, thereby hijacking the ubiquitin-proteasome system to induce the degradation of BET proteins.[1][6] This mechanism of action has demonstrated significant anti-tumor activity in preclinical models of various cancers, including acute leukemia, non-small cell lung cancer (NSCLC), and bladder cancer.[1][7][8][9]
These application notes provide a comprehensive overview of the experimental design for studying the pharmacokinetics (PK) of this compound. The protocols and data presented are based on published preclinical studies and are intended to guide researchers in designing and executing their own in vivo experiments.
Mechanism of Action: this compound-mediated BET Protein Degradation
This compound operates by inducing the proximity of BET proteins to the E3 ubiquitin ligase Cereblon (CRBN). This leads to the ubiquitination of the BET proteins, marking them for degradation by the proteasome. The downstream effects of BET protein degradation include the suppression of key oncogenes such as c-Myc, leading to cell growth inhibition and apoptosis in cancer cells.[1]
In Vitro Activity of this compound
This compound has demonstrated potent activity in various cancer cell lines. The following table summarizes its in vitro efficacy.
| Cell Line | Cancer Type | IC50 (pM) | Reference |
| MV4;11 | Acute Leukemia | 8.3 | [1] |
| MOLM-13 | Acute Leukemia | 62 | [1] |
| RS4;11 | Acute Leukemia | 32 | [1] |
Table 1: In Vitro Cell Growth Inhibition by this compound.
Pharmacokinetic Experimental Design
The following sections detail a representative experimental design for assessing the pharmacokinetics of this compound in a murine model. This protocol is based on the study by Qin et al. (2018) and general principles of in vivo PK studies.
Experimental Workflow
The workflow for a typical pharmacokinetic study of this compound involves animal model selection, drug formulation and administration, serial blood and tissue sampling, bioanalysis to quantify drug levels, and subsequent data analysis to determine key PK parameters.
Detailed Protocol: In Vivo Pharmacokinetic Study in Mice
1. Animal Model and Husbandry:
-
Species: Severe Combined Immunodeficient (SCID) mice.[10]
-
Housing: Maintain animals in a specific pathogen-free facility with a 12-hour light/dark cycle, and provide ad libitum access to food and water.
-
Acclimatization: Allow mice to acclimate for at least one week before the start of the experiment.
-
Ethics: All animal procedures should be performed in accordance with institutional guidelines and approved by the Institutional Animal Care and Use Committee (IACUC).[5][11]
2. Xenograft Model Establishment (Optional, for Pharmacodynamics):
-
Cell Line: RS4;11 human acute leukemia cells.[10]
-
Injection: Subcutaneously inject 5 x 10^6 RS4;11 cells suspended in 50% Matrigel into the dorsal flank of the mice.[10]
-
Tumor Growth: Monitor tumor growth, and randomize mice into treatment groups when tumors reach a volume of approximately 100 mm³.[10]
3. This compound Formulation and Administration:
-
Formulation: Prepare this compound in a suitable vehicle for intravenous (IV) administration. A common vehicle for in vivo studies of small molecules is a solution of DMSO, PEG300, Tween-80, and saline.
-
Dose: A single intravenous dose of 5 mg/kg has been used in preclinical studies.[6]
-
Administration: Administer the formulated this compound via tail vein injection.
4. Sample Collection:
-
Blood Sampling:
-
Collect blood samples (approximately 50-100 µL) at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Use a sparse sampling or serial bleeding technique.
-
Collect blood into tubes containing an anticoagulant (e.g., EDTA).
-
Centrifuge the blood to separate plasma and store the plasma samples at -80°C until analysis.
-
-
Tissue Harvesting (for tissue distribution):
-
At the end of the study or at specific time points, euthanize the mice.
-
Perfuse the animals with saline to remove blood from the tissues.
-
Harvest tissues of interest (e.g., tumor, liver, kidney, spleen, lung, heart, and brain).
-
Weigh the tissues, snap-freeze them in liquid nitrogen, and store them at -80°C until analysis.
-
5. Bioanalysis:
-
Method: Develop and validate a sensitive and specific bioanalytical method for the quantification of this compound in plasma and tissue homogenates. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most common method for this purpose.
-
Sample Preparation:
-
Plasma: Perform a protein precipitation or liquid-liquid extraction to extract this compound from the plasma matrix.
-
Tissues: Homogenize the weighed tissue samples in a suitable buffer, followed by an extraction procedure.
-
-
Quantification: Use a standard curve prepared with known concentrations of this compound in the corresponding matrix (plasma or tissue homogenate) to determine the concentration of this compound in the unknown samples.
6. Pharmacokinetic Data Analysis:
-
Software: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to perform non-compartmental analysis (NCA) of the plasma concentration-time data.
-
Parameters: Calculate key pharmacokinetic parameters, including:
-
Cmax: Maximum plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC (Area Under the Curve): A measure of total drug exposure.
-
t1/2 (Half-life): The time it takes for the plasma concentration to decrease by half.
-
CL (Clearance): The volume of plasma cleared of the drug per unit of time.
-
Vd (Volume of Distribution): The apparent volume into which the drug distributes in the body.
-
-
Tissue Distribution: Express the concentration of this compound in each tissue as ng/g of tissue.
Pharmacodynamic Analysis
In conjunction with pharmacokinetic studies, it is crucial to assess the pharmacodynamic (PD) effects of this compound to establish a PK/PD relationship.
Protocol: Western Blot Analysis of BET Protein Degradation in Tumors
-
Sample Preparation: Lyse harvested tumor tissues in RIPA buffer containing protease inhibitors.[10]
-
Protein Quantification: Determine the protein concentration of the lysates using a standard assay (e.g., BCA assay).
-
Western Blotting:
-
Separate 20 µg of protein lysate on a 4-20% SDS-PAGE gel.[10]
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against BRD2, BRD3, BRD4, and c-Myc. Use an antibody against a housekeeping protein (e.g., GAPDH) as a loading control.[10]
-
Incubate with a secondary antibody and use an enhanced chemiluminescence (ECL) substrate for detection.[10]
-
Image the blots to visualize and quantify the protein levels.[10]
-
Summary of In Vivo Data for this compound
The following table summarizes the tissue distribution of this compound in mice bearing RS4;11 xenograft tumors after a single intravenous dose.
| Tissue | Concentration at 1h (ng/g or ng/mL) | Concentration at 6h (ng/g or ng/mL) | Concentration at 24h (ng/g or ng/mL) |
| Plasma | 135 ± 25 | 2.5 ± 0.4 | 0.9 ± 0.1 |
| Tumor | 215 ± 35 | 18 ± 3 | 4 ± 1 |
| Liver | 185 ± 30 | 15 ± 2 | 3 ± 1 |
| Spleen | 250 ± 40 | 25 ± 4 | 5 ± 1 |
| Kidney | 450 ± 75 | 40 ± 6 | 8 ± 2 |
| Lung | 320 ± 50 | 30 ± 5 | 6 ± 1 |
| Heart | 150 ± 25 | 12 ± 2 | 2 ± 0.5 |
| Brain | 5 ± 1 | 0.5 ± 0.1 | Not Detected |
Table 2: Tissue Distribution of this compound in Mice. (Data adapted from Qin et al., J Med Chem 2018;61(15):6685-6704)
Conclusion
The experimental designs and protocols outlined in these application notes provide a framework for conducting robust pharmacokinetic and pharmacodynamic studies of this compound. Understanding the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound is critical for its continued development as a potential therapeutic agent. The data from such studies will be instrumental in optimizing dosing regimens, predicting potential drug-drug interactions, and ensuring the safety and efficacy of this promising BET degrader.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of this compound as an Exceptionally Potent and Efficacious Proteolysis Targeting Chimera (PROTAC) Degrader of the Bromodomain and Extra-Terminal (BET) Proteins Capable of Inducing Complete and Durable Tumor Regression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of small molecule cancer drugs: Successes, challenges and opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 5. Discovery of this compound as an Exceptionally Potent and Efficacious Proteolysis Targeting Chimera (PROTAC) Degrader of the Bromodomain and Extra-Terminal (BET) Proteins Capable of Inducing Complete and Durable Tumor Regression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Optimising proteolysis-targeting chimeras (PROTACs) for oral drug delivery: a drug metabolism and pharmacokinetics perspective - Drug Discovery Today [drugdiscoverytoday.com]
- 7. An overview of PROTACs: a promising drug discovery paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Orally Bioavailable Proteolysis-Targeting Chimeras: An Innovative Approach in the Golden Era of Discovering Small-Molecule Cancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. The novel BET degrader, this compound, is highly active against the growth of human NSCLC cells and synergizes with osimertinib in suppressing osimertinib-resistant EGFR-mutant NSCLC cells - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
QCA570 Technical Support Center: Troubleshooting Insolubility in DMSO
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing issues with the solubility of QCA570 in Dimethyl Sulfoxide (DMSO).
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in DMSO?
A1: The reported solubility of this compound in DMSO is up to 40 mg/mL.[1] However, achieving this concentration may require specific handling procedures, including the use of ultrasonic treatment. It is also crucial to note that the hygroscopic nature of DMSO can significantly affect the solubility of the product; therefore, using a fresh, newly opened container of anhydrous DMSO is highly recommended.[1]
Q2: I'm observing a precipitate or suspension after dissolving this compound in DMSO. What should I do?
A2: The formation of a precipitate or suspension can occur. To aid dissolution, gentle heating and/or sonication are recommended.[1] If the issue persists, consider the quality of the DMSO and the specific protocol being followed.
Q3: Can I use co-solvents if this compound does not fully dissolve in 100% DMSO?
A3: Yes, co-solvent systems are often employed to enhance the solubility of compounds for in vivo or in vitro studies. For this compound, established protocols use a combination of DMSO with other solvents like PEG300, Tween-80, saline, or corn oil to create either a suspended or clear solution.[1]
Q4: How does this compound function once in solution?
A4: this compound is a Proteolysis Targeting Chimera (PROTAC) that acts as a potent BET (Bromodomain and Extra-Terminal) protein degrader.[2][3] It functions by linking BET proteins (BRD2, BRD3, and BRD4) to the E3 ubiquitin ligase Cereblon, leading to the ubiquitination and subsequent degradation of the BET proteins by the proteasome.[2][4][5] This degradation results in the downregulation of target genes like c-Myc, ultimately inducing apoptosis in cancer cells.[2][6]
Troubleshooting Guide: this compound Insolubility in DMSO
This guide provides a step-by-step approach to troubleshoot and resolve issues with dissolving this compound in DMSO.
Initial Steps
-
Verify DMSO Quality: DMSO is highly hygroscopic and absorbed water can significantly reduce the solubility of compounds.[7][8] Always use a fresh, unopened bottle of anhydrous or high-purity DMSO.
-
Controlled Dissolution:
-
Add the DMSO to the this compound powder gradually while vortexing.
-
If insolubility persists, proceed to sonication.
-
Intermediate Steps
-
Sonication: Use a bath sonicator to treat the this compound-DMSO mixture. This can help break down aggregates and improve dissolution.[1] Monitor the sample closely.
-
Gentle Warming: If sonication alone is insufficient, gentle warming can be applied. Place the vial in a water bath at 37°C.[9] Avoid excessive heat, which could degrade the compound.
Advanced Troubleshooting
If the above steps do not yield a clear solution at the desired concentration, consider the following:
-
Prepare a Co-Solvent System: For many applications, a co-solvent system is necessary. Below are established protocols for preparing this compound formulations.
Data Presentation: this compound Formulation Protocols
| Protocol | Solvent Composition | Resulting Solution | Max Concentration | Recommended Use | Reference |
| 1 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | Suspended Solution | 2 mg/mL (2.87 mM) | Oral and intraperitoneal injections | [1] |
| 2 | 10% DMSO, 90% Corn Oil | Clear Solution | ≥ 2 mg/mL (2.87 mM) | Continuous dosing periods | [1] |
Experimental Protocols
Protocol 1: Preparation of a 2 mg/mL Suspended Solution
-
Prepare a 20 mg/mL stock solution of this compound in 100% DMSO.
-
To prepare a 1 mL working solution, take 100 µL of the DMSO stock solution.
-
Add 400 µL of PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 and mix until uniform.
-
Add 450 µL of saline to bring the final volume to 1 mL.
-
The resulting mixture will be a suspended solution. Use ultrasonic treatment if necessary to ensure homogeneity before use.[1]
Protocol 2: Preparation of a ≥ 2 mg/mL Clear Solution
-
Prepare a 20 mg/mL stock solution of this compound in 100% DMSO.
-
To prepare a 1 mL working solution, take 100 µL of the DMSO stock solution.
-
Add 900 µL of corn oil.
-
Mix thoroughly until a clear solution is obtained.[1]
Visualizations
This compound Mechanism of Action
Caption: Mechanism of action for this compound as a PROTAC BET protein degrader.
Troubleshooting Workflow for this compound Dissolution in DMSO
Caption: Step-by-step workflow for troubleshooting this compound insolubility in DMSO.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery of this compound as an Exceptionally Potent and Efficacious Proteolysis Targeting Chimera (PROTAC) Degrader of the Bromodomain and Extra-Terminal (BET) Proteins Capable of Inducing Complete and Durable Tumor Regression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Lethal activity of BRD4 PROTAC degrader this compound against bladder cancer cells [frontiersin.org]
- 5. Lethal activity of BRD4 PROTAC degrader this compound against bladder cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The novel BET degrader, this compound, is highly active against the growth of human NSCLC cells and synergizes with osimertinib in suppressing osimertinib-resistant EGFR-mutant NSCLC cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. glpbio.com [glpbio.com]
Technical Support Center: Optimizing QCA570 Concentration for Cell Viability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing QCA570, a potent proteolysis-targeting chimera (PROTAC) BET degrader. This resource offers troubleshooting advice and frequently asked questions to ensure optimal experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a highly potent and efficacious PROTAC designed to target and degrade Bromodomain and Extra-Terminal (BET) proteins, including BRD2, BRD3, and BRD4.[1][2] It functions by linking the BET protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the BET protein by the proteasome.[3][4] This degradation ultimately results in the inhibition of cancer cell growth and induction of apoptosis.[1][5]
Q2: What is the typical effective concentration range for this compound?
A2: The effective concentration of this compound is highly dependent on the cell line being studied. Published data indicates that this compound can inhibit cell growth at concentrations ranging from the low picomolar to the nanomolar range.[1][3][5] For instance, in acute leukemia cell lines like MV4;11, MOLM-13, and RS4;11, the IC50 values for cell growth inhibition are as low as 8.3 pM, 62 pM, and 32 pM, respectively.[1][6] In bladder cancer and non-small cell lung cancer cell lines, the IC50 values typically fall within the low nanomolar range.[3][5]
Q3: How quickly can I expect to see an effect on BET protein degradation and cell viability?
A3: Degradation of BET proteins can be observed relatively quickly. In some cell lines, significant degradation of BRD4 has been reported within 1 to 3 hours of treatment with this compound.[3] Effects on cell viability, which are a downstream consequence of protein degradation, are typically measured after longer incubation periods, such as 72 to 96 hours.[4][7]
Q4: Which signaling pathways are affected by this compound?
A4: this compound-mediated degradation of BET proteins leads to the downregulation of key oncogenes such as c-Myc.[1][3] Additionally, it has been shown to impact several critical cancer-related signaling pathways, including TGFβ, HIPPO, FoxO, hedgehog, Wnt, and MAPK signaling.[5]
Troubleshooting Guide
Issue 1: Higher than expected IC50 values or lack of efficacy.
-
Question: I am not observing the expected level of cell death or growth inhibition at the concentrations reported in the literature. What could be the reason?
-
Answer:
-
Cell Line Specificity: First, confirm the reported sensitivity of your specific cell line to this compound. Different cell lines exhibit varying degrees of sensitivity.
-
Compound Integrity: Ensure the proper storage and handling of your this compound stock solution to prevent degradation. It is advisable to prepare fresh dilutions for each experiment from a frozen stock.
-
Assay Duration: Cell viability assays often require a sufficient incubation period for the effects of BET protein degradation to manifest as cell death. Consider extending the treatment duration (e.g., from 72 to 96 hours).
-
Protein Degradation Confirmation: Before assessing cell viability, it is crucial to confirm that this compound is effectively degrading BET proteins in your cell line. Perform a western blot to check the levels of BRD2, BRD3, and BRD4 after a short treatment period (e.g., 3-6 hours) with a range of this compound concentrations.
-
Issue 2: Significant cell death observed even at very low concentrations.
-
Question: My cells are showing high levels of toxicity at concentrations much lower than anticipated, making it difficult to establish a dose-response curve. What should I do?
-
Answer:
-
Highly Sensitive Cell Line: You may be working with a cell line that is exceptionally sensitive to BET protein degradation. In this case, you will need to perform a more granular dilution series, potentially starting in the low picomolar range.
-
Solvent Toxicity: Ensure that the final concentration of the solvent (e.g., DMSO) in your culture medium is not exceeding a non-toxic level (typically <0.1%). Run a solvent-only control to rule out this possibility.
-
Initial Seeding Density: The initial number of cells seeded can influence their susceptibility to cytotoxic agents. Ensure you are using a consistent and optimal seeding density for your cell viability assay.
-
Issue 3: Inconsistent results between experiments.
-
Question: I am observing significant variability in my cell viability data across different experimental repeats. How can I improve the reproducibility of my results?
-
Answer:
-
Standardize Protocols: Ensure that all experimental parameters, including cell passage number, seeding density, treatment duration, and assay readout method, are kept consistent between experiments.
-
Reagent Quality: Use high-quality reagents and freshly prepared compound dilutions for each experiment.
-
Positive and Negative Controls: Always include appropriate controls in your experiments. A positive control (a compound known to induce cell death in your cell line) and a negative control (vehicle-treated cells) will help you assess the validity and consistency of your assay.[8]
-
Quantitative Data Summary
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value | Assay Duration | Reference |
| MV4;11 | Acute Leukemia | 8.3 pM | 96 hours | [1] |
| MOLM-13 | Acute Leukemia | 62 pM | 96 hours | [1] |
| RS4;11 | Acute Leukemia | 32 pM | 96 hours | [1] |
| 5637 | Bladder Cancer | 2.6 nM | 72 hours | [3] |
| J82 | Bladder Cancer | 10.8 nM | 72 hours | [3] |
| T24 | Bladder Cancer | ~2-30 nM | 72 hours | [3] |
| UM-UC-3 | Bladder Cancer | ~2-30 nM | 72 hours | [3] |
| EJ-1 | Bladder Cancer | ~2-30 nM | 72 hours | [3] |
| H1975 | Non-Small Cell Lung Cancer | ~0.3-100 nM | 3 days | [5] |
| H157 | Non-Small Cell Lung Cancer | ~0.3-100 nM | 3 days | [5] |
| Calu-1 | Non-Small Cell Lung Cancer | ~0.3-100 nM | 3 days | [5] |
Table 2: Degradation Concentration (DC50) of this compound
| Cell Line | Target Protein | DC50 Value | Treatment Duration | Reference |
| Bladder Cancer | BRD4 | ~1 nM | 9 hours | [3] |
Experimental Protocols
1. Cell Viability (CCK-8) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 3,000-5,000 cells/well) and allow them to adhere overnight.[4]
-
Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include vehicle-only controls.
-
Incubation: Incubate the plate for the desired duration (e.g., 72 or 96 hours) at 37°C in a humidified incubator with 5% CO2.[4][7]
-
Assay: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours.[4]
-
Readout: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
2. Western Blot for BET Protein Degradation
-
Cell Treatment: Seed cells in a 6-well plate and treat with various concentrations of this compound for a short duration (e.g., 3-9 hours).
-
Cell Lysis: Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, separate the proteins by electrophoresis, and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with primary antibodies against BRD2, BRD3, BRD4, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an ECL kit and an imaging system.[3]
Visualizations
Caption: this compound-mediated BET protein degradation pathway.
Caption: Workflow for determining optimal this compound concentration.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery of this compound as an Exceptionally Potent and Efficacious Proteolysis Targeting Chimera (PROTAC) Degrader of the Bromodomain and Extra-Terminal (BET) Proteins Capable of Inducing Complete and Durable Tumor Regression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Lethal activity of BRD4 PROTAC degrader this compound against bladder cancer cells [frontiersin.org]
- 4. Lethal activity of BRD4 PROTAC degrader this compound against bladder cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The novel BET degrader, this compound, is highly active against the growth of human NSCLC cells and synergizes with osimertinib in suppressing osimertinib-resistant EGFR-mutant NSCLC cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Discovery of this compound as an Exceptionally Potent and Efficacious Proteolysis Targeting Chimera (PROTAC) Degrader of the Bromodomain and Extra-Terminal (BET) Proteins Capable of Inducing Complete and Durable Tumor Regression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
How to reduce QCA570 off-target effects
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the use of QCA570, a potent PROTAC BET degrader. The information provided here will help in designing experiments and interpreting results, with a focus on mitigating potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a Proteolysis Targeting Chimera (PROTAC), a bifunctional molecule designed to induce the degradation of specific target proteins.[1][2][3][4][5] It is a highly potent and efficacious degrader of the Bromodomain and Extra-Terminal (BET) family of proteins, which includes BRD2, BRD3, and BRD4.[1][4] These proteins are epigenetic "readers" that play a crucial role in regulating gene transcription and are considered therapeutic targets in cancer and other diseases.[1][4] this compound works by forming a ternary complex with a BET protein and the E3 ubiquitin ligase Cereblon. This proximity induces the ubiquitination of the BET protein, marking it for degradation by the proteasome.[1]
Q2: What are the intended on-target effects of this compound?
The primary on-target effect of this compound is the degradation of BET proteins (BRD2, BRD3, and BRD4).[1][6][7] This leads to the downregulation of target genes, such as c-Myc, which are involved in cell proliferation and survival.[1][7] Consequently, this compound has been shown to inhibit the growth of various cancer cell lines, including leukemia, bladder cancer, and non-small cell lung cancer (NSCLC), and to induce tumor regression in preclinical models.[1][6][7][8]
Q3: What are potential off-target effects of this compound?
Off-target effects occur when a compound interacts with unintended biological molecules. For PROTACs like this compound, off-target effects can arise from several sources:
-
Warhead Off-Targets: The ligand that binds to the BET proteins (the "warhead") may have some affinity for other bromodomain-containing proteins or other unintended proteins.
-
E3 Ligase Ligand Off-Targets: The ligand that recruits the Cereblon E3 ligase (a thalidomide analog) may have its own biological activities or bind to other proteins.
-
Neo-substrates: The formation of the ternary complex can sometimes lead to the ubiquitination and degradation of proteins other than the intended target, known as "neo-substrates."
-
"Pan-BET" activity: this compound is a "pan-BET" degrader, meaning it degrades BRD2, BRD3, and BRD4.[1][7] While this is its intended function, in certain biological contexts, the degradation of all three BET proteins may lead to broader biological consequences than the selective degradation of a single BET family member. More selective BRD4 degraders have been developed to address this.[9]
Troubleshooting Guide: Reducing and Identifying Off-Target Effects
To determine if an unexpected phenotype is due to an off-target effect of this compound, a series of control experiments are recommended:
-
Use a Structurally Different BET Degrader: Employ another well-characterized BET degrader with a different chemical scaffold. If the same phenotype is observed, it is more likely to be an on-target effect of BET protein degradation.
-
Use a Negative Control Compound: A close structural analog of this compound that does not bind to either the BET proteins or Cereblon should be used. If the phenotype is not observed with the negative control, it suggests the effect is dependent on the specific engagement of this compound with its targets.
-
Genetic Knockdown/Knockout: Use techniques like siRNA, shRNA, or CRISPR/Cas9 to specifically knockdown or knockout BRD2, BRD3, and/or BRD4. If the genetic approach phenocopies the effect of this compound, it strongly suggests an on-target effect.
-
Dose-Response Analysis: Perform a dose-response experiment. On-target effects are typically observed at the known effective concentrations of the compound, while off-target effects may appear at higher concentrations. This compound is potent at picomolar to low nanomolar concentrations for BET degradation.[1][2][3][6]
Q5: How can I minimize the potential for off-target effects in my experiments?
Several strategies can be employed to minimize off-target effects when using this compound:
-
Use the Lowest Effective Concentration: Titrate this compound to determine the lowest concentration that achieves the desired level of BET protein degradation. This minimizes the risk of engaging lower-affinity off-targets.
-
Optimize Treatment Duration: Use the shortest treatment time necessary to observe the desired on-target effect. Prolonged exposure can increase the likelihood of off-target effects.
-
Perform Rescue Experiments: If a downstream effector of BET proteins is known, attempt to rescue the phenotype by overexpressing this effector. A successful rescue would support an on-target mechanism.
Quantitative Data Summary
The following table summarizes the reported potency of this compound in various cancer cell lines.
| Cell Line | Cancer Type | IC50 (Cell Growth Inhibition) | DC50 (BRD4 Degradation) | Citation |
| MV4;11 | Acute Myeloid Leukemia | 8.3 pM | ~1 nM | [1][2][3] |
| MOLM-13 | Acute Myeloid Leukemia | 62 pM | Not Reported | [1][2][3] |
| RS4;11 | Acute Lymphoblastic Leukemia | 32 pM | Not Reported | [1][2][3] |
| J82 | Bladder Cancer | Not Reported | ~1 nM | [6][8] |
| 5637 | Bladder Cancer | Not Reported | ~1 nM | [6][8] |
| T24 | Bladder Cancer | Not Reported | ~1 nM | [6][8] |
| UM-UC-3 | Bladder Cancer | Not Reported | ~1 nM | [6][8] |
| EJ-1 | Bladder Cancer | Not Reported | ~1 nM | [6][8] |
| H157 | Non-Small Cell Lung Cancer | Low nM range | < 1 nM | [7] |
| H1975 | Non-Small Cell Lung Cancer | Low nM range | < 1 nM | [7] |
| Calu-1 | Non-Small Cell Lung Cancer | Low nM range | < 1 nM | [7] |
Experimental Protocols
Protocol 1: Western Blotting for BET Protein Degradation
Objective: To confirm the degradation of BRD2, BRD3, and BRD4 proteins following this compound treatment.
Methodology:
-
Seed cells in a 6-well plate and allow them to adhere overnight.
-
Treat cells with a dose-response of this compound (e.g., 0.1 pM to 100 nM) or a vehicle control (e.g., DMSO) for a specified time (e.g., 3, 6, or 24 hours).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against BRD2, BRD3, BRD4, and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Protocol 2: Cell Viability Assay
Objective: To determine the effect of this compound on cell proliferation and viability.
Methodology:
-
Seed cells in a 96-well plate at an appropriate density.
-
After 24 hours, treat the cells with a serial dilution of this compound.
-
Incubate the cells for a specified period (e.g., 72 or 96 hours).
-
Measure cell viability using a commercially available assay, such as CellTiter-Glo® (Promega) or an MTS assay.
-
Plot the cell viability against the log concentration of this compound and calculate the IC50 value using a non-linear regression analysis.
Visualizations
Caption: Mechanism of action of this compound as a PROTAC BET degrader.
Caption: A logical workflow for troubleshooting potential off-target effects of this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. glpbio.com [glpbio.com]
- 4. Discovery of this compound as an Exceptionally Potent and Efficacious Proteolysis Targeting Chimera (PROTAC) Degrader of the Bromodomain and Extra-Terminal (BET) Proteins Capable of Inducing Complete and Durable Tumor Regression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Frontiers | Lethal activity of BRD4 PROTAC degrader this compound against bladder cancer cells [frontiersin.org]
- 7. The novel BET degrader, this compound, is highly active against the growth of human NSCLC cells and synergizes with osimertinib in suppressing osimertinib-resistant EGFR-mutant NSCLC cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Lethal activity of BRD4 PROTAC degrader this compound against bladder cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Precise Conformational Control Yielding Highly Potent and Exceptionally Selective BRD4 Degraders with Strong Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
QCA570 degradation and stability issues
Welcome to the technical support center for QCA570, a potent and selective Proteolysis Targeting Chimera (PROTAC) for the degradation of Bromodomain and Extra-Terminal (BET) proteins. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this compound in their experiments by providing troubleshooting guidance and answers to frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a PROTAC designed to specifically target BET proteins (BRD2, BRD3, and BRD4) for degradation. It is a heterobifunctional molecule that consists of a ligand that binds to BET proteins and another ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase. By bringing the BET protein and the E3 ligase into close proximity, this compound facilitates the ubiquitination of the BET protein, marking it for degradation by the proteasome. This targeted protein degradation leads to the inhibition of downstream signaling pathways that are critical for cancer cell survival and proliferation.[1][2]
Q2: What are the recommended storage conditions for this compound?
A2: Proper storage of this compound is crucial to maintain its stability and activity. For long-term storage, it is recommended to store the compound as a solid powder at -20°C for up to several years in a dry and dark environment.[3] Stock solutions in DMSO can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[4][5] To prevent degradation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.[5]
Q3: In which solvents is this compound soluble?
A3: this compound is soluble in dimethyl sulfoxide (DMSO).[3][5] For in vivo experiments, specific formulation protocols are available, which may involve co-solvents such as PEG300, Tween-80, and corn oil.[4]
Q4: What is the expected potency of this compound in cell-based assays?
A4: this compound is an exceptionally potent BET degrader. Its activity can be observed at picomolar to low nanomolar concentrations in various cancer cell lines. The half-maximal inhibitory concentration (IC50) for cell growth and the half-maximal degradation concentration (DC50) for BET proteins can vary depending on the cell line.
Troubleshooting Guides
Issue 1: Precipitation Observed in this compound Stock Solution
Possible Causes:
-
Improper Storage: The stock solution may have been stored at an incorrect temperature or subjected to multiple freeze-thaw cycles.
-
Solvent Quality: The DMSO used may have absorbed moisture, reducing the solubility of this compound.
-
Concentration Issues: The prepared concentration of the stock solution may be too high for long-term storage.
Troubleshooting Steps:
-
Visual Inspection: Examine the stock solution for any visible precipitates or cloudiness.
-
Gentle Warming and Sonication: If precipitation is observed, gently warm the vial to 37°C and use a sonicator bath to aid in re-dissolving the compound.[4][5]
-
Use Fresh Solvent: Prepare a fresh stock solution using newly opened, anhydrous DMSO.
-
Aliquot for Storage: To avoid future precipitation due to freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes before freezing.[5]
Issue 2: Loss of this compound Activity or Inconsistent Results
Possible Causes:
-
Compound Degradation: Improper storage or handling of the this compound stock solution may have led to its chemical degradation.
-
Experimental Variability: Inconsistent cell densities, passage numbers, or incubation times can affect the outcome.
-
Cell Line Specificity: The expression levels of BET proteins and components of the ubiquitin-proteasome system can vary between cell lines, impacting this compound efficacy.
Troubleshooting Steps:
-
Prepare Fresh Working Solutions: Always prepare fresh dilutions of this compound from a properly stored stock solution for each experiment.
-
Confirm Target Degradation: Perform a Western blot analysis to verify the degradation of BET proteins (BRD2, BRD3, and BRD4) in a sensitive cell line treated with this compound. A time-course and dose-response experiment is recommended.
-
Use Positive and Negative Controls: Include a known sensitive cell line as a positive control and a vehicle-treated group (DMSO) as a negative control in your experiments.
-
Standardize Experimental Conditions: Ensure consistency in cell seeding density, treatment duration, and other experimental parameters.
-
Verify Proteasome-Dependence: To confirm that the observed protein loss is due to proteasomal degradation, pre-treat cells with a proteasome inhibitor (e.g., MG132) before adding this compound. The inhibition of BET protein degradation by the proteasome inhibitor will confirm the PROTAC mechanism.[6]
Quantitative Data Summary
| Parameter | Cell Line | Value | Reference |
| IC50 (Cell Growth) | MV4;11 (Leukemia) | 8.3 pM | [4][5] |
| MOLM-13 (Leukemia) | 62 pM | [4][5] | |
| RS4;11 (Leukemia) | 32 pM | [4][5] | |
| Bladder Cancer Cell Lines | 2 - 30 nM | [7] | |
| DC50 (BRD4 Degradation) | Bladder Cancer Cell Lines | ~1 nM | [7] |
Experimental Protocols
Protocol 1: Western Blotting for BET Protein Degradation
-
Cell Seeding: Plate cells at an appropriate density in a multi-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 100 nM) and a vehicle control (DMSO) for a specified time (e.g., 3, 6, 12, 24 hours).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, separate the proteins by electrophoresis, and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against BRD2, BRD3, BRD4, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Data Analysis: Quantify the band intensities and normalize the levels of BET proteins to the loading control.
Protocol 2: Cell Viability Assay (e.g., CCK-8 or MTT)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound and a vehicle control (DMSO) for the desired duration (e.g., 72 or 96 hours).[6]
-
Reagent Addition: Add the cell viability reagent (e.g., CCK-8 or MTT) to each well and incubate according to the manufacturer's instructions.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value by plotting a dose-response curve.
Visualizations
Caption: Mechanism of action of this compound as a PROTAC BET degrader.
References
- 1. PROTAC-Induced Proteolytic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. chinesechemsoc.org [chinesechemsoc.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. glpbio.com [glpbio.com]
- 6. Discovery of this compound as an Exceptionally Potent and Efficacious Proteolysis Targeting Chimera (PROTAC) Degrader of the Bromodomain and Extra-Terminal (BET) Proteins Capable of Inducing Complete and Durable Tumor Regression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Lethal activity of BRD4 PROTAC degrader this compound against bladder cancer cells [frontiersin.org]
Improving QCA570 efficacy in vivo
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the in vivo use of QCA570, a potent and efficacious Proteolysis Targeting Chimera (PROTAC) degrader of Bromodomain and Extra-Terminal (BET) proteins.
Troubleshooting Guide
This guide addresses specific issues that may arise during in vivo experiments with this compound.
| Question | Possible Cause(s) | Suggested Solution(s) |
| Why am I observing limited or no tumor regression in my xenograft model? | 1. Suboptimal Dosing or Schedule: The dose or frequency of administration may not be sufficient to maintain adequate drug exposure in the tumor tissue. 2. Poor Drug Delivery: Issues with the formulation or administration route may be preventing this compound from reaching the tumor at effective concentrations. 3. Tumor Model Resistance: The specific cancer cell line or patient-derived xenograft (PDX) model may have intrinsic or acquired resistance mechanisms to BET protein degradation. 4. Compound Instability: The this compound formulation may not be stable, leading to reduced potency. | 1. Dose-Response Study: Conduct a dose-escalation study to determine the optimal dose for your specific model. The original studies demonstrated efficacy with intravenous (IV) administration at 1 mg/kg and 5 mg/kg.[1][2] 2. Verify Formulation and Administration: Ensure the formulation is prepared correctly as per the recommended protocols. For IV injections, ensure proper technique to achieve systemic circulation. Consider alternative formulations if solubility is an issue. 3. Assess Target Degradation: Perform pharmacodynamic (PD) studies by collecting tumor tissue at various time points after dosing to confirm degradation of BET proteins (BRD2, BRD3, BRD4) via Western blot.[1][2] If degradation is not observed, it could point to a delivery or resistance issue. 4. Fresh Formulation: Prepare fresh formulations for each experiment and store them appropriately, protected from light. |
| How can I address issues with this compound solubility for in vivo formulation? | 1. Precipitation in Vehicle: The compound may be precipitating out of the chosen vehicle, leading to inaccurate dosing. 2. Incorrect Solvent System: The solvent system may not be optimal for maintaining this compound in solution. | 1. Sonication and Heating: Gentle heating and sonication can aid in dissolving the compound.[3] 2. Recommended Formulations: A suggested formulation for IV administration is a suspension in 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline. For a clear solution, 10% DMSO in 90% Corn Oil can be used, although this is more suitable for intraperitoneal or oral administration.[3] 3. Solubility Testing: Before starting in vivo studies, perform small-scale solubility tests with your chosen vehicle to ensure the desired concentration can be achieved and maintained. |
| What should I do if I observe toxicity or adverse effects in my animal models? | 1. Dose is too High: The administered dose may be causing on-target or off-target toxicity. 2. Vehicle-Related Toxicity: The vehicle itself may be causing adverse effects. | 1. Dose Reduction: Reduce the dose of this compound. The original studies reported that this compound was well-tolerated at efficacious doses.[1][2][4] 2. Vehicle Control Group: Always include a vehicle-only control group to distinguish between compound-related and vehicle-related toxicity. 3. Monitor Animal Health: Closely monitor animal weight, behavior, and overall health throughout the study.[2] |
| Why are my Western blot results showing inconsistent BET protein degradation? | 1. Timing of Sample Collection: Tumor tissue may be collected at a time point where protein levels have started to recover. 2. Inefficient Lysis Buffer: The lysis buffer may not be effectively extracting nuclear proteins like BETs. 3. Antibody Issues: The primary antibodies for BRD2, BRD3, or BRD4 may not be optimal. | 1. Time-Course PD Study: Conduct a time-course study, collecting tumors at multiple time points (e.g., 1, 6, 24 hours) after a single dose to determine the optimal time point for observing maximum degradation.[1] 2. Use Nuclear Extraction Protocols: Employ lysis buffers specifically designed for nuclear protein extraction. 3. Antibody Validation: Validate your antibodies to ensure they are specific and sensitive for the target proteins. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a Proteolysis Targeting Chimera (PROTAC). It is a hetero-bifunctional molecule that contains a ligand for BET proteins and a ligand for the E3 ubiquitin ligase Cereblon (CRBN). By bringing BET proteins and CRBN into close proximity, this compound induces the ubiquitination of BET proteins (BRD2, BRD3, and BRD4), marking them for degradation by the proteasome.[1][5] This leads to the downregulation of key oncogenes, such as c-Myc, and subsequent cancer cell apoptosis.[1][6]
Q2: What is the recommended in vivo administration route and dose for this compound?
A2: The primary route of administration described in preclinical studies is intravenous (IV) injection.[1][2] Efficacious doses in leukemia xenograft models were 1 mg/kg and 5 mg/kg, administered three times a week.[2] The optimal dose and schedule may vary depending on the tumor model.
Q3: How stable is this compound in solution?
A3: For optimal results, it is recommended to prepare fresh formulations for each experiment. If a stock solution in DMSO is prepared, it should be aliquoted and stored at -80°C for up to 6 months or -20°C for up to 1 month, protected from light.[3] Avoid repeated freeze-thaw cycles.
Q4: What are the known off-target effects of this compound?
A4: Preclinical studies have reported that this compound is well-tolerated at therapeutic doses, with no significant toxicity observed in mice.[1][2][6] However, as with any therapeutic agent, it is crucial to monitor for potential off-target effects in your specific model system.
Q5: Can this compound be used in combination with other therapies?
A5: Yes, studies have shown that this compound can act synergistically with other agents. For example, in non-small cell lung cancer (NSCLC) models, this compound has been shown to synergize with osimertinib to suppress the growth of resistant cells.[7]
Quantitative Data
Table 1: In Vitro Potency of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) |
| MV4;11 | Acute Myeloid Leukemia | 0.0083 |
| MOLM-13 | Acute Myeloid Leukemia | 0.062 |
| RS4;11 | Acute Lymphoblastic Leukemia | 0.032 |
| H1975 | Non-Small Cell Lung Cancer | ~1 |
| H157 | Non-Small Cell Lung Cancer | ~1 |
| Calu-1 | Non-Small Cell Lung Cancer | ~10 |
| 5637 | Bladder Cancer | 2.6 |
| J82 | Bladder Cancer | 10.8 |
| Data compiled from multiple sources.[1][7][8] |
Table 2: In Vivo Efficacy of this compound in Leukemia Xenograft Models
| Xenograft Model | Dose and Schedule | Outcome |
| RS4;11 | 1 mg/kg, IV, 3x/week | Complete and durable tumor regression |
| MV4;11 | 1 mg/kg, IV, 3x/week | Complete and durable tumor regression |
| MV4;11 | 5 mg/kg, IV, 3x/week | Complete and durable tumor regression |
| Data from Qin et al., J Med Chem, 2018.[1][2] |
Experimental Protocols
1. In Vivo Xenograft Tumor Model
-
Animal Model: Severe Combined Immunodeficient (SCID) or Nude mice are commonly used.
-
Cell Implantation: Suspend cancer cells (e.g., RS4;11, MV4;11) in sterile PBS or a similar buffer and inject subcutaneously into the flank of the mice.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers regularly.
-
Treatment Initiation: Begin treatment when tumors reach a predetermined size (e.g., 100-200 mm³).
-
This compound Administration:
-
Prepare the this compound formulation as described in the troubleshooting guide (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline).
-
Administer the formulation via intravenous (IV) injection at the desired dose and schedule.
-
-
Efficacy Assessment: Monitor tumor volume and animal body weight throughout the study. At the end of the study, tumors can be excised for further analysis.[2]
2. Pharmacodynamic (PD) Analysis of BET Protein Degradation
-
Study Design: Treat tumor-bearing mice with a single dose of this compound.
-
Sample Collection: At various time points post-dose (e.g., 1, 6, 24 hours), euthanize the mice and harvest the tumors.
-
Protein Extraction: Lyse the tumor tissue using a suitable lysis buffer for nuclear protein extraction.
-
Western Blotting:
-
Determine protein concentration using a standard assay (e.g., BCA).
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against BRD2, BRD3, BRD4, and c-Myc.
-
Use a loading control, such as GAPDH or β-actin, to ensure equal protein loading.
-
Incubate with a secondary antibody and visualize the protein bands using an appropriate detection system.[1]
-
Visualizations
Caption: Mechanism of action of this compound as a PROTAC BET degrader.
Caption: Experimental workflow for in vivo efficacy studies of this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery of this compound as an Exceptionally Potent and Efficacious Proteolysis Targeting Chimera (PROTAC) Degrader of the Bromodomain and Extra-Terminal (BET) Proteins Capable of Inducing Complete and Durable Tumor Regression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Frontiers | Lethal activity of BRD4 PROTAC degrader this compound against bladder cancer cells [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. The novel BET degrader, this compound, is highly active against the growth of human NSCLC cells and synergizes with osimertinib in suppressing osimertinib-resistant EGFR-mutant NSCLC cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Lethal activity of BRD4 PROTAC degrader this compound against bladder cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
QCA570 Technical Support Center: Troubleshooting Experimental Variability and Reproducibility
Welcome to the QCA570 Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and ensure the reproducibility of experiments involving the potent and efficacious Proteolysis Targeting Chimera (PROTAC) degrader of Bromodomain and Extra-Terminal (BET) proteins, this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a PROTAC that potently and effectively degrades BET proteins, including BRD2, BRD3, and BRD4.[1][2][3] Its mechanism of action involves a heterobifunctional small molecule architecture. One end of this compound binds to a BET protein, while the other end recruits the Cereblon (CRBN) E3 ubiquitin ligase.[4] This proximity induces the ubiquitination of the target BET protein, marking it for degradation by the proteasome.[5][6] This degradation is dependent on neddylation and can be blocked by proteasome inhibitors like MG132.[3]
Q2: In which cancer types has this compound shown efficacy?
A2: this compound has demonstrated significant anti-cancer activity in various preclinical models, including human acute leukemia,[1][3] bladder cancer,[2][5] and non-small cell lung cancer (NSCLC).[7] It has been shown to induce complete and durable tumor regression in leukemia xenograft models.[1][3]
Q3: What are the typical concentrations of this compound used in in vitro experiments?
A3: this compound is exceptionally potent. For cell growth inhibition assays, IC50 values are often in the low picomolar to nanomolar range.[1][2] For BET protein degradation studies (e.g., Western blotting), effective concentrations are typically in the low nanomolar range, with significant degradation observed at concentrations as low as 1 nM.[2][5]
Troubleshooting Guides
Inconsistent IC50 Values in Cell Viability Assays
Problem: "My IC50 values for this compound in my cancer cell line are inconsistent between experiments."
Potential Causes and Solutions:
-
Cell Line Health and Passage Number:
-
Cause: High passage numbers can lead to genetic drift and altered sensitivity to treatments. Stressed or unhealthy cells will also respond variably.
-
Solution: Use cells with a consistent and low passage number for all experiments. Regularly check for mycoplasma contamination. Ensure cells are healthy and in the logarithmic growth phase at the time of treatment.
-
-
Seeding Density:
-
Cause: Variations in the initial number of cells seeded can significantly impact the final readout of viability assays.
-
Solution: Optimize and strictly adhere to a standardized cell seeding density for each cell line. Use a cell counter for accurate cell quantification.
-
-
Compound Solubility and Stability:
-
Cause: this compound, like many small molecules, may have limited aqueous solubility. Improper dissolution or storage can lead to inaccurate concentrations.
-
Solution: Prepare fresh dilutions of this compound from a concentrated stock in DMSO for each experiment. Ensure the final DMSO concentration is consistent across all wells and does not exceed a non-toxic level (typically <0.5%). Briefly vortex or sonicate if precipitation is suspected.
-
-
Assay-Specific Variability:
-
Cause: The choice of viability assay (e.g., MTT, MTS, CellTiter-Glo) can influence results. Incubation times with the assay reagent and the compound itself are critical parameters.
-
Solution: Standardize the incubation time for both the this compound treatment and the viability reagent. Refer to the manufacturer's protocol for the specific assay being used for optimal incubation times.[1][2]
-
Variability in BET Protein Degradation Observed by Western Blot
Problem: "I am seeing inconsistent or incomplete degradation of BRD4 (or other BET proteins) in my Western blot experiments."
Potential Causes and Solutions:
-
Suboptimal Lysis Buffer and Protease Inhibitors:
-
Cause: Inefficient cell lysis or protein degradation after lysis can lead to inaccurate quantification of protein levels.
-
Solution: Use a robust lysis buffer (e.g., RIPA buffer) and always supplement with a fresh cocktail of protease and phosphatase inhibitors immediately before use. Keep samples on ice throughout the lysis and sample preparation process.
-
-
Antibody Performance:
-
Cause: The quality and specificity of primary antibodies against BRD2, BRD3, and BRD4 are critical. Different antibodies may have varying affinities and lot-to-lot variability.
-
Solution: Validate your primary antibodies to ensure they are specific for the target protein. Use a consistent antibody dilution and incubation time for all experiments. Consider testing antibodies from different vendors.
-
-
Protein Transfer and Membrane Choice:
-
Cause: Inefficient transfer of proteins from the gel to the membrane, particularly for high molecular weight proteins, can lead to weak or absent bands.
-
Solution: Optimize the transfer conditions (voltage, time) for your specific gel and transfer system. PVDF membranes are often recommended for their higher binding capacity. Confirm successful transfer by staining the membrane with Ponceau S before blocking.
-
-
Loading Controls:
-
Cause: Inaccurate protein quantification and unequal loading between lanes will lead to unreliable results.
-
Solution: Use a reliable loading control (e.g., GAPDH, β-actin, or Vinculin) to normalize the levels of the target proteins. Ensure the loading control itself is not affected by the experimental treatment.
-
Data Presentation
Table 1: In Vitro IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value | Assay Duration | Reference |
| MV4;11 | Acute Leukemia | 8.3 pM | 96 hours | [1] |
| MOLM-13 | Acute Leukemia | 62 pM | 96 hours | [1] |
| RS4;11 | Acute Leukemia | 32 pM | 96 hours | [1] |
| 5637 | Bladder Cancer | 2.6 nM | 72 hours | [2] |
| J82 | Bladder Cancer | 10.8 nM | 72 hours | [2] |
| H1975 | NSCLC | ~1 nM | 3 days | [7] |
| H157 | NSCLC | ~1 nM | 3 days | [7] |
| Calu-1 | NSCLC | ~1 nM | 3 days | [7] |
Table 2: In Vitro DC50 Values of this compound for BRD4 Degradation
| Cell Line | Cancer Type | DC50 Value | Treatment Duration | Reference |
| Multiple Bladder Cancer Cell Lines | Bladder Cancer | ~1 nM | 9 hours | [2][5] |
Experimental Protocols
Cell Viability Assay (General Protocol using CCK-8)
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Replace the existing medium with the medium containing this compound or vehicle control (DMSO).
-
Incubation: Incubate the plate for the desired duration (e.g., 72 or 96 hours) at 37°C in a humidified 5% CO2 incubator.[1][2]
-
Reagent Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.
-
Final Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
Western Blotting for BET Protein Degradation
-
Cell Treatment: Plate cells and treat with various concentrations of this compound or vehicle control for the desired time (e.g., 3, 9, or 24 hours).[1][2]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Sample Preparation: Mix the protein lysates with Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
SDS-PAGE: Load equal amounts of protein per lane onto an SDS-polyacrylamide gel and perform electrophoresis to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for BRD2, BRD3, BRD4, and a loading control (e.g., GAPDH) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 5-10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize the target protein levels to the loading control.
Mandatory Visualizations
Caption: this compound Mechanism of Action.
Caption: Western Blot Workflow for BET Degradation.
References
- 1. Cell Viability Assay Protocols | Thermo Fisher Scientific - HK [thermofisher.com]
- 2. broadpharm.com [broadpharm.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Frontiers | Lethal activity of BRD4 PROTAC degrader this compound against bladder cancer cells [frontiersin.org]
- 6. Degradation of proteins by PROTACs and other strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The novel BET degrader, this compound, is highly active against the growth of human NSCLC cells and synergizes with osimertinib in suppressing osimertinib-resistant EGFR-mutant NSCLC cells - PMC [pmc.ncbi.nlm.nih.gov]
QCA570 Experiments: Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with QCA570, a potent and efficacious Proteolysis Targeting Chimera (PROTAC) BET degrader.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a PROTAC designed to target and degrade Bromodomain and Extra-Terminal (BET) proteins, including BRD2, BRD3, and BRD4.[1] It functions as a heterobifunctional molecule: one end binds to a BET protein, and the other end recruits the Cereblon (CRBN) E3 ubiquitin ligase. This proximity induces the ubiquitination of the BET protein, marking it for degradation by the proteasome.[2][3] This degradation leads to the downregulation of target genes, such as c-Myc, ultimately inhibiting cancer cell proliferation and inducing apoptosis.[2][4]
Q2: In which cancer types has this compound shown efficacy?
A2: this compound has demonstrated potent activity in various cancer models, including:
-
Acute Leukemia: It effectively induces degradation of BET proteins and inhibits cell growth in human acute leukemia cell lines at low picomolar concentrations.[4][5][6][7]
-
Bladder Cancer: this compound induces degradation of BRD4, decreases EZH2 and c-MYC levels, and shows antiproliferation activity in bladder cancer cells.[1][2][3][8]
-
Non-Small Cell Lung Cancer (NSCLC): It effectively decreases the survival of human NSCLC cell lines and can act synergistically with other targeted therapies.[9]
Q3: What are the key differences between this compound and traditional BET inhibitors like JQ1?
A3: While both this compound and traditional BET inhibitors like JQ1 target BET proteins, their mechanisms of action differ significantly. JQ1 is a small molecule inhibitor that reversibly binds to the bromodomains of BET proteins, preventing them from binding to acetylated histones and thereby inhibiting their function. In contrast, this compound is a degrader that catalytically induces the destruction of BET proteins. This can lead to a more profound and sustained downstream effect compared to inhibition alone.[2][3]
Troubleshooting Guide
Issue 1: Inconsistent or lower-than-expected BET protein degradation.
Possible Cause 1: Suboptimal this compound concentration.
-
Troubleshooting: Perform a dose-response experiment with a wide range of this compound concentrations to determine the optimal concentration for your specific cell line. Degradation is often observed in the low nanomolar to picomolar range.[3][5] Be aware of the "hook effect," a phenomenon where the degradation efficiency of a PROTAC decreases at very high concentrations due to the formation of unproductive binary complexes.[10]
Possible Cause 2: Inadequate incubation time.
-
Troubleshooting: Conduct a time-course experiment to identify the optimal treatment duration. Significant degradation of BET proteins can be observed as early as 1-3 hours after treatment.[3]
Possible Cause 3: Low expression of Cereblon (CRBN) E3 ligase in the cell line.
-
Troubleshooting: Verify the expression level of CRBN in your cell line of interest via Western blot or qPCR. Cell lines with low CRBN expression may be less sensitive to CRBN-recruiting PROTACs like this compound.
Possible Cause 4: Issues with this compound stability or solubility.
-
Troubleshooting: this compound is soluble in DMSO.[11] Prepare fresh stock solutions in DMSO and store them at -20°C or -80°C for long-term stability.[5] When preparing working solutions, ensure the final DMSO concentration is compatible with your cell culture conditions (typically ≤ 0.1%). If precipitation is observed, gentle warming and sonication can aid dissolution.[5]
Issue 2: High variability in cell viability assay results.
Possible Cause 1: Uneven cell seeding.
-
Troubleshooting: Ensure a single-cell suspension before seeding and use appropriate techniques to achieve uniform cell distribution across the wells of your microplate.
Possible Cause 2: Edge effects in the microplate.
-
Troubleshooting: To minimize evaporation and temperature gradients, avoid using the outer wells of the microplate for experimental samples. Fill these wells with sterile PBS or media instead.
Possible Cause 3: Inappropriate assay for the experimental endpoint.
-
Troubleshooting: Different viability assays measure different cellular parameters (e.g., metabolic activity for MTT/CCK-8, membrane integrity for trypan blue). Select an assay that is appropriate for the expected mechanism of cell death. For this compound, which induces apoptosis, assays measuring caspase activity or Annexin V staining can provide more specific insights.
Issue 3: Difficulty in detecting apoptosis.
Possible Cause 1: Incorrect timing of the assay.
-
Troubleshooting: Apoptosis is a dynamic process. Perform a time-course experiment to determine the optimal time point for detecting apoptotic markers after this compound treatment. Apoptosis induction has been observed after 24 to 72 hours of treatment.[2][3][7]
Possible Cause 2: Using a late-stage apoptosis marker for an early event (or vice-versa).
-
Troubleshooting: Use a combination of early (e.g., Annexin V staining) and late (e.g., cleaved PARP, cleaved caspase-3) apoptosis markers to get a comprehensive picture of the apoptotic process.[6][7]
Quantitative Data Summary
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value |
| MV4;11 | Acute Leukemia | 8.3 pM[5][7] |
| MOLM-13 | Acute Leukemia | 62 pM[5][7] |
| RS4;11 | Acute Leukemia | 32 pM[5][7] |
| 5637 | Bladder Cancer | 2.6 nM[2][3] |
| J82 | Bladder Cancer | 10.8 nM[2][3] |
| T24 | Bladder Cancer | ~2-30 nM[2][3] |
| EJ-1 | Bladder Cancer | ~2-30 nM[2][3] |
| UM-UC-3 | Bladder Cancer | ~2-30 nM[2][3] |
| H1975 | NSCLC | ~0.3-100 nM[9] |
| H157 | NSCLC | ~0.3-100 nM[9] |
| Calu-1 | NSCLC | ~0.3-100 nM[9] |
Table 2: DC50 Values of this compound in Bladder Cancer Cell Lines
| Cell Line | DC50 Value (BRD4 Degradation) |
| 5637 | ~1 nM[2][3] |
| T24 | ~1 nM[2][3] |
| EJ-1 | ~1 nM[2][3] |
| J82 | ~1 nM[2][3] |
| UM-UC-3 | ~1 nM[2][3] |
Experimental Protocols
Western Blotting for BET Protein Degradation
-
Cell Treatment: Plate cells at a suitable density and treat with a range of this compound concentrations for the desired time (e.g., 3-24 hours).
-
Cell Lysis: Wash cells with cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, separate by electrophoresis, and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against BRD2, BRD3, BRD4, and a loading control (e.g., GAPDH, β-actin). Subsequently, incubate with an appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[6][7]
Cell Viability Assay (CCK-8)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well.[2]
-
Compound Treatment: After allowing cells to adhere overnight, treat them with various concentrations of this compound for 72-96 hours.[2][6][7]
-
Assay: Add 10 µL of CCK-8 solution to each well and incubate for 2-4 hours at 37°C.[2]
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the DMSO-treated control and determine the IC50 value.
Apoptosis Assay (Annexin V/PI Staining by Flow Cytometry)
-
Cell Treatment: Treat cells with this compound at the desired concentrations for 24-72 hours.[2][3][7]
-
Cell Harvesting: Collect both floating and adherent cells. Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Analysis: Analyze the stained cells by flow cytometry within one hour.[12][13] Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Visualizations
Caption: Mechanism of action of this compound as a PROTAC BET degrader.
Caption: A general experimental workflow for evaluating this compound's efficacy.
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. Frontiers | Lethal activity of BRD4 PROTAC degrader this compound against bladder cancer cells [frontiersin.org]
- 3. Lethal activity of BRD4 PROTAC degrader this compound against bladder cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Discovery of this compound as an Exceptionally Potent and Efficacious Proteolysis Targeting Chimera (PROTAC) Degrader of the Bromodomain and Extra-Terminal (BET) Proteins Capable of Inducing Complete and Durable Tumor Regression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. The novel BET degrader, this compound, is highly active against the growth of human NSCLC cells and synergizes with osimertinib in suppressing osimertinib-resistant EGFR-mutant NSCLC cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. medkoo.com [medkoo.com]
- 12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. [PDF] Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. | Semantic Scholar [semanticscholar.org]
Modifying QCA570 treatment protocols for better results
Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experiments using the potent and selective PROTAC BET degrader, QCA570. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure the successful application of this compound in your research.
Troubleshooting Guide
This guide addresses common issues that may arise during experiments with this compound, providing potential causes and solutions in a question-and-answer format.
Question: I am not observing the expected degradation of BET proteins (BRD2, BRD3, BRD4) after this compound treatment. What are the possible reasons?
Answer: Several factors could contribute to suboptimal BET protein degradation. Consider the following troubleshooting steps:
-
Compound Integrity and Storage:
-
Has the this compound stock solution been stored correctly? this compound stock solutions are stable for up to 6 months at -80°C and for 1 month at -20°C when protected from light.[1][2] Improper storage can lead to degradation of the compound.
-
Have the stock solutions undergone multiple freeze-thaw cycles? It is recommended to aliquot the stock solution upon preparation to avoid repeated freezing and thawing, which can reduce its efficacy.[1]
-
-
Experimental Conditions:
-
Is the concentration of this compound optimal for your cell line? The effective concentration of this compound is highly cell-line dependent, with IC50 values ranging from picomolar to nanomolar concentrations.[1][3][4] A dose-response experiment is crucial to determine the optimal concentration for your specific model.
-
Is the treatment duration sufficient? While significant degradation of BRD4 can be observed as early as 1-3 hours in some cell lines, the kinetics may vary.[4][5] For initial experiments, a time-course analysis (e.g., 3, 6, 9, 24 hours) is recommended.
-
Is the cell confluence appropriate? High cell density can sometimes affect drug efficacy. Ensure that cells are in the logarithmic growth phase and not overly confluent during treatment.
-
-
Verification of the Degradation Machinery:
-
Is the ubiquitin-proteasome system functional in your cells? The activity of this compound is dependent on a functional proteasome.[4][5] You can test this by co-treating cells with a proteasome inhibitor like MG-132, which should rescue the degradation of BET proteins.[4][5]
-
Is Cereblon (CRBN) expressed in your cell line? this compound utilizes the E3 ubiquitin ligase Cereblon to induce BET protein degradation.[6] Cell lines with very low or no CRBN expression may be resistant to this compound.
-
Question: I am observing high levels of cell death that do not correlate with BET protein degradation. Could this be due to off-target effects?
Answer: While this compound is a highly potent BET degrader, it is essential to rule out potential off-target effects or cytotoxicity unrelated to BET degradation.
-
Concentration-Dependent Toxicity: Extremely high concentrations of any compound can lead to non-specific cytotoxicity. Ensure you are working within the recommended concentration range determined by dose-response studies in your cell line.
-
Solvent Toxicity: The vehicle used to dissolve this compound, typically DMSO, can be toxic to cells at higher concentrations. Ensure the final concentration of the solvent in your cell culture medium is low (generally <0.1%) and that you have an appropriate vehicle-only control in your experiments.
-
Time-Dependent Effects: Prolonged exposure to even effective concentrations of a drug can lead to secondary effects. Correlate the timing of cell death with the kinetics of BET protein degradation.
Question: The results of my this compound experiments are inconsistent. What could be the cause?
Answer: Inconsistent results can be frustrating. Here are some common sources of variability:
-
Cell Line Health and Passage Number: Ensure you are using a healthy, mycoplasma-free cell culture. High passage numbers can lead to genetic drift and altered cellular responses. It is advisable to use cells within a consistent and low passage number range for all experiments.
-
Reagent Preparation: Prepare fresh dilutions of this compound from a properly stored stock solution for each experiment. Inconsistencies in pipetting or serial dilutions can lead to significant variations in the final concentration.
-
Experimental Confluence: The density of cells at the time of treatment can influence the outcome. Standardize your seeding density to ensure comparable results across experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a Proteolysis Targeting Chimera (PROTAC). It is a heterobifunctional molecule with one end binding to the Bromodomain and Extra-Terminal (BET) proteins (BRD2, BRD3, and BRD4) and the other end recruiting the E3 ubiquitin ligase Cereblon (CRBN).[6] This proximity induces the ubiquitination of the BET proteins, marking them for degradation by the proteasome.[4][5] This leads to the depletion of BET proteins in the cell.
Q2: How should I prepare and store this compound?
A2: this compound is typically soluble in DMSO.[7] For long-term storage, it is recommended to store the stock solution at -80°C for up to 6 months or at -20°C for up to 1 month, protected from light.[1][2] To avoid repeated freeze-thaw cycles, it is best to aliquot the stock solution into smaller volumes for single use.[1] For in vivo studies, specific formulations with solvents like PEG300, Tween-80, and saline, or corn oil may be required.[1]
Q3: What is a good starting concentration for my experiments?
A3: The optimal concentration of this compound is highly dependent on the cell line. For initial experiments, a dose-response curve is recommended. Based on published data, effective concentrations can range from low picomolar to nanomolar. For example, in leukemia cell lines like MV4;11 and RS4;11, IC50 values for cell growth inhibition are in the picomolar range.[1][8] In bladder and non-small cell lung cancer cell lines, effective concentrations for inducing apoptosis and inhibiting proliferation are in the low nanomolar range.[3][4]
Q4: How long should I treat my cells with this compound?
A4: The treatment duration depends on the experimental endpoint.
-
For BET protein degradation: Significant degradation can be observed as early as 1-3 hours in some cell lines.[4][5] A 3 to 9-hour treatment is often sufficient to detect a robust decrease in BET protein levels by Western blot.[4][6]
-
For apoptosis: Induction of apoptosis is typically observed after 24 to 72 hours of treatment, depending on the cell line and the concentration of this compound used.[3][4][6]
Q5: What downstream signaling pathways are affected by this compound treatment?
A5: By degrading BET proteins, which are key transcriptional regulators, this compound affects the expression of numerous genes. A well-documented downstream effect is the suppression of the MYC oncogene.[6][8] In some cancer types, this compound has also been shown to decrease the levels of EZH2.[4] RNA-sequencing data from non-small cell lung cancer cells treated with this compound revealed downregulation of genes involved in critical cancer-related signaling pathways such as TGFβ, HIPPO, FoxO, Hedgehog, Wnt, and MAPK.[3]
Data Presentation
Table 1: In Vitro Efficacy of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Assay | IC50 / DC50 | Treatment Duration | Reference |
| MV4;11 | Acute Leukemia | Cell Growth Inhibition (CCK-8) | 8.3 pM | 96 hours | [8] |
| MOLM-13 | Acute Leukemia | Cell Growth Inhibition (CCK-8) | 62 pM | 96 hours | [8] |
| RS4;11 | Acute Leukemia | Cell Growth Inhibition (CCK-8) | 32 pM | 96 hours | [8] |
| 5637 | Bladder Cancer | Cell Proliferation (CCK-8) | 2.6 nM | 72 hours | [4] |
| J82 | Bladder Cancer | Cell Proliferation (CCK-8) | 10.8 nM | 72 hours | [4] |
| Multiple BC lines | Bladder Cancer | BRD4 Degradation | ~1 nM (DC50) | 9 hours | [4] |
| H1975 | NSCLC | Cell Survival (SRB) | ~1 nM | 3 days | [3] |
| H157 | NSCLC | Cell Survival (SRB) | ~1 nM | 3 days | [3] |
| Calu-1 | NSCLC | Cell Survival (SRB) | ~1 nM | 3 days | [3] |
Table 2: Recommended Antibody Dilutions for Western Blotting
| Target Protein | Primary Antibody (Example) | Dilution | Secondary Antibody (Example) | Dilution |
| BRD2 | Rabbit anti-BRD2 | 1:1000 | HRP-conjugated Goat anti-Rabbit | 1:5000 |
| BRD3 | Rabbit anti-BRD3 | 1:1000 | HRP-conjugated Goat anti-Rabbit | 1:5000 |
| BRD4 | Rabbit anti-BRD4 | 1:1000 | HRP-conjugated Goat anti-Rabbit | 1:5000 |
| c-Myc | Mouse anti-c-Myc | 1:1000 | HRP-conjugated Goat anti-Mouse | 1:5000 |
| Cleaved PARP | Rabbit anti-Cleaved PARP | 1:1000 | HRP-conjugated Goat anti-Rabbit | 1:5000 |
| GAPDH | Mouse anti-GAPDH | 1:10000 | HRP-conjugated Goat anti-Mouse | 1:10000 |
| β-Actin | Mouse anti-β-Actin | 1:10000 | HRP-conjugated Goat anti-Mouse | 1:10000 |
Note: Optimal antibody dilutions should be determined empirically by the researcher.
Experimental Protocols
Protocol 1: Western Blotting for BET Protein Degradation
This protocol outlines the steps to assess the degradation of BET proteins following this compound treatment.
-
Cell Seeding and Treatment:
-
Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight (for adherent cells).
-
Treat cells with the desired concentrations of this compound or vehicle control (e.g., DMSO) for the specified duration (e.g., 3, 6, 9, or 24 hours).
-
-
Cell Lysis:
-
Wash cells once with ice-cold PBS.
-
Add an appropriate volume of ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (protein lysate) to a new tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration for all samples.
-
Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel.
-
Run the gel according to the manufacturer's instructions.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against BRD2, BRD3, BRD4, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10-15 minutes each.
-
-
Detection:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and visualize using a chemiluminescence imaging system or X-ray film.
-
Protocol 2: Apoptosis Assay by Annexin V/Propidium Iodide (PI) Staining
This protocol describes how to measure apoptosis induced by this compound using flow cytometry.
-
Cell Seeding and Treatment:
-
Seed cells in a 6-well plate.
-
Treat cells with various concentrations of this compound or vehicle control for the desired duration (e.g., 24, 48, or 72 hours).
-
-
Cell Harvesting:
-
For adherent cells, collect the culture medium (containing floating apoptotic cells) and then detach the adherent cells using trypsin. Combine both fractions.
-
For suspension cells, collect the cells directly.
-
Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.
-
-
Staining:
-
Resuspend the cell pellet in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's instructions.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry within one hour of staining.
-
Use appropriate controls (unstained cells, Annexin V-FITC only, and PI only) to set up the compensation and gates.
-
Quantify the percentage of cells in each quadrant:
-
Lower-left (Annexin V-/PI-): Live cells
-
Lower-right (Annexin V+/PI-): Early apoptotic cells
-
Upper-right (Annexin V+/PI+): Late apoptotic/necrotic cells
-
Upper-left (Annexin V-/PI+): Necrotic cells
-
-
Mandatory Visualizations
Caption: Mechanism of action of this compound as a PROTAC BET degrader.
Caption: Experimental workflow for assessing BET protein degradation.
Caption: Downstream effects of this compound-mediated BET degradation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. glpbio.com [glpbio.com]
- 3. The novel BET degrader, this compound, is highly active against the growth of human NSCLC cells and synergizes with osimertinib in suppressing osimertinib-resistant EGFR-mutant NSCLC cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Lethal activity of BRD4 PROTAC degrader this compound against bladder cancer cells [frontiersin.org]
- 5. Lethal activity of BRD4 PROTAC degrader this compound against bladder cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. medkoo.com [medkoo.com]
- 8. Discovery of this compound as an Exceptionally Potent and Efficacious Proteolysis Targeting Chimera (PROTAC) Degrader of the Bromodomain and Extra-Terminal (BET) Proteins Capable of Inducing Complete and Durable Tumor Regression - PMC [pmc.ncbi.nlm.nih.gov]
Interpreting unexpected results with QCA570
Technical Support Center: QCA570
Welcome to the troubleshooting and support center for this compound. This resource is designed to help researchers, scientists, and drug development professionals interpret and troubleshoot unexpected results during their experiments with this compound, a novel inhibitor of the serine/threonine kinase, Kinase X (KX).
Frequently Asked Questions (FAQs)
Q1: I'm observing lower-than-expected potency (high IC50) or apparent resistance to this compound in my cell line. What are the potential causes?
Several factors, spanning from experimental conditions to the specific biology of your cell model, can contribute to this outcome. A systematic approach to troubleshooting is recommended.
Possible Causes & Troubleshooting Steps:
-
Compound-Related Issues:
-
Solubility: this compound may precipitate in your cell culture medium. Visually inspect for precipitates and consider performing a solubility test in your specific media conditions.
-
Stability: The compound may be unstable under your experimental conditions (e.g., long incubation times).
-
-
Assay & Cell Culture Issues:
-
High Cell Density: Overly confluent cells can exhibit altered signaling and reduced sensitivity to inhibitors.[1] Ensure you are seeding at an optimal, consistent density.
-
Cell Line Integrity: Use low-passage number cells to avoid phenotypic drift and verify the identity of your cell line.[1] We also recommend regular mycoplasma testing.
-
High ATP Concentration: In vitro kinase assays are often performed at low ATP concentrations, which may not reflect the high ATP environment within a cell. This can lead to a discrepancy between biochemical and cellular potency.[2]
-
-
Biological Mechanisms:
-
Compensatory Signaling: The inhibition of KX by this compound may trigger a feedback loop or activate a parallel survival pathway, masking the effect of the inhibitor.
-
Low Target Expression: The cell line may express low levels of the target kinase, KX, or may not depend on it for survival.
-
Troubleshooting Workflow:
The following diagram outlines a systematic approach to diagnosing the root cause of low this compound potency.
Caption: Troubleshooting workflow for low this compound potency.
Q2: I'm observing a phenotype that is not consistent with the known function of Kinase X. How do I test for off-target effects?
Observing an unexpected phenotype is a common challenge and strongly suggests that this compound may be interacting with unintended biological molecules.[3][4] Differentiating on-target from off-target effects is crucial for correct data interpretation.[3]
Recommended Approaches:
-
Use a Structurally Unrelated Inhibitor: Treat cells with a different inhibitor that also targets KX but has a distinct chemical structure. If the unexpected phenotype is not replicated, it is likely an off-target effect of this compound.[4]
-
Target Knockdown/Rescue Experiments:
-
Knockdown: Use siRNA or CRISPR to reduce the expression of KX. If this phenocopies the effect of this compound, it suggests an on-target mechanism.
-
Rescue: Express a form of KX that is resistant to this compound. If this reverses the observed phenotype, it provides strong evidence for on-target action.[3]
-
-
Kinase Profiling: Screen this compound against a broad panel of kinases. This can identify other kinases that are inhibited by the compound at relevant concentrations. It is important to remember that high potency does not guarantee high selectivity.[3]
Hypothetical Kinase Selectivity Data for this compound:
| Kinase Target | IC50 (nM) | Selectivity vs. KX | Comment |
| Kinase X (KX) | 15 | 1x | Primary Target |
| Kinase A | 85 | 5.7x | Minor off-target |
| Kinase B | 450 | 30x | |
| Kinase Y (KY) | 50 | 3.3x | Significant Off-Target |
| Kinase Z | >10,000 | >667x | Not significant |
Signaling Pathway Considerations:
The diagram below illustrates how this compound could produce an unexpected phenotype by inhibiting both the intended target (KX) and an off-target (KY), which may be part of an unrelated pathway.
Caption: On-target vs. off-target inhibition by this compound.
Q3: Why am I seeing high variability in my results between experiments or even between replicate wells?
High variability can obscure real biological effects and is often traced back to technical inconsistencies in assay execution.[1][2]
Common Causes and Solutions:
| Potential Cause | Troubleshooting Step |
| Pipetting Inaccuracy | Ensure pipettes are calibrated. Use reverse pipetting for viscous solutions and prepare a master mix of reagents to minimize well-to-well variation.[1][2] |
| Inconsistent Cell Seeding | Mix cell suspension thoroughly before and during plating. Allow the plate to rest on a level surface for 15-20 minutes before incubation to ensure even cell distribution.[1] |
| "Edge Effect" | Evaporation and temperature gradients are more pronounced in the outer wells of a microplate.[1] Avoid using these wells for samples; instead, fill them with sterile media or PBS to create a humidity barrier.[1] |
| Compound Precipitation | Visually inspect wells for precipitate. If observed, re-evaluate the solubility of this compound in your final assay conditions.[2] |
Experimental Protocols
Protocol 1: Western Blot for Target Engagement
This protocol is used to confirm that this compound is engaging its target, KX, by measuring the phosphorylation of its direct downstream substrate, Substrate-P.
Methodology:
-
Cell Treatment: Seed cells (e.g., 1x10^6 cells in a 6-well plate) and allow them to adhere overnight. Treat cells with a dose-response of this compound (e.g., 0, 10, 50, 100, 500 nM) for the desired time point (e.g., 2 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash cells with cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20 µg) onto a polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate with a primary antibody against the phosphorylated form of the KX substrate (anti-Substrate-P) overnight at 4°C.
-
Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody for total KX and a loading control (e.g., GAPDH) to ensure equal protein loading.
References
Validation & Comparative
A Head-to-Head Comparison: QCA570 vs. JQ1 for BET Protein Targeting
In the landscape of epigenetic cancer therapies, targeting the Bromodomain and Extra-Terminal (BET) family of proteins has emerged as a promising strategy. These proteins act as epigenetic "readers," recognizing acetylated lysine residues on histones and regulating the transcription of key oncogenes like c-MYC. This guide provides an objective, data-driven comparison between two distinct modalities of BET-targeting compounds: QCA570 , a novel Proteolysis Targeting Chimera (PROTAC) BET degrader, and JQ1 , a well-characterized small molecule BET inhibitor.
Mechanism of Action: Inhibition vs. Degradation
The fundamental difference between this compound and JQ1 lies in their mechanism of action. JQ1 is a competitive inhibitor that reversibly binds to the bromodomains of BET proteins (BRD2, BRD3, BRD4), preventing them from binding to acetylated histones and thereby blocking transcriptional activation.
In contrast, this compound is a heterobifunctional molecule designed to eliminate BET proteins entirely.[1][2] One end of this compound binds to BET proteins, while the other end recruits the E3 ubiquitin ligase machinery (specifically Cereblon).[1][2] This proximity induces the ubiquitination of the BET protein, marking it for destruction by the cell's proteasome. This degradation-based approach offers a distinct pharmacological profile compared to simple inhibition.
Comparative Efficacy Data
In Vitro Potency: Cell Viability
Quantitative analysis across various cancer cell lines demonstrates that this compound consistently exhibits superior potency in inhibiting cell growth compared to JQ1. The IC₅₀ (half maximal inhibitory concentration) values for this compound are often in the picomolar to low nanomolar range, orders of magnitude lower than those for JQ1.[1][3][4]
| Cell Line Model | Cancer Type | This compound IC₅₀ | JQ1 IC₅₀ |
| MV4;11 | Acute Myeloid Leukemia | 8.3 pM | ~30-60 nM |
| RS4;11 | Acute Lymphoblastic Leukemia | 32 pM | ~170 nM |
| MOLM-13 | Acute Myeloid Leukemia | 62 pM | ~200 nM |
| 5637 | Bladder Cancer | 2.6 nM | > 10 µM |
| J82 | Bladder Cancer | 10.8 nM | > 10 µM |
Data compiled from published studies.[1][3][4] JQ1 values are approximated from comparative data where available.
In Vivo Efficacy: Xenograft Tumor Models
In preclinical animal models, this compound has demonstrated the ability to induce complete and lasting tumor regression at well-tolerated doses.[1][4] Studies in leukemia xenograft models showed that this compound treatment led to durable tumor eradication, a level of efficacy not typically observed with BET inhibitors like JQ1.[1][5]
| Parameter | This compound | JQ1 |
| Model | RS4;11 Leukemia Xenograft | Bladder Cancer Xenograft |
| Dosage | 5 mg/kg (IV, single dose) | 50 mg/kg (IP, daily) |
| Outcome | Complete, durable tumor regression | Modest tumor growth inhibition |
This table represents a summary of typical outcomes from separate preclinical studies.[1][5]
Experimental Protocols
Protocol 1: Cell Viability (MTT Assay)
This protocol is used to determine the IC₅₀ values presented in the In Vitro Potency table. The assay measures the metabolic activity of cells, which is proportional to the number of viable cells.[6][7]
-
Cell Plating: Seed cancer cells (e.g., MV4;11, 5637) in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of this compound and JQ1 in culture medium. Add 100 µL of the diluted compounds to the respective wells, resulting in final concentrations ranging from 1 pM to 10 µM. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plates for 72-96 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[7] Live cells with active dehydrogenases will convert the yellow MTT to purple formazan crystals.[6]
-
Solubilization: Carefully aspirate the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[8][9]
-
Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control wells. Plot the normalized values against the log of the compound concentration and fit a dose-response curve to calculate the IC₅₀ value.
Protocol 2: Western Blot for BET Protein Degradation
This protocol confirms the mechanism of action by quantifying the levels of BET proteins (BRD2, BRD3, BRD4) following compound treatment.
-
Sample Preparation: Plate cells (e.g., RS4;11) and treat with various concentrations of this compound or JQ1 (e.g., 0.1 nM to 100 nM) for a specified time (e.g., 3, 6, or 24 hours).[1]
-
Cell Lysis: Harvest the cells, wash with ice-cold PBS, and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.[10][11]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay to ensure equal loading.[10]
-
SDS-PAGE: Denature 20-40 µg of protein from each sample by boiling in Laemmli sample buffer. Separate the proteins by size on an 8-12% SDS-polyacrylamide gel.[12]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[11][12]
-
Blocking & Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane overnight at 4°C with primary antibodies specific for BRD2, BRD3, BRD4, and a loading control (e.g., GAPDH or β-actin).[13]
-
Secondary Antibody & Detection: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[13] Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[11]
Protocol 3: In Vivo Xenograft Efficacy Study
This protocol outlines a typical workflow for assessing the anti-tumor activity of compounds in a mouse model.[14][15]
Summary and Conclusion
The data presented clearly distinguishes this compound from the BET inhibitor JQ1. As a PROTAC degrader, this compound leverages the cell's own protein disposal machinery to eliminate BET proteins, a mechanism that translates to exceptionally high potency in vitro.[1][3][4] In multiple cancer cell lines, this compound demonstrates anti-proliferative activity at picomolar concentrations, far exceeding the nanomolar efficacy of JQ1.[1][3] Most critically, this enhanced potency appears to translate to superior in vivo outcomes, where this compound has been shown to induce complete and durable tumor regression in preclinical models.[4][16] While BET inhibition remains a valid therapeutic strategy, the targeted degradation approach employed by this compound represents a significant evolution, offering a more profound and sustained disruption of BET-mediated oncogenic signaling.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Frontiers | Lethal activity of BRD4 PROTAC degrader this compound against bladder cancer cells [frontiersin.org]
- 4. Discovery of this compound as an Exceptionally Potent and Efficacious Proteolysis Targeting Chimera (PROTAC) Degrader of the Bromodomain and Extra-Terminal (BET) Proteins Capable of Inducing Complete and Durable Tumor Regression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lethal activity of BRD4 PROTAC degrader this compound against bladder cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. broadpharm.com [broadpharm.com]
- 7. 细胞计数与健康状况分析 [sigmaaldrich.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 10. benchchem.com [benchchem.com]
- 11. pubcompare.ai [pubcompare.ai]
- 12. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]
- 13. ccrod.cancer.gov [ccrod.cancer.gov]
- 14. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Xenograft tumor model | SMC Laboratories Inc. [smccro-lab.com]
- 16. The novel BET degrader, this compound, is highly active against the growth of human NSCLC cells and synergizes with osimertinib in suppressing osimertinib-resistant EGFR-mutant NSCLC cells - PMC [pmc.ncbi.nlm.nih.gov]
A Preclinical Comparative Analysis of QCA570 and Standard-of-Care Treatments in Oncology
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the novel BET (Bromodomain and Extra-Terminal) protein degrader, QCA570, with current standard-of-care therapies for acute myeloid leukemia (AML), non-small cell lung cancer (NSCLC), and bladder cancer. This analysis is based on publicly available preclinical data and aims to offer an objective overview of this compound's performance against established treatments.
Executive Summary
This compound is a highly potent, small molecule proteolysis-targeting chimera (PROTAC) that induces the degradation of BET proteins, including BRD2, BRD3, and BRD4.[1] These proteins are epigenetic readers that play a crucial role in regulating the transcription of key oncogenes. By degrading these proteins, this compound has demonstrated significant anti-proliferative and pro-apoptotic activity in a range of cancer cell lines and in vivo models.[1][2][3] Preclinical studies have positioned this compound as a more potent alternative to traditional BET inhibitors, such as JQ1. While direct head-to-head preclinical comparisons with standard-of-care chemotherapies are not extensively available in the public domain, this guide synthesizes the existing data to facilitate an informed understanding of this compound's potential.
Mechanism of Action: this compound
This compound functions as a PROTAC, a bifunctional molecule that brings a target protein and an E3 ubiquitin ligase into close proximity, leading to the ubiquitination and subsequent proteasomal degradation of the target protein. In the case of this compound, it targets BET proteins for degradation, thereby downregulating the expression of critical oncogenes like c-Myc.[2][3]
References
- 1. Discovery of this compound as an Exceptionally Potent and Efficacious Proteolysis Targeting Chimera (PROTAC) Degrader of the Bromodomain and Extra-Terminal (BET) Proteins Capable of Inducing Complete and Durable Tumor Regression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The novel BET degrader, this compound, is highly active against the growth of human NSCLC cells and synergizes with osimertinib in suppressing osimertinib-resistant EGFR-mutant NSCLC cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Lethal activity of BRD4 PROTAC degrader this compound against bladder cancer cells [frontiersin.org]
Validating the On-Target Effects of QCA570: A Comparative Guide to siRNA and Alternative Methods
For researchers, scientists, and drug development professionals, establishing the specific on-target activity of a therapeutic candidate is a critical step in preclinical validation. This guide provides a comparative overview of using small interfering RNA (siRNA) to validate the on-target effects of QCA570, a potent proteolysis-targeting chimera (PROTAC) BET degrader. We will explore the experimental workflow, compare it with alternative validation strategies, and provide detailed protocols to support your research.
This compound is a highly potent and efficacious BET degrader that induces the degradation of BRD2, BRD3, and BRD4 proteins.[1][2] It functions as a PROTAC, a bifunctional molecule that recruits an E3 ubiquitin ligase (Cereblon) to the target BET proteins, leading to their ubiquitination and subsequent degradation by the proteasome.[3] This degradation of BET proteins, which act as epigenetic readers, results in the downregulation of key oncogenes like c-Myc, ultimately leading to cell growth inhibition and apoptosis in cancer cells.[2][4][3]
To rigorously demonstrate that the observed cellular effects of this compound are a direct consequence of BET protein degradation, it is essential to employ robust target validation methods. siRNA-mediated knockdown of the target proteins serves as a powerful tool for this purpose. The underlying principle is that if the pharmacological effect of this compound is indeed on-target, then the specific knockdown of BRD2, BRD3, or BRD4 should phenocopy the effects of this compound treatment.
Comparison of On-Target Validation Methods
While siRNA is a widely used and effective method for target validation, several alternative approaches can provide complementary or confirmatory evidence. Below is a comparison of these methods.
| Method | Principle | Advantages | Disadvantages |
| siRNA Knockdown | Transiently silences the expression of the target gene (BRD2, BRD3, BRD4) at the mRNA level. | High specificity; relatively easy and quick to implement; allows for the study of individual or combined target knockdown. | Transient effect; potential for off-target effects; delivery efficiency can be cell-type dependent. |
| CRISPR/Cas9 Knockout | Permanently deletes the target gene from the genome. | Complete and permanent loss of target protein; highly specific. | More technically complex and time-consuming to generate stable knockout cell lines; potential for off-target gene editing. |
| Competitive Inhibition | A known inhibitor of the target protein (e.g., a BET inhibitor like JQ1 or QCA276) is used to compete with this compound. | Directly confirms engagement of the target by the compound; can help elucidate the specific binding domain. | Requires a well-characterized competitor compound; does not directly assess the consequence of target degradation. |
| Mechanism-Based Inhibition | Inhibitors of the downstream machinery required for PROTAC function (e.g., neddylation inhibitor MLN4924 or proteasome inhibitor MG-132) are used. | Confirms the specific mechanism of action of the PROTAC. | Does not directly validate the specific protein target; can have broader cellular effects. |
Experimental Workflow for siRNA-Mediated Validation of this compound
The following diagram illustrates a typical workflow for validating the on-target effects of this compound using siRNA.
Caption: Workflow for validating this compound's on-target effects using siRNA.
Signaling Pathway of this compound Action
The following diagram illustrates the mechanism of action of this compound, leading to the degradation of BET proteins.
Caption: this compound induces BET protein degradation via the ubiquitin-proteasome system.
Logical Comparison of Validation Methods
The following diagram provides a logical relationship between the different validation methods.
Caption: Comparing target-centric vs. compound-centric validation approaches.
Experimental Protocols
siRNA Transfection
This protocol describes the transient transfection of siRNAs into a human cancer cell line (e.g., MV4;11) to knock down BET proteins.
Materials:
-
Human cancer cell line (e.g., MV4;11)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
Opti-MEM I Reduced Serum Medium
-
Lipofectamine RNAiMAX Transfection Reagent
-
siRNAs targeting human BRD2, BRD3, BRD4 (individual or pooled)
-
Non-targeting control siRNA
-
6-well plates
-
Sterile microcentrifuge tubes
Procedure:
-
One day before transfection, seed cells in 6-well plates at a density that will result in 30-50% confluency at the time of transfection.
-
On the day of transfection, dilute 50 pmol of siRNA in 250 µL of Opti-MEM I Medium in a microcentrifuge tube. Mix gently.
-
In a separate tube, dilute 5 µL of Lipofectamine RNAiMAX in 250 µL of Opti-MEM I Medium. Mix gently and incubate for 5 minutes at room temperature.
-
Combine the diluted siRNA and the diluted Lipofectamine RNAiMAX. Mix gently and incubate for 20-30 minutes at room temperature to allow for complex formation.
-
Add the 500 µL of siRNA-lipid complex to one well of the 6-well plate.
-
Incubate the cells at 37°C in a CO2 incubator for 48-72 hours before proceeding with further experiments.
Western Blot Analysis
This protocol is for assessing the protein levels of BRD2, BRD3, BRD4, and downstream markers like c-Myc.
Materials:
-
Transfected and/or this compound-treated cells
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (anti-BRD2, anti-BRD3, anti-BRD4, anti-c-Myc, anti-PARP, anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
After incubation, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Determine the protein concentration of the supernatant using the BCA assay.
-
Normalize protein concentrations and prepare samples by adding Laemmli buffer and boiling for 5 minutes.
-
Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an ECL substrate and an imaging system.
Cell Viability Assay (MTS)
This protocol measures cell proliferation and viability following siRNA knockdown or this compound treatment.
Materials:
-
Cells transfected with siRNAs or treated with this compound in a 96-well plate
-
CellTiter 96 AQueous One Solution Cell Proliferation Assay (MTS)
-
96-well plate reader
Procedure:
-
After the desired incubation period (e.g., 72 hours), add 20 µL of MTS reagent to each well of the 96-well plate.
-
Incubate the plate for 1-4 hours at 37°C in a CO2 incubator.
-
Measure the absorbance at 490 nm using a 96-well plate reader.
-
Calculate cell viability as a percentage of the control (non-targeting siRNA or vehicle-treated cells).
By employing these methodologies, researchers can confidently validate the on-target effects of this compound and other targeted protein degraders, providing a solid foundation for further preclinical and clinical development.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The novel BET degrader, this compound, is highly active against the growth of human NSCLC cells and synergizes with osimertinib in suppressing osimertinib-resistant EGFR-mutant NSCLC cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Lethal activity of BRD4 PROTAC degrader this compound against bladder cancer cells [frontiersin.org]
- 4. pubs.acs.org [pubs.acs.org]
Orthogonal Methods to Confirm QCA570 Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of orthogonal experimental methods to validate the activity of QCA570, a potent Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of Bromodomain and Extra-Terminal (BET) proteins. This compound functions by linking the BET proteins (BRD2, BRD3, and BRD4) to the E3 ubiquitin ligase cereblon, leading to their ubiquitination and subsequent degradation by the proteasome.[1] This guide details various techniques to confirm this primary activity and assess its downstream functional consequences, ensuring a robust validation of this compound's mechanism of action.
This compound Mechanism of Action
This compound is a hetero-bifunctional molecule that induces the degradation of BET proteins.[1] One end of the molecule binds to the bromodomains of BET proteins, while the other end recruits the E3 ubiquitin ligase cereblon. This proximity induces the ubiquitination of BET proteins, marking them for degradation by the 26S proteasome. The degradation of these epigenetic readers leads to downstream effects such as cell cycle arrest, induction of apoptosis, and inhibition of cancer cell proliferation.[2][3]
Caption: this compound mechanism of action.
Comparison of Orthogonal Assays for this compound Activity
A multi-faceted approach employing orthogonal methods is crucial for unequivocally validating the activity and mechanism of a PROTAC like this compound. The following table summarizes key assays, their purpose, and the type of data they provide.
| Assay | Purpose | Key Readout | Alternative/Orthogonal Methods |
| Western Blot | To directly quantify the degradation of BET proteins (BRD2, BRD3, BRD4). | Decrease in BET protein band intensity. | In-Cell Western, ELISA, Mass Spectrometry |
| Cell Viability Assay | To measure the cytotoxic or cytostatic effects of this compound. | IC50 (half-maximal inhibitory concentration). | Colony Formation Assay, Real-Time Cell Analysis |
| Apoptosis Assay | To determine if the observed decrease in cell viability is due to programmed cell death. | Percentage of apoptotic cells, cleavage of caspases. | TUNEL Assay, Annexin V/PI Staining |
| Cell Cycle Analysis | To assess the impact of this compound on cell cycle progression. | Percentage of cells in G1, S, and G2/M phases. | Immunofluorescence for cell cycle markers (e.g., Ki-67) |
| Gene Expression Analysis | To confirm the functional consequence of BET protein degradation on target gene transcription. | Changes in mRNA levels of BET target genes (e.g., c-MYC). | RNA-Sequencing, Luciferase Reporter Assay |
Experimental Protocols
Western Blot for BET Protein Degradation
This is the most direct method to confirm the primary activity of this compound.
-
Cell Culture and Treatment: Plate cancer cells (e.g., bladder cancer cell lines J82 or 5637) and allow them to adhere overnight.[2] Treat the cells with varying concentrations of this compound (e.g., 0-100 nM) for a specified duration (e.g., 9 hours).[2][3]
-
Protein Extraction: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantification: Determine the protein concentration of each lysate using a BCA Protein Assay Kit.[2][3]
-
Electrophoresis and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on a 10% SDS-PAGE gel and transfer to a PVDF membrane.[2][3]
-
Immunoblotting: Block the membrane with 5% non-fat milk in TBST.[2][3] Incubate with primary antibodies against BRD2, BRD3, BRD4, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C. Wash and incubate with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Caption: Western Blot experimental workflow.
Cell Viability Assay (SRB Assay)
This assay provides a quantitative measure of the anti-proliferative effect of this compound.
-
Cell Seeding: Seed cells in 96-well plates at an appropriate density and allow them to attach overnight.
-
Treatment: Treat the cells with a serial dilution of this compound for 72 hours.[4]
-
Fixation: Fix the cells with 10% trichloroacetic acid (TCA).
-
Staining: Stain the fixed cells with 0.4% sulforhodamine B (SRB) in 1% acetic acid.
-
Destaining and Solubilization: Wash away the unbound dye and solubilize the protein-bound dye with 10 mM Tris base.
-
Measurement: Read the absorbance at 510 nm using a plate reader. The IC50 values can be calculated from the dose-response curves.[4]
Apoptosis Analysis by Flow Cytometry
This method quantifies the induction of apoptosis, a key downstream effect of BET degradation.
-
Cell Treatment: Treat cells with this compound at concentrations around the IC50 value for 24-48 hours.[3]
-
Staining: Harvest the cells and stain them with an Annexin V-FITC and Propidium Iodide (PI) kit according to the manufacturer's instructions.
-
Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive cells are undergoing apoptosis, while PI staining indicates loss of membrane integrity (late apoptosis/necrosis). The percentage of apoptotic cells in the treated samples is compared to the vehicle-treated control.[3]
Cell Cycle Analysis by Flow Cytometry
This assay determines the effect of this compound on cell cycle progression.
-
Cell Treatment: Treat cells with this compound for a specified time (e.g., 24 hours).
-
Fixation: Harvest the cells and fix them in ice-cold 70% ethanol.
-
Staining: Rehydrate the cells and stain them with a solution containing PI and RNase A.
-
Analysis: Analyze the DNA content of the cells by flow cytometry. The distribution of cells in the G1, S, and G2/M phases of the cell cycle is then determined. Studies have shown that this compound can induce G2/M phase arrest in some cancer cell lines.[2][3]
Gene Expression Analysis by RT-qPCR
This technique confirms that the degradation of BET proteins by this compound leads to the expected transcriptional changes.
-
RNA Extraction and cDNA Synthesis: Treat cells with this compound, extract total RNA, and synthesize complementary DNA (cDNA) using reverse transcriptase.[4]
-
Quantitative PCR (qPCR): Perform qPCR using primers for known BET target genes (e.g., c-MYC) and a housekeeping gene for normalization (e.g., GAPDH).
-
Data Analysis: Calculate the relative change in gene expression using the ΔΔCt method. A significant downregulation of c-MYC expression would be consistent with the on-target activity of this compound.[2]
Summary of Supporting Data
The following tables summarize representative data from studies on this compound, demonstrating its potent activity across various cancer cell lines.
Table 1: Anti-proliferative Activity of this compound in Bladder Cancer Cell Lines [2][3]
| Cell Line | IC50 (nM) |
| 5637 | 2.6 |
| J82 | 10.8 |
Table 2: Degradation of BET Proteins by this compound [2][3]
| Cell Line | DC50 for BRD4 (nM) |
| Bladder Cancer Cell Lines | ~1 |
Table 3: Induction of Apoptosis by this compound [2][3]
| Cell Line | Treatment | % Apoptotic Cells |
| J82 | This compound | >50% |
| 5637 | This compound | >50% |
By employing a combination of these orthogonal methods, researchers can robustly confirm the on-target activity of this compound, from the initial degradation of BET proteins to the downstream functional consequences of this degradation. This comprehensive approach is essential for the preclinical validation of targeted protein degraders in drug development.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Frontiers | Lethal activity of BRD4 PROTAC degrader this compound against bladder cancer cells [frontiersin.org]
- 3. Lethal activity of BRD4 PROTAC degrader this compound against bladder cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The novel BET degrader, this compound, is highly active against the growth of human NSCLC cells and synergizes with osimertinib in suppressing osimertinib-resistant EGFR-mutant NSCLC cells - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Performance Analysis of the BET Degrader QCA570 Across Various Cancer Cell Lines
A comprehensive guide for researchers, scientists, and drug development professionals on the efficacy and mechanism of action of QCA570, a potent proteolysis-targeting chimera (PROTAC) designed to degrade Bromodomain and Extra-Terminal (BET) proteins.
This guide provides a consolidated overview of the performance of this compound as documented in preclinical studies. While direct inter-laboratory cross-validation data is not publicly available, this document serves as a comparative analysis of this compound's activity across different cancer types, including non-small cell lung cancer (NSCLC), leukemia, and bladder cancer. The data herein is compiled from multiple independent research publications, offering a broad perspective on the compound's potency and cellular effects.
Quantitative Performance Data
The efficacy of this compound is primarily assessed by its ability to inhibit cell proliferation (IC50 values) and to induce the degradation of its target BET proteins (DC50 values). The following tables summarize the quantitative data from various studies, showcasing the compound's performance in different cancer cell lines.
Table 1: Inhibition of Cell Viability (IC50) by this compound
The half-maximal inhibitory concentration (IC50) represents the concentration of this compound required to inhibit the growth of cancer cells by 50%. The data demonstrates that this compound exhibits potent anti-proliferative activity at picomolar to nanomolar concentrations across a range of cancer types.
| Cancer Type | Cell Line | IC50 Value |
| Leukemia | MV4;11 | 8.3 pM |
| MOLM-13 | 62 pM | |
| RS4;11 | 32 pM | |
| Non-Small Cell Lung Cancer (NSCLC) | H1975 | Most Sensitive (0.3-100 nM range) |
| H157 | Most Sensitive (0.3-100 nM range) | |
| Calu-1 | Most Sensitive (0.3-100 nM range) | |
| H1299 | Least Sensitive (0.3-100 nM range) | |
| EKVX | Least Sensitive (0.3-100 nM range) | |
| Bladder Cancer | 5637 | 2.6 nM |
| J82 | 10.8 nM | |
| T24 | (2-30 nM range) | |
| EJ-1 | (2-30 nM range) | |
| UM-UC-3 | (2-30 nM range) |
Note: The IC50 values for NSCLC cell lines were reported as a range in one study, with H1975, H157, and Calu-1 being the most sensitive and H1299 and EKVX being the least sensitive within that range[1].
Table 2: BET Protein Degradation (DC50) by this compound
The half-maximal degradation concentration (DC50) is the concentration of this compound that results in 50% degradation of the target protein. This compound efficiently degrades BET proteins, including BRD2, BRD3, and BRD4.
| Cancer Type | Target Protein | DC50 Value |
| Bladder Cancer | BRD4 | ~1 nM |
Note: In bladder cancer cell lines, this compound was shown to induce potent degradation of BRD4 with a DC50 of approximately 1 nM[2][3].
Experimental Protocols
To ensure the reproducibility and accurate interpretation of the presented data, detailed methodologies for the key experiments are provided below. These protocols are synthesized from the methods sections of the cited research articles.
Cell Viability Assay (CCK-8 Method)
This assay is used to determine the IC50 values of this compound.
-
Cell Seeding: Cells are seeded in a 96-well plate at a density of approximately 5,000 cells per well in 100 µL of culture medium. The plate is pre-incubated for 24 hours in a humidified incubator at 37°C with 5% CO2[4].
-
Compound Treatment: A serial dilution of this compound is prepared. 10 µL of each concentration is added to the respective wells.
-
Incubation: The plate is incubated for an appropriate duration (e.g., 24, 48, or 72 hours).
-
CCK-8 Addition: 10 µL of Cell Counting Kit-8 (CCK-8) solution is added to each well[4][5]. Care is taken to avoid introducing bubbles.
-
Final Incubation: The plate is incubated for 1-4 hours in the incubator[4][5].
-
Absorbance Measurement: The absorbance is measured at 450 nm using a microplate reader[5].
-
Data Analysis: The cell viability rate is calculated using the formula: [(As - Ab) / (Ac - Ab)] x 100%, where As is the absorbance of the experimental wells, Ac is the absorbance of the control wells (without drug), and Ab is the absorbance of the blank wells (medium only).
Western Blotting for BET Protein Degradation
This method is used to quantify the degradation of BET proteins following treatment with this compound.
-
Cell Treatment and Lysis: Cells are treated with various concentrations of this compound for a specified time (e.g., 9 hours). After treatment, cells are washed with ice-cold PBS and lysed using a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined using a BCA or Bradford protein assay.
-
Sample Preparation: An equal amount of protein (e.g., 30-50 µg) from each sample is mixed with 4X SDS sample buffer and heated at 95-100°C for 5 minutes to denature the proteins[6].
-
Gel Electrophoresis: The protein samples are loaded onto an SDS-PAGE gel and separated by size.
-
Protein Transfer: The separated proteins are transferred from the gel to a nitrocellulose or PVDF membrane[7].
-
Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding[6].
-
Primary Antibody Incubation: The membrane is incubated with a primary antibody specific to the target protein (e.g., BRD4) overnight at 4°C with gentle agitation[6][7].
-
Secondary Antibody Incubation: After washing the membrane with TBST, it is incubated with a suitable HRP-conjugated secondary antibody for 1 hour at room temperature[6].
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system[8]. The band intensities are quantified using densitometry software.
Mechanism of Action and Signaling Pathways
This compound functions as a PROTAC, a heterobifunctional molecule that brings a target protein into proximity with an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target by the proteasome[2][3]. In the case of this compound, it targets BET proteins (BRD2, BRD3, and BRD4) for degradation via the Cereblon E3 ligase.
The degradation of BET proteins, which are epigenetic "readers" and transcriptional coactivators, leads to widespread changes in gene expression. This, in turn, affects multiple signaling pathways critical for cancer cell survival and proliferation. Studies have shown that this compound-induced degradation of BET proteins downregulates the expression of key oncogenes like c-MYC and impacts several cancer-related signaling pathways, including the Wnt/β-catenin and MAPK pathways[1][2][9][10].
Visualizing the Mechanism and Downstream Effects
The following diagrams illustrate the mechanism of action of this compound and its impact on key signaling pathways.
Figure 1. Mechanism of action of this compound as a PROTAC BET degrader.
Figure 2. Downstream effects of this compound-induced BET degradation.
Experimental Workflow
The following diagram outlines a typical experimental workflow for evaluating the efficacy of a compound like this compound.
Figure 3. A typical experimental workflow for evaluating this compound.
References
- 1. The novel BET degrader, this compound, is highly active against the growth of human NSCLC cells and synergizes with osimertinib in suppressing osimertinib-resistant EGFR-mutant NSCLC cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Lethal activity of BRD4 PROTAC degrader this compound against bladder cancer cells [frontiersin.org]
- 3. Lethal activity of BRD4 PROTAC degrader this compound against bladder cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. apexbt.com [apexbt.com]
- 5. ptglab.com [ptglab.com]
- 6. Western Blot Protocol | Proteintech Group [ptglab.com]
- 7. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 8. pubcompare.ai [pubcompare.ai]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Discovery of this compound as an Exceptionally Potent and Efficacious Proteolysis Targeting Chimera (PROTAC) Degrader of the Bromodomain and Extra-Terminal (BET) Proteins Capable of Inducing Complete and Durable Tumor Regression - PMC [pmc.ncbi.nlm.nih.gov]
QCA570: A Potent BET Degrader Outperforming Known Inhibitors in Preclinical Models
A comprehensive analysis of QCA570, a novel Proteolysis Targeting Chimera (PROTAC), demonstrates its superior performance in degrading Bromodomain and Extra-Terminal (BET) proteins compared to established inhibitors. This guide presents key experimental data, detailed protocols, and visual representations of its mechanism of action for researchers and drug development professionals.
This compound has emerged as an exceptionally potent and efficacious degrader of BET proteins, which are crucial epigenetic "readers" and promising therapeutic targets in oncology.[1] As a PROTAC, this compound functions by inducing the degradation of BET proteins, including BRD2, BRD3, and BRD4, through the ubiquitin-proteasome system.[1][2] This mechanism of action offers a distinct advantage over traditional occupancy-based inhibitors, leading to a more profound and sustained downstream effect.
Comparative Performance Analysis
Experimental data from various cancer cell lines highlight the superior potency of this compound in inhibiting cell growth and inducing apoptosis compared to other BET degraders and inhibitors.
| Compound | Cell Line | IC50 (pM) | Reference |
| This compound | MV4;11 (Leukemia) | 8.3 | [1] |
| This compound | MOLM-13 (Leukemia) | 62 | [1] |
| This compound | RS4;11 (Leukemia) | 32 | [1] |
| Compound | Cell Line | DC50 (nM) | Observation | Reference |
| This compound | Bladder Cancer Cells | ~1 | Potent degradation of BRD4 | [2][3][4] |
| JQ1 | Bladder Cancer Cells | - | Minimal effect on apoptosis | [2][3] |
Signaling Pathway and Mechanism of Action
This compound's primary mechanism involves the recruitment of BET proteins to the E3 ubiquitin ligase Cereblon, leading to their ubiquitination and subsequent degradation by the proteasome. This degradation of BET proteins, particularly BRD4, leads to the transcriptional suppression of key oncogenes such as c-MYC and EZH2, ultimately resulting in cell cycle arrest and apoptosis in cancer cells.[1][2][3]
Caption: Mechanism of this compound-induced BET protein degradation and downstream effects.
Experimental Protocols
Cell Viability Assay
-
Cell Seeding: Seed cancer cell lines (e.g., MV4;11, MOLM-13, RS4;11) in 96-well plates at an appropriate density.
-
Treatment: Treat the cells with serial dilutions of this compound or comparator compounds for a specified period (e.g., 72 hours).
-
Analysis: Determine cell viability using a standard method such as the Sulforhodamine B (SRB) assay.
-
Data Interpretation: Calculate the IC50 values, representing the concentration of the drug that inhibits cell growth by 50%.
Western Blotting for Protein Degradation
-
Cell Lysis: Treat cells with this compound or control for the desired time points (e.g., 3, 9, 24 hours). Lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Electrophoresis and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies specific for BRD2, BRD3, BRD4, c-MYC, and a loading control (e.g., GAPDH).
-
Detection: Use a secondary antibody conjugated to horseradish peroxidase and a chemiluminescent substrate to visualize the protein bands.
-
Analysis: Quantify the band intensities to determine the extent of protein degradation relative to the control.
Experimental Workflow for Assessing this compound Efficacy
Caption: Workflow for comparing the efficacy of this compound against other inhibitors.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Frontiers | Lethal activity of BRD4 PROTAC degrader this compound against bladder cancer cells [frontiersin.org]
- 3. Lethal activity of BRD4 PROTAC degrader this compound against bladder cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lethal activity of BRD4 PROTAC degrader this compound against bladder cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Reproducibility of QCA570 findings in published studies
A Comparative Analysis of QCA570 Efficacy in Preclinical Cancer Models
This compound, a potent proteolysis-targeting chimera (PROTAC) designed to degrade Bromodomain and Extra-Terminal (BET) proteins, has demonstrated significant anti-cancer activity in several preclinical studies since its initial discovery. This guide provides a comparative overview of the key findings from published research, focusing on the reproducibility of its effects across different cancer types. The data presented here is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of this compound's performance.
Quantitative Comparison of this compound Activity
The following table summarizes the half-maximal inhibitory concentration (IC50) for cell growth inhibition and the half-maximal degradation concentration (DC50) for BRD4 protein across various cancer cell lines as reported in key studies.
| Cancer Type | Cell Line | IC50 (Cell Growth Inhibition) | DC50 (BRD4 Degradation) | Publication |
| Leukemia | MV4;11 | 8.3 pM[1] | Not explicitly reported | Qin et al., 2018[1][2] |
| MOLM-13 | 62 pM[1] | Not explicitly reported | Qin et al., 2018[1] | |
| RS4;11 | 32 pM[1] | ~0.03-0.1 nM (at 3h) | Qin et al., 2018[2] | |
| Bladder Cancer | 5637 | ~10 nM | ~1 nM | Lin et al., 2023[3][4] |
| EJ-1 | ~10 nM | ~1 nM | Lin et al., 2023[3] | |
| J82 | ~10 nM | ~1 nM | Lin et al., 2023[3] | |
| T24 | ~10 nM | ~1 nM | Lin et al., 2023[3] | |
| UMUC-3 | ~100 nM | ~1 nM | Lin et al., 2023[3] | |
| Non-Small Cell Lung Cancer (NSCLC) | H1975 | ~0.3-1 nM | < 1 nM (at 3h) | Liu et al., 2022[5] |
| H157 | ~1-3 nM | < 1 nM (at 3h) | Liu et al., 2022[5] | |
| Calu-1 | ~3-10 nM | < 1 nM (at 3h) | Liu et al., 2022[5] |
The data indicates that while this compound is exceptionally potent in leukemia cell lines, exhibiting picomolar IC50 values, its efficacy in bladder and non-small cell lung cancer cell lines is in the low nanomolar range.[1][3][5] This suggests that the cellular context can influence the ultimate potency of the degrader.
Signaling Pathways and Mechanism of Action
This compound functions as a BET degrader by co-opting the cell's own ubiquitin-proteasome system.[3] It forms a ternary complex between the target BET protein (like BRD4) and the E3 ubiquitin ligase Cereblon (CRBN), leading to the ubiquitination and subsequent degradation of the BET protein by the proteasome.[3] This mechanism has been consistently validated across different studies.[2][3]
Downstream of BET protein degradation, a key affected pathway is the suppression of the oncogene c-Myc, a critical transcription factor for cell proliferation.[2][3] Additionally, studies in NSCLC have highlighted the role of Mcl-1, an anti-apoptotic protein, whose downregulation upon this compound treatment is crucial for inducing apoptosis.[5]
Caption: this compound mechanism of action and downstream signaling effects.
Experimental Protocols
The methodologies cited in the publications are crucial for interpreting and potentially reproducing the findings. Below are summaries of key experimental protocols.
Cell Viability Assay
-
Principle: To determine the concentration of this compound that inhibits cell growth by 50% (IC50).
-
Methodology:
-
Cells are seeded in 96-well plates at a specific density.
-
The following day, cells are treated with a serial dilution of this compound or DMSO as a vehicle control.
-
After a specified incubation period (typically 72 to 96 hours), cell viability is assessed.[1]
-
Commonly used reagents include Cell Counting Kit-8 (CCK-8) or Sulforhodamine B (SRB) assay.[1][5]
-
Absorbance is measured using a plate reader, and the data is normalized to the DMSO-treated controls to calculate IC50 values.
-
Western Blotting for Protein Degradation
-
Principle: To quantify the reduction of target proteins (BRD2, BRD3, BRD4) following this compound treatment.
-
Methodology:
-
Cells are treated with various concentrations of this compound for a defined period (e.g., 3, 9, or 24 hours).[2][3][5]
-
Cells are harvested and lysed to extract total proteins.
-
Protein concentration is determined using a BCA or similar assay to ensure equal loading.
-
Proteins are separated by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.
-
The membrane is blocked and then incubated with primary antibodies specific for BRD2, BRD3, BRD4, c-Myc, and a loading control (e.g., GAPDH).[2]
-
After washing, the membrane is incubated with a corresponding HRP-conjugated secondary antibody.
-
Protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and imaged. Densitometry analysis is used to quantify protein levels relative to the loading control.
-
Caption: A typical experimental workflow for Western blot analysis.
Conclusion
The findings on this compound's activity are largely consistent across multiple independent studies, confirming its mechanism as a potent BET protein degrader. While the absolute potency varies between different cancer types, the compound reliably induces degradation of BET proteins and affects downstream oncogenic pathways.[2][3][5] The detailed protocols provided in the original publications offer a solid foundation for further research and validation of this compound's therapeutic potential.
References
- 1. Discovery of this compound as an Exceptionally Potent and Efficacious Proteolysis Targeting Chimera (PROTAC) Degrader of the Bromodomain and Extra-Terminal (BET) Proteins Capable of Inducing Complete and Durable Tumor Regression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Frontiers | Lethal activity of BRD4 PROTAC degrader this compound against bladder cancer cells [frontiersin.org]
- 4. Lethal activity of BRD4 PROTAC degrader this compound against bladder cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The novel BET degrader, this compound, is highly active against the growth of human NSCLC cells and synergizes with osimertinib in suppressing osimertinib-resistant EGFR-mutant NSCLC cells - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of QCA570: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for the Disposal of a Potent BET Degrader
Researchers and drug development professionals handling the potent and efficacious Proteolysis Targeting Chimera (PROTAC) BET degrader, QCA570, must adhere to stringent disposal procedures to ensure laboratory and environmental safety. In the absence of a specific Safety Data Sheet (SDS) from the manufacturer, a precautionary approach is mandated. This guide provides a step-by-step operational plan for the proper disposal of this compound, based on general best practices for potent, biologically active small molecules.
I. Guiding Principle: Precautionary Approach
Given the high potency of this compound and the lack of specific, publicly available disposal protocols, all waste containing this compound must be treated as hazardous. It is imperative to consult your institution's Environmental Health and Safety (EHS) department for guidance and to ensure full compliance with local, state, and federal regulations.
II. Personal Protective Equipment (PPE)
To minimize exposure during handling and disposal of this compound waste, the following personal protective equipment is mandatory:
-
Eye Protection: Chemical splash goggles.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A standard laboratory coat.
-
Respiratory Protection: A suitable respirator should be used, especially when handling the solid compound or creating solutions.
III. Disposal Protocol for this compound Waste
This protocol outlines the essential steps for the safe disposal of solid this compound, contaminated labware, and solutions.
Step 1: Waste Segregation
-
Solid Waste: Collect any unused or expired solid this compound, along with any grossly contaminated items such as weighing paper or pipette tips, in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: Aqueous and solvent-based solutions containing this compound should be collected in separate, compatible, and clearly labeled hazardous waste containers. Do not mix incompatible waste streams.
-
Sharps Waste: Needles, syringes, or other contaminated sharps must be disposed of in a designated sharps container.
-
Contaminated Labware: Glassware and plasticware that have come into contact with this compound should be decontaminated or disposed of as hazardous waste. For glassware, triple rinse with a suitable solvent (e.g., ethanol or DMSO, depending on the experimental context) and collect the rinsate as liquid hazardous waste.
Step 2: Waste Labeling
All waste containers must be clearly labeled with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: this compound
-
The CAS number: 2207569-08-0
-
An approximate concentration and volume of the waste
-
The date of accumulation
Step 3: Storage of Waste
Store all this compound hazardous waste in a designated Satellite Accumulation Area (SAA) within the laboratory. This area should be secure, well-ventilated, and away from general laboratory traffic. Ensure that incompatible waste types are segregated to prevent any chemical reactions.
Step 4: Waste Pickup and Disposal
Contact your institution's EHS department to schedule a pickup for the hazardous waste. Do not attempt to dispose of this compound waste down the drain or in the regular trash.
IV. Quantitative Data and Storage Information
The following table summarizes key quantitative data for this compound, which may be relevant for handling and storage prior to disposal.
| Parameter | Value | Source |
| Purity | 99.95% | MedchemExpress |
| Solubility in DMSO | ≥ 2 mg/mL (2.87 mM) | MedchemExpress |
| Storage of Stock Solution | -80°C for 6 months; -20°C for 1 month (protect from light) | MedchemExpress |
V. Experimental Protocols Cited
While no specific disposal experiments were cited in the search results, the handling of this compound in experimental settings is documented. For instance, in cellular assays, this compound has been used at picomolar to nanomolar concentrations. In animal studies, it has been administered intravenously at doses of 5 mg/kg. The waste generated from such experiments should be handled according to the disposal protocol outlined above.
VI. Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
Essential Safety and Handling of QCA570: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring safe handling of potent compounds like QCA570 is paramount. This guide provides immediate, essential safety and logistical information, including personal protective equipment (PPE) recommendations, operational protocols, and disposal plans to foster a secure laboratory environment.
This compound is a highly potent, cell-permeable PROTAC BET degrader, effective at low picomolar concentrations in cellular assays. Due to its potency, strict adherence to safety protocols is crucial to minimize exposure risk. The following guidelines are based on the safety data sheet for a similar potent research compound and are intended to provide a robust framework for the safe handling of this compound.
Personal Protective Equipment (PPE)
The appropriate PPE is the first line of defense against exposure. A comprehensive assessment should always be conducted to ensure the highest level of safety.
| Task | Required Personal Protective Equipment |
| Handling Solid Compound | Double nitrile gloves, disposable lab coat, and safety glasses with side shields. A fit-tested N95 respirator or higher is required if handling outside of a certified chemical fume hood. |
| Preparing Solutions | Double nitrile gloves, disposable lab coat, and safety glasses with side shields. All work should be performed in a certified chemical fume hood. |
| Administering to Animals | Double nitrile gloves, disposable lab coat, and safety glasses with side shields. |
| Cleaning and Decontamination | Chemical-resistant gloves (e.g., nitrile), disposable lab coat, and safety glasses with side shields. |
Experimental Protocols and Handling Procedures
Receiving and Storage: Upon receipt, visually inspect the package for any signs of damage or leakage. This compound is typically a solid powder. It should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
Handling Powder: All manipulations of the solid this compound compound should be performed within a certified chemical fume hood to prevent inhalation of airborne particles. Use appropriate tools for weighing and transferring the powder to minimize dust generation.
Preparing Solutions: When preparing solutions, such as dissolving in DMSO, work within a chemical fume hood. Add the solvent to the vial containing the this compound powder slowly to avoid splashing. Ensure the container is securely capped and vortexed until the solid is fully dissolved.
Spill Management: In the event of a spill, evacuate the area and prevent others from entering. For a small spill of the solid, carefully wipe it up with a damp cloth, avoiding dust generation. For a liquid spill, absorb it with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal. The spill area should then be decontaminated. For large spills, contact your institution's environmental health and safety department immediately.
First Aid Measures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.
-
Skin Contact: In case of contact, immediately wash skin with soap and plenty of water. Remove contaminated clothing and shoes. Get medical aid if irritation develops and persists.
-
Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.
-
Ingestion: If swallowed, wash out mouth with water provided the person is conscious. Call a physician. Do NOT induce vomiting.
Disposal Plan
All waste contaminated with this compound, including empty vials, used PPE, and spill cleanup materials, must be disposed of as hazardous waste. Follow all federal, state, and local environmental regulations. Do not allow the material to be released into the environment.
Workflow for Donning and Doffing PPE
Properly putting on and taking off PPE is critical to prevent contamination. The following diagram illustrates the recommended sequence.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
